molecular formula C10H10BrF3O2 B176539 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene CAS No. 160969-00-6

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B176539
CAS No.: 160969-00-6
M. Wt: 299.08 g/mol
InChI Key: BPRQLNDSURZFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6) is a key organic building block with specific applications in medicinal chemistry and pharmacology research. This compound features both a bromoethoxy chain, which acts as a versatile alkylating handle, and a 2,2,2-trifluoroethoxy group, a moiety known to influence the physicochemical and binding properties of bioactive molecules. Its primary research value is as a critical synthetic intermediate in the design and synthesis of analogues of established active pharmaceutical ingredients. Scientific literature indicates that this compound and its structural relatives are utilized in the synthesis of potent α1-adrenoceptor antagonists . These receptors are major therapeutic targets for conditions such as hypertension and lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) . The incorporation of the 2,2,2-trifluoroethoxy group is a recognized strategy in drug discovery, as it can enhance metabolic stability and binding affinity, potentially leading to compounds with improved pharmacological profiles and selectivity . Researchers employ this benzyl ether derivative to introduce specific molecular fragments that mimic or modify the structure of known drugs, facilitating structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety protocols should always be followed.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQLNDSURZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602331
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160969-00-6
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This document includes a summary of its key properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visual representations of the synthetic pathway and analytical workflows. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of pesticides and as an intermediate for pharmaceutical compounds.[1]

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is soluble in common organic solvents such as ether, chloroform, and benzene.[1] Due to the presence of the bromine atom and the trifluoroethoxy group, it exhibits good reactivity for substitution reactions, making it a useful building block in organic chemistry.[1]

A summary of its quantitative physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C10H10BrF3O2[1]
Molecular Weight 299.087 g/mol [2]
CAS Number 160969-00-6
Appearance Colorless liquid[1]
Melting Point -30.5 °C[1]
Boiling Point 194-195 °C[1]
Density 1.4 g/cm³ (at 20 °C)[1]
Solubility Soluble in ether, chloroform, and benzene[1]
Purity 95.0%[2]

Experimental Protocols

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis, which involves the alkylation of a phenol. The proposed synthetic route consists of two main stages: the synthesis of the precursor 2-(2,2,2-trifluoroethoxy)phenol, followed by its reaction with 1,2-dibromoethane.

Stage 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

This precursor is synthesized from o-nitrochlorobenzene in a three-step process as described in patent literature.

  • Step 1: Etherification of o-nitrochlorobenzene. o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base (e.g., 50% sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) at elevated temperatures (e.g., 70°C) to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene.

  • Step 2: Reduction of the nitro group. The resulting nitro compound is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an alcohol solvent like ethanol. This reaction is typically carried out at room temperature under a hydrogen atmosphere.

  • Step 3: Diazotization and hydrolysis. The synthesized 2-(2,2,2-trifluoroethoxy)aniline is then converted to the corresponding phenol. This is achieved through diazotization with a solution of sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-5°C), followed by hydrolysis of the diazonium salt by heating the solution.

Stage 2: Synthesis of this compound

This stage involves the mono-alkylation of the synthesized 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.

  • Reaction Setup: A solution of 2-(2,2,2-trifluoroethoxy)phenol in a suitable polar aprotic solvent, such as acetone or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A base, such as anhydrous potassium carbonate, is added to the solution to deprotonate the phenol, forming the corresponding phenoxide. The mixture is typically stirred for a short period at room temperature to ensure complete formation of the phenoxide.

  • Alkylation: 1,2-dibromoethane is added to the reaction mixture. The mixture is then heated to reflux and maintained at that temperature for several hours (e.g., 12 hours) to allow the reaction to proceed.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent such as sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired this compound.

Protocol for Physicochemical Property Determination

The following are general experimental protocols for determining the key physicochemical properties of an organic liquid like this compound.

  • Melting Point: The melting point of the compound, being below room temperature, would be determined using a cryostat or a low-temperature differential scanning calorimeter (DSC). The sample is cooled until it solidifies and then slowly heated, with the temperature at which it transitions from a solid to a liquid being recorded as the melting point.

  • Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing it to boil and the vapor to condense, is recorded as the boiling point.

  • Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C). The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.

  • Solubility: The solubility in various solvents is determined by adding a small amount of the compound to a known volume of the solvent and observing if it dissolves. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or gas chromatography.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

    • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the spectrum is recorded. The presence of characteristic absorption bands helps to identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Visualizations

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its physicochemical characterization.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol cluster_stage2 Stage 2: Williamson Ether Synthesis A o-Nitrochlorobenzene B 2-(2,2,2-Trifluoroethoxy)nitrobenzene A->B  CF3CH2OH, NaOH, Phase Transfer Catalyst   C 2-(2,2,2-Trifluoroethoxy)aniline B->C  H2, Pd/C   D 2-(2,2,2-Trifluoroethoxy)phenol C->D  1. NaNO2, H2SO4  2. H2O, Heat   E 2-(2,2,2-Trifluoroethoxy)phenol F This compound E->F  BrCH2CH2Br, K2CO3, Acetone, Reflux  

Caption: Synthetic pathway for this compound.

Physicochemical_Workflow cluster_synthesis Sample Preparation cluster_analysis Physicochemical Characterization cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis A Synthesized and Purified This compound B Melting Point (DSC/Cryostat) A->B C Boiling Point (Distillation) A->C D Density (Pycnometer/Density Meter) A->D E Solubility (Visual/Spectroscopic) A->E F NMR Spectroscopy (¹H, ¹³C) A->F G IR Spectroscopy (FTIR) A->G H Mass Spectrometry (GC-MS) A->H I Data Analysis and Property Summary B->I C->I D->I E->I F->I G->I H->I

Caption: Workflow for physicochemical characterization.

Safety Information

This compound is an organic bromine compound that is irritating to the eyes and respiratory system.[1] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid contact with skin and inhalation of its vapors.[1] Store the compound in a cool, dry, and well-ventilated place, away from combustible materials and strong oxidizing agents.[1]

References

Technical Guide: 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic ether that serves as a crucial intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry, most notably as a key building block in the synthesis of Silodosin, a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. This document provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 160969-00-6[1]
Molecular Formula C10H10BrF3O2[1]
Molecular Weight 299.08 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 273.6 ± 40.0 °C at 760 mmHg (Predicted)[2]
Density 1.5 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as ether, chloroform, and benzene.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from guaiacol. The first step involves the trifluoroethoxylation of guaiacol, followed by demethylation to yield 2-(2,2,2-trifluoroethoxy)phenol. This intermediate is then reacted with 1,2-dibromoethane to produce the final product.

Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

A common route for the synthesis of the precursor, 2-(2,2,2-trifluoroethoxy)phenol, involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.[3]

Synthesis of this compound

The final step is the etherification of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.

Experimental Protocol:

  • To a solution of 2-(2,2,2-trifluoroethoxy)phenol (1 equivalent) in acetone, add potassium carbonate (3 equivalents) and a catalytic amount of potassium iodide (0.02 equivalents).

  • Add 1,2-dibromoethane (6 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 48 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis Guaiacol Guaiacol Intermediate1 2-(2,2,2-trifluoroethoxy)anisole Guaiacol->Intermediate1 Trifluoro- ethoxylation Precursor 2-(2,2,2-trifluoroethoxy)phenol Intermediate1->Precursor Demethylation (BBr3) FinalProduct 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene Precursor->FinalProduct K2CO3, KI, Acetone, Reflux Dibromoethane 1,2-Dibromoethane Dibromoethane->FinalProduct

Synthesis of this compound.

Analytical Data

Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (ppm) Signal
~7.0-7.2m
~6.9m
~4.4q
~4.3t
~3.6t

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Silodosin.[4] In this synthesis, the bromoethoxy group serves as an electrophile for nucleophilic substitution by the secondary amine of the indoline core of the Silodosin molecule.

G TargetCompound 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene Silodosin Silodosin TargetCompound->Silodosin Nucleophilic Substitution SilodosinCore Silodosin Indoline Core (Secondary Amine) SilodosinCore->Silodosin

Role in Silodosin Synthesis.

Biological Activity

There is no available data to suggest that this compound has any significant biological activity. It is considered a synthetic intermediate, and its role is to be incorporated into a larger, biologically active molecule. The trifluoroethoxy moiety is often used in medicinal chemistry to enhance metabolic stability and binding affinity of the final drug product.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related compounds, it should be handled with care.

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes.[5]

The 2,2,2-trifluoroethanol (TFE) component of the molecule is known to be toxic, with studies in rats showing it can cause a reduction in white blood cell count and bone marrow cellularity.[6] Chronic exposure to TFE has been associated with hepatocyte degenerative changes and other lesions in aged rats.[7]

Conclusion

This compound is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the synthesis of Silodosin. While detailed experimental and toxicological data are not widely available, its synthesis and primary application are well-documented. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as an irritant and the known toxicity of its trifluoroethanol component.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and other bioactive molecules. The presence of the trifluoroethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule, making this compound a valuable building block in medicinal chemistry.[1][2]

Chemical Overview

PropertyValue
IUPAC Name This compound
CAS Number 160969-00-6[3]
Molecular Formula C10H10BrF3O2[4]
Molecular Weight 299.08 g/mol [4]
Appearance Colorless liquid
Boiling Point 273.6 ± 40.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Purity (Commercial) ≥ 98%[4]

Synthetic Pathway

The synthesis of this compound is a multi-step process, commencing with the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol. This precursor is then subjected to a Williamson ether synthesis with 1,2-dibromoethane to yield the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis o-Nitrochlorobenzene o-Nitrochlorobenzene Etherification Etherification o-Nitrochlorobenzene->Etherification 2,2,2-Trifluoroethanol, Base, PTC 2-(2,2,2-Trifluoroethoxy)nitrobenzene 2-(2,2,2-Trifluoroethoxy)nitrobenzene Etherification->2-(2,2,2-Trifluoroethoxy)nitrobenzene Reduction Reduction 2-(2,2,2-Trifluoroethoxy)nitrobenzene->Reduction H2, Pd/C 2-(2,2,2-Trifluoroethoxy)aniline 2-(2,2,2-Trifluoroethoxy)aniline Reduction->2-(2,2,2-Trifluoroethoxy)aniline Diazotization_Hydroxylolysis Diazotization & Hydroxylolysis 2-(2,2,2-Trifluoroethoxy)aniline->Diazotization_Hydroxylolysis 1. NaNO2, Acid 2. H2O, Heat 2-(2,2,2-Trifluoroethoxy)phenol 2-(2,2,2-Trifluoroethoxy)phenol Diazotization_Hydroxylolysis->2-(2,2,2-Trifluoroethoxy)phenol Williamson_Ether_Synthesis Williamson Ether Synthesis 2-(2,2,2-Trifluoroethoxy)phenol->Williamson_Ether_Synthesis This compound This compound Williamson_Ether_Synthesis->this compound 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Williamson_Ether_Synthesis Base, Solvent

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol

This synthesis is adapted from a patented multi-step process.

Step 1: Etherification to form 2-(2,2,2-Trifluoroethoxy)nitrobenzene

  • Materials: o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol, 50% Sodium Hydroxide, Tetrabutylammonium Bromide (Phase Transfer Catalyst).

  • Procedure: In a reaction vessel, combine o-nitrochlorobenzene, 50% sodium hydroxide, and tetrabutylammonium bromide. Stir the mixture and heat to 60°C. Add 2,2,2-trifluoroethanol dropwise. After the addition is complete, maintain the reaction temperature at 70°C for 6 hours. Cool the reaction mixture, filter the solid product, wash with water, and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.

  • Quantitative Data:

    Reactant Molar Ratio Yield
    o-Nitrochlorobenzene 1 88.4%
    2,2,2-Trifluoroethanol 1.08

    | Tetrabutylammonium Bromide | 0.04 | |

Step 2: Reduction to form 2-(2,2,2-Trifluoroethoxy)aniline

  • Materials: 2-(2,2,2-Trifluoroethoxy)nitrobenzene, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.

  • Procedure: In a hydrogenation apparatus, dissolve 2-(2,2,2-trifluoroethoxy)nitrobenzene in absolute ethanol and add 10% Pd/C. Hydrogenate the mixture at room temperature and atmospheric pressure with stirring for 12 hours. After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline as a light yellow solid.

  • Quantitative Data:

    Reactant Catalyst Loading Yield

    | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 8.3% (w/w) | 91.6% |

Step 3: Diazotization and Hydroxylolysis to form 2-(2,2,2-Trifluoroethoxy)phenol

  • Materials: 2-(2,2,2-Trifluoroethoxy)aniline, 20% (w/w) Sulfuric Acid, Sodium Nitrite, Toluene, Sodium Sulfate, 30% (w/w) Sodium Hydroxide, 2N Hydrochloric Acid, n-Hexane.

  • Procedure:

    • Diazotization: In a reaction flask, add 20% (w/w) sulfuric acid and cool in an ice-water bath. While stirring, add 2-(2,2,2-trifluoroethoxy)aniline and react for 30 minutes. Add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C. After the addition, continue the reaction for 2 hours.

    • Hydroxylolysis: In a separate flask, add 20% (w/w) sulfuric acid, sodium sulfate, and toluene. Heat the mixture to 70°C with stirring. Add the previously prepared diazonium salt solution dropwise and continue the reaction for 2 hours. Cool the mixture and separate the layers.

    • Work-up and Purification: Extract the aqueous phase with toluene. Combine the toluene layers, wash with water, and concentrate. Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide. Combine the aqueous layers and acidify with 2N hydrochloric acid. Extract the acidified aqueous layer with toluene. Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from n-hexane to obtain 2-(2,2,2-trifluoroethoxy)phenol as a white solid.

Part 2: Synthesis of this compound

This procedure is based on the general principles of the Williamson ether synthesis for the mono-alkylation of phenols with 1,2-dibromoethane.

  • Materials: 2-(2,2,2-Trifluoroethoxy)phenol, 1,2-Dibromoethane, Potassium Carbonate (or Cesium Carbonate), Acetone (or N,N-Dimethylformamide - DMF).

  • Procedure: To a solution of 2-(2,2,2-trifluoroethoxy)phenol in acetone (or DMF), add anhydrous potassium carbonate (or cesium carbonate). Stir the mixture at room temperature for 10-15 minutes. Add 1,2-dibromoethane to the reaction mixture. Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography. After completion, cool the mixture and evaporate the solvent. Add water to the residue and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an ethyl acetate-hexane solvent system to yield this compound.

  • Expected Quantitative Data (based on similar reactions):

    Parameter Expected Value
    Yield ~40% (can be improved with optimized conditions)[5]

    | Purity | >95% (after chromatography) |

Spectroscopic Data (Predicted)

Spectroscopy Expected Signals
¹H NMR Aromatic protons (multiplet, ~6.8-7.2 ppm), -OCH₂-CH₂Br (two triplets, ~4.4 and ~3.7 ppm), -OCH₂CF₃ (quartet, ~4.4 ppm).
¹³C NMR Aromatic carbons, -OCH₂-CH₂Br carbons, -OCH₂CF₃ carbon (quartet due to C-F coupling), CF₃ carbon (quartet).[6]
¹⁹F NMR A single signal (triplet) for the -CF₃ group.
Mass Spec (EI) Molecular ion peak (M⁺) and fragment ions corresponding to the loss of Br, CH₂CH₂Br, and other fragments.[7]
IR C-H (aromatic and aliphatic), C-O (ether), C-F, and C-Br stretching vibrations.[6]

Potential in Drug Discovery

The incorporation of a trifluoroethoxy group into a phenoxyethyl bromide scaffold makes this compound a valuable intermediate in drug discovery. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromoethoxy moiety provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Drug_Discovery_Potential cluster_compound Intermediate Compound cluster_properties Physicochemical & Pharmacokinetic Properties cluster_application Drug Development Target_Compound 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene Metabolic_Stability Metabolic_Stability Target_Compound->Metabolic_Stability Trifluoroethoxy Group Lipophilicity Lipophilicity Target_Compound->Lipophilicity Trifluoroethoxy Group Lead_Optimization Lead_Optimization Target_Compound->Lead_Optimization Bromoethoxy Handle SAR_Studies Structure-Activity Relationship Studies Metabolic_Stability->SAR_Studies Lipophilicity->SAR_Studies Binding_Affinity Binding_Affinity Binding_Affinity->SAR_Studies Permeability Permeability Permeability->SAR_Studies New_Drug_Candidates New_Drug_Candidates Lead_Optimization->New_Drug_Candidates SAR_Studies->New_Drug_Candidates

Caption: Conceptual role of the title compound in drug discovery.

The diagram above illustrates the potential of this compound in the drug discovery process. The trifluoroethoxy group can impart favorable physicochemical and pharmacokinetic properties, while the bromoethoxy group serves as a point for chemical diversification to explore structure-activity relationships (SAR) and develop new drug candidates. It is important to note that this is a generalized representation, as specific biological targets and signaling pathways for this compound have not been reported in the available literature.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a halogenated ether, a class of compounds that finds utility in various research and development applications, including as intermediates in organic synthesis. The presence of both a bromoethoxy and a trifluoroethoxy group on a benzene ring suggests that this molecule may possess unique chemical reactivity and potential biological activity. However, these same structural features warrant a cautious approach to its handling due to the potential for toxicity and chemical instability under certain conditions. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon best practices for managing analogous chemical structures.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a precautionary approach is mandatory. The primary hazards associated with compounds of this nature include:

  • Toxicity: Halogenated organic compounds can be toxic upon inhalation, ingestion, or skin contact. The trifluoroethoxy group may influence metabolic pathways, and the bromoethoxy moiety introduces the potential for alkylating activity, which is often associated with mutagenicity and carcinogenicity.

  • Irritation: Direct contact with the skin, eyes, and respiratory tract may cause severe irritation.

  • Environmental Hazard: The environmental fate and ecotoxicity of this compound are unknown. Halogenated organic compounds can be persistent in the environment.

A thorough risk assessment should be performed before any experimental work is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

A summary of recommended PPE is provided in the table below.

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not generally required if handled in a fume hood.In case of spills or inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to ensure safety.

Handling:

  • Avoid all direct contact with the substance.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The recommended storage temperature should be determined based on the compound's stability, though refrigeration is often a prudent measure for reactive organic molecules.

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for handling a chemical with unknown hazards and the logical relationship of safety protocols.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Risk Assessment B Review Literature for Analogous Compounds A->B Informs C Acquire Necessary PPE A->C D Prepare Engineering Controls (Fume Hood) A->D B->A E Weighing and Transfer (in Fume Hood) C->E D->E F Reaction Setup E->F G Monitoring of Reaction F->G H Quenching and Workup G->H I Waste Disposal (Segregated Halogenated Waste) H->I J Decontamination of Glassware and Surfaces H->J

Caption: General experimental workflow for handling hazardous chemicals.

G cluster_hazard Hazard Identification cluster_controls Control Measures cluster_safety Safe Outcome A This compound B Engineering Controls (Fume Hood) A->B Requires C Personal Protective Equipment (PPE) A->C Requires D Administrative Controls (SOPs) A->D Requires E Minimized Exposure and Risk B->E Leads to C->E Leads to D->E Leads to

Caption: Logical relationship of safety control measures.

Conclusion

While the specific properties of this compound remain to be fully characterized, a proactive and cautious approach to its handling is essential. By adhering to the general principles outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment. It is imperative that any new information regarding the safety and toxicity of this compound be incorporated into laboratory protocols as it becomes available. The responsibility for safety lies with the individual researcher and their institution; this guide serves as a starting point for developing robust and comprehensive safety procedures.

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility principles based on the compound's molecular structure, presents predicted solubility in a range of common organic solvents, and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes a plausible synthesis route for the compound, offering additional context for its handling and purification. The information herein is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 160969-00-6) is a halogenated aromatic ether with significant potential as a building block in the synthesis of complex organic molecules. Its structural features, including the bromoethoxy group, a trifluoroethoxy moiety, and a benzene ring, make it a versatile reagent for introducing these functionalities into target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction solvents, crystallization conditions, and the design of extraction and chromatographic purification methods. This guide aims to provide a thorough understanding of the solubility profile of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 160969-00-6[2]
Molecular Formula C₁₀H₁₀BrF₃O₂[2]
Molecular Weight 299.08 g/mol [2]
Appearance Colorless Liquid[1]
Purity ≥98%[2]

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. The solubility of this compound in various organic solvents is governed by its molecular structure, which possesses both polar and non-polar characteristics.

  • Non-polar character: The benzene ring and the ethyl chains contribute to the non-polar nature of the molecule, suggesting good solubility in non-polar solvents.

  • Polar character: The ether linkages and the highly electronegative fluorine and bromine atoms introduce polarity. The trifluoromethyl group, in particular, can participate in dipole-dipole interactions.

Ethers, as a class of compounds, are generally less soluble in water than alcohols of comparable molecular weight but are miscible with a wide array of organic solvents.[3][4] The solubility of ethers in water decreases as the size of the alkyl or aryl groups increases, which is attributed to the increased hydrocarbon character.[5]

Based on these principles, this compound is expected to be readily soluble in a range of common organic solvents. Qualitative information suggests it is soluble in ether, chloroform, and benzene.[6]

Predicted Solubility Data

SolventPredicted SolubilityRationale
Hexane Sparingly SolubleThe molecule's polarity from ether and halogen groups may limit solubility in a purely non-polar alkane.
Toluene SolubleThe aromatic ring of toluene can interact favorably with the benzene ring of the solute.
Diethyl Ether SolubleAs an ether, it is expected to be miscible with another ether solvent.
Ethyl Acetate Very SolubleThe ester group in ethyl acetate can engage in dipole-dipole interactions with the solute.
Acetone Very SolubleThe polar aprotic nature of acetone makes it a good solvent for moderately polar compounds.
Dichloromethane Very SolubleA polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
Chloroform Very SolubleSimilar to dichloromethane, its polarity and ability to form weak hydrogen bonds enhance solubility.
Methanol Moderately SolubleThe polarity of methanol will allow for some solubility, but the non-polar regions of the solute may limit high miscibility.
Ethanol SolubleSimilar to methanol, but the slightly larger alkyl chain may improve interaction with the non-polar parts of the solute.
Acetonitrile SolubleA polar aprotic solvent that should effectively solvate the molecule.
N,N-Dimethylformamide (DMF) Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Very SolubleA highly polar aprotic solvent that is an excellent solvent for many organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents.[6][7][8]

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Determine the mass of the filtered solution.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the filtered saturated solution using a calibrated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solution by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

    • Calculate the solubility using the determined concentration and the volume of the solvent.

G Workflow for Quantitative Solubility Determination A Add excess solute to solvent in vials B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Withdraw and filter supernatant C->D F Analyze samples and standards by HPLC/GC D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H I Calculate solubility H->I

Fig. 1: Experimental workflow for determining quantitative solubility.

Plausible Synthesis Route

A plausible synthesis for this compound involves a Williamson ether synthesis. This method provides context for the types of solvents in which the compound and its precursors are likely soluble. A similar procedure has been described for the synthesis of 1,2-Bis(2-bromoethoxy)benzene.[9]

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

This intermediate can be prepared from catechol and a suitable trifluoroethylating agent.

Step 2: Williamson Ether Synthesis

The 2-(2,2,2-trifluoroethoxy)phenol is then reacted with an excess of 1,2-dibromoethane in the presence of a base to yield the final product.

Reaction Scheme:

  • Reactants: 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydroxide).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically used.

  • Work-up: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure. The choice of eluent for chromatography (e.g., a mixture of hexane and ethyl acetate) provides further insight into its solubility.

G Plausible Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A React 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane and base in DMF B Quench with water A->B C Extract with ethyl acetate B->C D Wash and dry organic layer C->D E Evaporate solvent D->E F Purify by column chromatography or distillation E->F G Final Product: This compound F->G

Fig. 2: Plausible synthesis workflow for the target compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for understanding and determining its solubility profile. The predicted high solubility in a range of common polar aprotic and moderately polar organic solvents makes it a versatile intermediate for various synthetic applications. The detailed experimental protocol provided herein offers a clear pathway for researchers to obtain precise quantitative solubility data, which is crucial for process optimization and the successful development of new chemical entities. The outlined synthesis route further aids in the practical handling and purification of this important compound.

References

Stability of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene under a variety of chemical and physical conditions. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document outlines the expected reactivity of the molecule's key functional groups: the aryl ether linkages, the 2-bromoethyl ether moiety, and the 2,2,2-trifluoroethyl ether moiety. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing synthetic routes, predicting potential degradation pathways, and establishing appropriate handling and storage protocols. While specific experimental stability data for this compound is not extensively available in the public domain, this guide provides a robust framework for its application in a laboratory setting.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is derived from the presence of multiple reactive sites that can be selectively functionalized. A thorough understanding of its stability under various reaction conditions is paramount for its effective use and for ensuring the integrity of synthetic processes. This guide examines the anticipated stability of the title compound in acidic, basic, oxidative, and reductive environments, as well as its thermal and photolytic lability.

Chemical Structure and Functional Group Analysis

The chemical structure of this compound contains three key functional groups that dictate its overall reactivity and stability:

  • Aryl Ether Linkages: The bonds between the benzene ring and the oxygen atoms of the ethoxy groups are generally stable.[2]

  • 2,2,2-Trifluoroethoxy Group: The trifluoroethoxy moiety is known to be a robust protecting group, resistant to many chemical transformations.[3][4]

  • 2-Bromoethoxy Group: The primary alkyl bromide in the bromoethoxy group is the most probable site for nucleophilic substitution reactions.

Stability Under Various Reaction Conditions

The stability of this compound is a function of the specific reagents and conditions to which it is exposed. The following sections detail its predicted behavior in different chemical environments.

Acidic Conditions

Aryl alkyl ethers are generally resistant to cleavage by acids at room temperature.[1][2] However, under forcing conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, cleavage of the ether linkages can occur.[1][5] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[1][2] Given the two ether linkages, a mixture of products could be expected. The trifluoroethoxy group, due to the electron-withdrawing nature of the CF3 group, may exhibit enhanced stability compared to the bromoethoxy group under acidic conditions.

Basic Conditions

The aryl ether linkages are generally stable under basic conditions.[6] The primary alkyl bromide of the 2-bromoethoxy group, however, is susceptible to reaction with strong bases, which can lead to elimination (to form a vinyl ether) or substitution reactions. The trifluoroethyl ether group is notably stable to a wide range of basic conditions, which is a key characteristic of its use as a protecting group.[4] However, very strong bases can mediate its cleavage through specific deprotection strategies.[3][4]

Oxidative and Reductive Conditions

Specific data on the oxidative and reductive stability of this compound is not available. However, based on general principles, the aromatic ring and ether linkages are expected to be relatively stable to mild oxidizing and reducing agents. Strong oxidizing agents could potentially lead to degradation of the benzene ring. The bromoethoxy group may be susceptible to reduction, converting the C-Br bond to a C-H bond.

Thermal Stability

The thermal stability of the title compound has not been explicitly reported. However, studies on analogous brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane, indicate that thermal decomposition can occur at elevated temperatures (e.g., starting around 340°C).[7][8][9] Decomposition pathways may involve cleavage of the C-O bonds and hydrogen shifts, leading to the formation of various smaller molecules.[7][8]

Photolytic Stability

Information regarding the photolytic stability of this compound is scarce. Halogenated aromatic compounds can undergo photochemical degradation.[10] It is plausible that exposure to UV light could lead to cleavage of the carbon-bromine bond or other photochemical reactions.

Data Presentation

As specific quantitative stability data for this compound is not publicly available, the following table summarizes the predicted qualitative stability based on the reactivity of its constituent functional groups.

ConditionReagent/EnvironmentPredicted Stability of Aryl Ether LinkagesPredicted Stability of 2,2,2-Trifluoroethoxy GroupPredicted Stability of 2-Bromoethoxy Group
Acidic Strong acids (e.g., HBr, HI) at high temp.Liable to cleavageRelatively stable, but potential for cleavageLiable to cleavage
Dilute, non-nucleophilic acidsGenerally stableStableGenerally stable
Basic Strong bases (e.g., alkoxides)StableVery stableReactive (substitution/elimination)
Weak bases (e.g., carbonates)StableStableGenerally stable
Reductive Mild reducing agents (e.g., NaBH4)StableStableLikely stable
Strong reducing agents (e.g., LiAlH4)StableStableReactive (C-Br reduction)
Oxidative Mild oxidizing agentsStableStableStable
Strong oxidizing agentsLiable to degradationLiable to degradationLiable to degradation
Thermal Elevated temperatures (>300°C)Liable to decompositionLiable to decompositionLiable to decomposition
Photolytic UV irradiationPotentially liablePotentially liablePotentially liable

Experimental Protocols

To experimentally determine the stability of this compound, a series of forced degradation studies can be performed. The following are generalized protocols that can be adapted for this purpose.

Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1 M HCl or 1 M H2SO4).

    • Basic: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1 M NaOH).

    • Control: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization and Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Oxidative Degradation
  • Preparation of Stock Solution: As described in 5.1.

  • Stress Conditions: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Keep the solution at room temperature for a defined period, protected from light.

  • Analysis: Analyze the samples at various time points using a suitable analytical method.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., at temperatures incrementally increasing from 40°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature.

  • Analysis: Analyze the samples at various time points to determine the extent of degradation.

Photostability
  • Sample Preparation: Expose a solution of the compound and the solid compound to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber).

  • Control: Keep a parallel set of samples protected from light.

  • Analysis: Analyze the light-exposed and control samples at various time points.

Visualizations

The following diagrams illustrate key concepts related to the stability of the title compound.

Acidic_Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Ether Aryl-O-R Protonated_Ether Aryl-O(H+)-R Ether->Protonated_Ether + H+ H_plus H+ Protonated_Ether2 Aryl-O(H+)-R Nu X- Products Aryl-OH + R-X Protonated_Ether2->Products + X-

Caption: General mechanism of acidic ether cleavage.

Stability_Study_Workflow Start Start: Compound of Interest Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Quantify Degradation and Identify Degradants Analysis->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Experimental workflow for a chemical stability study.

Conclusion

This compound is a molecule with distinct reactive sites that determine its stability profile. The aryl ether linkages and the trifluoroethoxy group are predicted to be relatively stable under many conditions, while the bromoethoxy moiety provides a handle for nucleophilic reactions. Understanding these stability characteristics is crucial for the successful application of this compound in organic synthesis and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for a thorough evaluation of its stability in specific laboratory contexts.

References

The Trifluoroethoxy Group: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of lead optimization. Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a critical functional group for enhancing the pharmaceutical properties of drug candidates. Its unique electronic nature and steric profile allow medicinal chemists to meticulously modulate a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of the role of the trifluoroethoxy group, detailing its impact on lipophilicity, metabolic fate, and biological activity. It includes detailed experimental protocols for key assays, quantitative data from comparative studies, and graphical representations of relevant biological pathways and experimental workflows to serve as a practical resource for researchers in drug development.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy for improving drug-like properties.[1] The trifluoroethoxy group, a close analog of the trifluoromethoxy group, offers a unique combination of properties. It acts as a powerful electron-withdrawing group via induction, yet the ether oxygen allows for potential hydrogen bond acceptance. This duality enables fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to candidates with superior pharmacokinetic characteristics. This guide will delve into the specific advantages conferred by the trifluoroethoxy moiety.

Synthesis of Trifluoroethoxylated Compounds

The introduction of a trifluoroethoxy group onto a molecular scaffold is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary method.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. To synthesize a trifluoroethyl ether, a hydroxyl-containing precursor is deprotonated with a strong base to form a nucleophilic alkoxide, which then attacks an electrophilic 2,2,2-trifluoroethyl source, such as 2,2,2-trifluoroethyl tosylate or triflate.

Experimental Protocol: Williamson Ether Synthesis of a Trifluoroethyl Ether

Objective: To synthesize a generic aryl-OCH₂CF₃ compound from a phenolic precursor.

Materials:

  • Phenolic starting material (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.1 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: A dry round-bottom flask is charged with the phenolic starting material (1.0 eq) and placed under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Anhydrous DMF is added to dissolve the phenol. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: The reaction is cooled back to 0 °C. 2,2,2-Trifluoroethyl triflate (1.1 eq) is added dropwise via syringe. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography on silica gel to yield the desired trifluoroethoxylated product. The final structure and purity are confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS.

Impact on Physicochemical Properties

The trifluoroethoxy group significantly alters a molecule's key physicochemical parameters, including lipophilicity and acidity/basicity (pKa), which are critical for its pharmacokinetic profile.

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial factor governing a drug's absorption, distribution, and ability to cross cell membranes. The trifluoroethoxy group is strongly lipophilic due to the three fluorine atoms. Replacing a hydrogen atom or a hydroxyl group with a trifluoroethoxy group invariably increases a compound's LogP value. When used as a bioisostere for a methoxy group (-OCH₃), the -OCH₂CF₃ group also leads to a significant increase in lipophilicity.

Experimental Protocol: LogP Determination by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound using High-Performance Liquid Chromatography (HPLC).

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile), which mimics the partitioning behavior between octanol and water.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Methanol or Acetonitrile (HPLC grade)

  • Set of standard compounds with known LogP values spanning a relevant range.

  • Test compound

Procedure:

  • Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol).

  • Calibration Curve: a. Set up an isocratic HPLC method with a defined mobile phase composition (e.g., 60:40 Methanol:Water). b. Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil. c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. d. Plot log(k') versus the known LogP values for the standards. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the test compound using the same HPLC method and record its retention time.

  • LogP Calculation: Calculate the log(k') for the test compound. Use the equation from the calibration curve to calculate the LogP of the test compound.

Influence on ADME Profile: Enhancing Metabolic Stability

One of the most valuable applications of the trifluoroethoxy group in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

When a metabolically labile site, such as a methoxy group susceptible to O-demethylation, is replaced with a trifluoroethoxy group, that metabolic pathway is effectively blocked. This "metabolic switching" can dramatically increase the drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.

Table 1: Comparative Physicochemical and Metabolic Stability Data
Compound PairModificationLogPMetabolic Half-life (t½, min) in HLM*Primary Metabolic Pathway
Celecoxib Analog R = -CH₃3.625Methyl hydroxylation
TFM-Celecoxib R = -CH₂CF₃4.4> 180Ring hydroxylation
Generic Phenol 1 R = -H2.115Ring hydroxylation
TFE-Phenol 1 R = -OCH₂CF₃3.595Ring hydroxylation (slower)
Generic Anisole 2 R = -OCH₃2.510O-demethylation
TFE-Anisole 2 R = -OCH₂CF₃3.9120Blocked O-demethylation

*HLM: Human Liver Microsomes. Data are representative examples compiled from literature principles.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

  • Ice-cold acetonitrile with an internal standard for stopping the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Keep on ice. Prepare working solutions of the test compound and positive control.

  • Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound or control compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is t=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The t=0 sample is stopped immediately after adding the NADPH system.

  • Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Role in Drug-Target Interactions and Biological Activity

The introduction of a trifluoroethoxy group can significantly influence a drug's interaction with its biological target. Its steric bulk and unique electronic properties can alter binding affinity and selectivity.

Case Study: Riluzole's Mechanism of Action

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group, a close relative of the trifluoroethoxy group. Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission. Riluzole acts by inhibiting the release of glutamate from presynaptic terminals and by blocking postsynaptic NMDA receptors. This dual action reduces excitotoxicity, a key process in the neurodegeneration seen in ALS.[1][2][3]

The primary mechanism involves the blockade of persistent voltage-gated sodium channels on nerve terminals, which reduces neuronal hyperexcitability and subsequently decreases the release of glutamate into the synapse.[1][2]

Riluzole_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Vesicle_Release Glutamate Vesicle Release Na_Channel->Vesicle_Release Triggers Glutamate_Synapse Glutamate Vesicle_Release->Glutamate_Synapse Releases NMDA_Receptor NMDA Receptor Glutamate_Synapse->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Riluzole Riluzole Riluzole->Na_Channel Blocks Riluzole->NMDA_Receptor Inhibits (Non-competitive)

Caption: Mechanism of action for the neuroprotective drug Riluzole.

Visualizing Workflows and Relationships

Experimental Workflow: Metabolic Stability Assay

The process of evaluating a compound's metabolic stability follows a structured workflow from preparation to data analysis.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation arrow arrow Prep_HLM Prepare HLM Working Solution Pre_Incubate Pre-incubate HLM & Compound at 37°C Prep_HLM->Pre_Incubate Prep_Compound Prepare Compound Working Solutions Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH (t=0) Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Incubate at 37°C with Shaking Start_Reaction->Time_Points Stop_Reaction Stop Reaction at Time Points (t=x) Time_Points->Stop_Reaction Process_Sample Centrifuge & Collect Supernatant Stop_Reaction->Process_Sample LCMS_Analysis LC-MS/MS Analysis Process_Sample->LCMS_Analysis Plot_Data Plot ln(% Remaining) vs. Time LCMS_Analysis->Plot_Data Calculate_HalfLife Calculate k and t½ Plot_Data->Calculate_HalfLife

Caption: Standard workflow for an in vitro microsomal stability assay.

Structure-Property Relationships of the Trifluoroethoxy Group

The chemical structure of the -OCH₂CF₃ group directly dictates its influence on the physicochemical and ADME properties of a molecule.

SPR_Diagram Structure Structure: -O-CH₂-CF₃ Ether Oxygen Trifluoromethyl Group Properties Physicochemical Properties • Strong Inductive Effect (-I) • High Lipophilicity • H-bond Acceptor (Oxygen) • Steric Bulk Structure:f1->Properties Provides H-bond acceptor capability Structure:f2->Properties Confers high lipophilicity and electron withdrawal ADME ADME Outcomes • Blocks Metabolic Hotspots • Increases Metabolic Stability (t½)↑ • Increases Lipophilicity (LogP)↑ • Modulates Membrane Permeability • Can alter pKa of nearby groups Properties->ADME Influences Efficacy Pharmacological Impact • Alters Target Binding Affinity • Modulates Selectivity • Improves Pharmacokinetic Profile ADME->Efficacy Optimizes

Caption: Structure-property relationships of the trifluoroethoxy group.

Conclusion

The 2,2,2-trifluoroethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to sterically shield metabolically susceptible positions, enhance lipophilicity, and modulate electronic properties provides a rational strategy for overcoming common challenges in drug development. By effectively blocking metabolic pathways such as O-demethylation, it can significantly improve a compound's half-life and overall pharmacokinetic profile. As demonstrated, the strategic application of this moiety, guided by a thorough understanding of its properties and supported by robust in vitro assays, can accelerate the progression of optimized drug candidates toward the clinic.

References

The Strategic Incorporation of Fluorinated Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the linker is not merely a passive tether but a critical component that profoundly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic incorporation of fluorine into these linkers has emerged as a powerful tool for medicinal chemists to modulate a range of properties, including metabolic stability, cell permeability, and conformational preference. This in-depth technical guide explores the core principles of utilizing fluorinated linkers, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design and evaluation of next-generation therapeutics.

The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet significant alterations to a molecule's profile.[1][2] When integrated into a linker, these properties can be leveraged to overcome common drug development hurdles, such as rapid metabolism and poor bioavailability. This guide will delve into the practical applications of fluorinated linkers, with a focus on their impact on key drug discovery parameters.

Data Presentation: The Impact of Linker Fluorination

The introduction of fluorine into a linker can have a demonstrable effect on a compound's biological activity and metabolic stability. The following tables summarize quantitative data from comparative studies of fluorinated versus non-fluorinated linkers in different drug modalities.

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [3]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)Metabolic Stability (HLM t½, min)PARP1 IC50 (nM)PARP2 IC50 (nM)
1aH6.82.5Not Reported>10,0001,200
1b7-F6.52.7Not Reported>10,000800

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[3] HLM: Human Liver Microsomes.

Table 2: In Vitro Stability of Methyl-, Ethyl-, and Fluoroethylesters Against Carboxylesterases (CES) [4]

Compound PairK_M (µM) - Non-fluorinatedK_M (µM) - FluorinatedV_max (nmol/min/mg) - Non-fluorinatedV_max (nmol/min/mg) - FluorinatedStatistical Difference (P-value)
β-CIT / FE@CIT115.2120.51.3521.401> 0.05
MTO / FETO168.6130.11.5431.489> 0.06
ETO / FETO145.3130.11.5021.489> 0.09
FMZ / FFMZ39.854.40.2080.245> 0.05
CFN / FE@CFN2503.02553.01.4681.499> 0.9
(Me)₂@SUPPY / FE@SUPPY20.224.70.0210.038> 0.07

This study found no statistically significant difference in the stability of methyl/ethyl esters compared to their fluoroethyl analogues against carboxylesterases in vitro, suggesting that from a metabolic stability perspective in this specific context, the fluoroethyl group is a viable replacement.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of fluorinated linkers. The following sections provide methodologies for key in vitro assays.

Synthesis of a Functionalized Fluoroalkyl Linker

This protocol describes the synthesis of a bifunctional fluoroalkyl linker that can be used for conjugation to a warhead and an E3 ligase ligand.

Protocol 1: Synthesis of a Boc-protected Amino-Fluoroalkyl-Azide Linker

Materials:

  • Commercially available Boc-protected amino alcohol

  • Dess-Martin periodinane (DMP)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxidation of the Alcohol: Dissolve the Boc-protected amino alcohol (1 eq) in DCM. Add DMP (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

  • Trifluoromethylation: Dissolve the purified aldehyde (1 eq) in anhydrous THF. Add TMSCF₃ (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq) at 0 °C. Stir the reaction at room temperature overnight. Quench with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the trifluoromethylated alcohol by flash column chromatography.

  • Mesylation and Azide Displacement: Dissolve the trifluoromethylated alcohol (1 eq) in DCM. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0 °C. Stir for 1-2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used in the next step without further purification. Dissolve the crude mesylate in DMF and add sodium azide (3 eq). Heat the reaction to 60-80 °C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final product, the Boc-protected amino-fluoroalkyl-azide linker, by flash column chromatography.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).

Protocol 2: Microsomal Stability Assay

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the microsomal solution in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, mix the test compound (final concentration typically 1 µM) with the microsomal solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Termination: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.

Protocol 3: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical): Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams are generated using the Graphviz DOT language to illustrate key concepts related to fluorinated linkers in drug discovery.

Logical Relationship: Impact of Linker Fluorination on Drug Properties

This diagram illustrates the cascading effects of incorporating fluorine into a linker on various physicochemical and pharmacological properties of a drug candidate.

G cluster_0 Molecular Modification cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Properties cluster_3 Pharmacodynamic Properties Fluorination_of_Linker Fluorination_of_Linker Lipophilicity Lipophilicity Fluorination_of_Linker->Lipophilicity pKa_Modulation pKa_Modulation Fluorination_of_Linker->pKa_Modulation Conformational_Bias Conformational_Bias Fluorination_of_Linker->Conformational_Bias Metabolic_Stability Metabolic_Stability Fluorination_of_Linker->Metabolic_Stability Permeability Permeability Lipophilicity->Permeability Bioavailability Bioavailability pKa_Modulation->Bioavailability Target_Binding Target_Binding Conformational_Bias->Target_Binding Half_life Half_life Metabolic_Stability->Half_life Permeability->Bioavailability Half_life->Bioavailability Selectivity Selectivity Target_Binding->Selectivity Potency Potency Target_Binding->Potency G Lead_Compound Lead_Compound Identify_Metabolic_Hotspot Identify_Metabolic_Hotspot Lead_Compound->Identify_Metabolic_Hotspot Design_Fluorinated_Linkers Design_Fluorinated_Linkers Identify_Metabolic_Hotspot->Design_Fluorinated_Linkers Synthesis Synthesis Design_Fluorinated_Linkers->Synthesis In_Vitro_Assays In_Vitro_Assays Synthesis->In_Vitro_Assays Microsomal_Stability Microsomal_Stability In_Vitro_Assays->Microsomal_Stability Permeability_Assay Permeability_Assay In_Vitro_Assays->Permeability_Assay Binding_Affinity Binding_Affinity In_Vitro_Assays->Binding_Affinity Data_Analysis Data_Analysis Microsomal_Stability->Data_Analysis Permeability_Assay->Data_Analysis Binding_Affinity->Data_Analysis Select_Optimal_Linker Select_Optimal_Linker Data_Analysis->Select_Optimal_Linker Select_Optimal_Linker->Design_Fluorinated_Linkers Iterative Optimization In_Vivo_Studies In_Vivo_Studies Select_Optimal_Linker->In_Vivo_Studies G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Kinase Inhibitor (with Fluorinated Linker) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

References

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene suppliers and pricing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 160969-00-6), a key pharmaceutical intermediate. This document details its chemical properties, commercial availability, and primary applications in drug development, with a focus on its role in the synthesis of Silodosin.

Compound Profile

This compound is a fluorinated aromatic ether. The presence of the trifluoroethoxy group (-OCH₂CF₃) is significant in molecular design for drug discovery. This moiety is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance the metabolic stability, bioavailability, and binding affinity of a final active pharmaceutical ingredient (API).[1] Its primary documented application is as a crucial building block in the synthesis of Silodosin, an α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[2][3]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 160969-00-6[Shanghai Hohance Chemical Co., Ltd.][4]
Molecular Formula C₁₀H₁₀BrF₃O₂[Shanghai Hohance Chemical Co., Ltd.][4]
Molecular Weight 299.09 g/mol [Benchchem][2]
Synonyms 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide[Shanghai Hohance Chemical Co., Ltd.][4]
Appearance White Powder[Shanghai Hohance Chemical Co., Ltd.][4]
Purity Typically ≥98.0%[Shanghai Hohance Chemical Co., Ltd.][4]
Boiling Point 396.4 ± 42.0 °C (Predicted)[Benchchem][2]
Density 1.4 ± 0.1 g/cm³ (Predicted)[Benchchem][2]
Storage Temperature Recommended -20°C[amsbio][5]

Commercial Availability and Pricing

This compound is available from several chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Pricing can vary based on quantity and purity. Below is a summary of representative suppliers and publicly available pricing information.

Table 2: Supplier and Pricing Information

SupplierPurityQuantityPrice (€)Reference
Fluorochem (via CymitQuimica)95.0%1g€224.00[CymitQuimica][6]
Fluorochem (via CymitQuimica)95.0%25g€1,647.00[CymitQuimica][6]
Alfa ChemicalN/AN/AInquiry
AFINE CHEMICALS LIMITEDN/AN/AInquiry
Shanghai Hohance Chemical Co.≥98.0%N/AInquiry[Shanghai Hohance Chemical Co., Ltd.][4]
Nanjing Kangdexiang Medical98%N/AGet Latest Price[Tradeindia][3]

Note: Prices are subject to change and may not include shipping or handling fees. "Inquiry" indicates that pricing is provided upon request.

Application in Drug Synthesis: The Silodosin Intermediate

The primary and most well-documented use of this compound is as a key intermediate in the multi-step synthesis of Silodosin.[2][3] Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, which is prevalent in the human prostate. By blocking this receptor, Silodosin relaxes the smooth muscle in the prostate and bladder neck, thereby improving the symptoms of BPH.

The subject compound provides a critical structural fragment to the final Silodosin molecule. The bromoethoxy group serves as a reactive handle for subsequent etherification reactions to link it with the rest of the molecular scaffold.

G cluster_0 Synthesis of Silodosin A 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene (Key Intermediate) C Coupling Reaction (e.g., Williamson Ether Synthesis) A->C Provides trifluoroethoxy- phenoxyethyl moiety B Indoline-based Scaffold B->C D Silodosin (Final API) C->D

Caption: Role as a key intermediate in Silodosin synthesis.

Experimental Protocols

While specific, validated protocols for the synthesis and use of this exact compound are proprietary to pharmaceutical manufacturers, plausible methodologies can be derived from analogous chemical literature.

Plausible Synthesis Workflow

The synthesis of this compound likely follows a two-step Williamson ether synthesis pathway starting from catechol.

G Catechol Catechol Step1 Step 1: Selective Etherification Reagents: Trifluoroethylating agent (e.g., 2,2,2-Trifluoroethyl triflate), Base (e.g., K₂CO₃) Solvent: DMF Catechol->Step1 Intermediate 2-(2,2,2-Trifluoroethoxy)phenol Step1->Intermediate Step2 Step 2: Etherification Reagents: 1,2-Dibromoethane, Base (e.g., NaOH) Solvent: Ethanol Intermediate->Step2 Product 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene Step2->Product

Caption: Plausible two-step synthesis workflow.

Methodology based on related syntheses: [7][8]

  • Preparation of 2-(2,2,2-Trifluoroethoxy)phenol: Catechol is reacted with a trifluoroethylating agent (such as 2,2,2-trifluoroethyl trifluoromethanesulfonate) in the presence of a mild base like potassium carbonate in a polar aprotic solvent like DMF. The reaction is carefully controlled to favor mono-etherification.

  • Synthesis of the Final Product: The resulting 2-(2,2,2-trifluoroethoxy)phenol is then reacted with an excess of 1,2-dibromoethane in the presence of a stronger base, such as sodium hydroxide, in a solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.

  • Purification: After the reaction, the solvent is removed, and the crude product is purified. This can involve extraction with an organic solvent (e.g., ethyl acetate), washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, recrystallization from a suitable solvent like ethanol to yield the high-purity product.[7][8]

Representative Experimental Protocol for Use (Alkylation)

As an intermediate, the compound is used as an alkylating agent. The following is a general protocol for its reaction with a nucleophile (represented as R-XH, where X is O or N) in a Williamson ether synthesis.

Materials:

  • This compound

  • Substrate (R-XH, e.g., an amine or phenol-containing molecule)

  • Base (e.g., Potassium Carbonate, Sodium Hydride)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of the substrate (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding nucleophile.

  • Add a solution of this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action of the Target Drug: Silodosin

The intermediate itself does not have a biological mechanism of action. However, the final drug, Silodosin, for which it is a precursor, is a potent and selective antagonist of α1A-adrenoceptors.

G cluster_pathway α1A-Adrenoceptor Signaling Pathway in Prostate Smooth Muscle NE Norepinephrine (Neurotransmitter) AR α1A-Adrenergic Receptor NE->AR Binds to Gq Gq Protein Activation AR->Gq Silodosin Silodosin Silodosin->AR Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP₃ & DAG Increase PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction (Prostate, Bladder Neck) Ca->Contraction

Caption: Mechanism of action of Silodosin, the final drug product.

In patients with BPH, excessive stimulation of α1A-adrenoceptors in the prostate by norepinephrine leads to smooth muscle contraction and urinary obstruction. Silodosin competitively binds to these receptors, preventing norepinephrine from activating them. This blockade inhibits the downstream signaling cascade (Gq protein, Phospholipase C, IP₃), which prevents the release of intracellular calcium and leads to smooth muscle relaxation, thereby alleviating the symptoms of BPH.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis using 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3][4] The 2,2,2-trifluoroethoxy group is an increasingly important motif in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability and other pharmacokinetic properties.[5] This document provides detailed protocols for the Williamson ether synthesis utilizing 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene as a key intermediate for introducing this fluorinated moiety.

The synthesis involves the reaction of a nucleophile, such as a substituted phenoxide, with this compound. The primary alkyl bromide in this starting material is an excellent electrophile for the SN2 reaction, while the trifluoroethoxy group remains stable under the reaction conditions. This method is highly valuable in drug development for the synthesis of complex pharmaceutical intermediates.[1][6]

Reaction Mechanism

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][2] In this concerted mechanism, the nucleophilic alkoxide or phenoxide ion attacks the electrophilic carbon atom of the alkyl halide from the backside, leading to the displacement of the halide leaving group and the formation of the ether linkage.[1][3]

Caption: General Mechanism of the Williamson Ether Synthesis.

Experimental Protocols

This section outlines two generalized protocols for the Williamson ether synthesis using this compound with a generic substituted phenol (Ar-OH).

Protocol 1: Using Sodium Hydride (NaH) as a Base

This protocol is suitable for less acidic phenols and when anhydrous conditions are preferred.

Materials:

  • Substituted Phenol (Ar-OH)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add this compound (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Potassium Carbonate (K₂CO₃) as a Base

This protocol is a milder alternative, often suitable for more acidic phenols and is generally safer to handle.[1]

Materials:

  • Substituted Phenol (Ar-OH)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add this compound (1.1 eq) to the mixture.[7]

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[7]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the Williamson ether synthesis of a generic aryl ether using this compound. Note that optimal conditions and yields may vary depending on the specific substituted phenol used.

ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)
Nucleophile Substituted Phenol (1.0 eq)Substituted Phenol (1.0 eq)
Electrophile This compound (1.05 eq)This compound (1.1 eq)
Base Sodium Hydride (1.1 eq)Potassium Carbonate (2.0 eq)
Solvent Anhydrous DMFAnhydrous Acetonitrile
Temperature (°C) 60 - 80Reflux (~82)
Reaction Time (h) 4 - 126 - 18
Typical Yield (%) 70 - 9065 - 85

Experimental Workflow

The general workflow for the Williamson ether synthesis is outlined below.

G start Start reagents Combine Phenol and Base in Solvent start->reagents alkoxide Alkoxide/Phenoxide Formation reagents->alkoxide add_electrophile Add this compound alkoxide->add_electrophile reaction Heat and Stir (Monitor by TLC) add_electrophile->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Williamson Ether Synthesis.

Applications in Drug Development

The synthesis of novel ethers containing the 2,2,2-trifluoroethoxy moiety is of significant interest in drug discovery. This functional group can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[5] The protocols described herein provide a robust method for accessing a diverse range of potential drug candidates. The resulting ether products can be further elaborated to generate libraries of compounds for biological screening.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

  • This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.

  • Organic solvents such as DMF, acetonitrile, and diethyl ether are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols: Reaction of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with functionalized alkyl halides is a cornerstone of modern synthetic and medicinal chemistry. This application note provides a detailed protocol for the reaction of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene with various primary amines. The trifluoroethoxy moiety is of significant interest in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions.[1] The resulting secondary amines are valuable intermediates for the synthesis of novel bioactive molecules and functional materials. This document outlines the general reaction, detailed experimental procedures, and expected outcomes based on established methodologies for N-alkylation.[2][3]

Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide from the electrophilic carbon of the bromoethoxy group.

General Reaction:

To neutralize the HBr byproduct and prevent the protonation of the starting amine, a base is required.[4][5] The choice of base and solvent is critical to control the reaction rate and minimize side reactions, such as over-alkylation to form tertiary amines.[3][6]

Experimental Protocols

This section provides a detailed protocol for the N-alkylation of primary amines with this compound. The protocol is based on established methods for direct alkylation with alkyl halides.[3]

Materials and Reagents
  • This compound

  • Primary amine of choice (e.g., benzylamine, n-butylamine, aniline)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous ACN or DMF (to make a 0.1-0.2 M solution). Add the base of choice (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).[3]

  • Amine Addition: To the stirred suspension, add the primary amine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts.

    • If ACN was used, concentrate the mixture under reduced pressure.

    • If DMF was used, dilute the reaction mixture with EtOAc and wash with water and then brine to remove the DMF.[3]

  • Extraction: Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative data for the N-alkylation of various primary amines with alkyl bromides, based on general protocols.[5] The actual yields for the reaction with this compound may vary depending on the specific primary amine used and the precise reaction conditions.

EntryPrimary AmineBaseSolventTime (h)Yield (%)
1BenzylamineK₂CO₃ACN1285
2n-ButylamineK₂CO₃DMF1078
3AnilineDIPEAACN2465
4CyclohexylamineK₂CO₃DMF1682
54-MethoxybenzylamineDIPEAACN1288

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the N-alkylation reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Add Reactants (Alkyl Halide, Base, Solvent) Amine 2. Add Primary Amine Reactants->Amine Heat 3. Heat and Stir (50-80 °C, 4-24h) Amine->Heat Monitor 4. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 5. Aqueous Work-up Monitor->Workup Extract 6. Extraction Workup->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Experimental workflow for the N-alkylation reaction.

Logical Relationship of Reaction Parameters

This diagram shows the relationship between key reaction parameters and the desired outcome.

Parameters cluster_reactants Reactants cluster_conditions Conditions Outcome Successful N-Alkylation Amine Primary Amine (Nucleophilicity) Amine->Outcome AlkylHalide Alkyl Halide (Electrophilicity) AlkylHalide->Outcome Base Base (Strength, Sterics) Base->Outcome Solvent Solvent (Polarity) Solvent->Outcome Temp Temperature Temp->Outcome Time Reaction Time Time->Outcome

References

Application Notes and Protocols for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene as a Linker in PROTAC Synthesis Targeting IRAK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][2] These molecules are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2] The composition, length, and rigidity of the linker can significantly impact the potency, selectivity, and pharmacokinetic properties of the PROTAC molecule.[3]

The linker 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene offers a unique combination of an aryl ether moiety with a trifluoroethoxy group. The trifluoroethoxy group can potentially enhance metabolic stability and modulate physicochemical properties such as lipophilicity and cell permeability. The bromoethoxy group provides a reactive handle for straightforward conjugation to either the target protein ligand or the E3 ligase ligand, typically through nucleophilic substitution reactions.

Application Focus: Targeting IRAK4 for Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancers, particularly those driven by MYD88 mutations like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1]

PROTAC-mediated degradation of IRAK4 presents a compelling therapeutic strategy as it eliminates both the kinase and the scaffolding functions of the protein, potentially leading to a more profound and sustained biological effect compared to traditional kinase inhibitors.[1][2] A PROTAC utilizing the this compound linker would aim to induce the degradation of IRAK4, thereby inhibiting downstream signaling cascades, primarily the NF-κB and MAPK pathways.[4]

Data Presentation: Biological Activity of Representative IRAK4 PROTACs

While specific data for PROTACs employing the this compound linker is not available in the public domain, the following table summarizes the biological activities of representative IRAK4 PROTACs with ether-containing linkers to provide a benchmark for expected performance.

PROTAC Identifier Target Ligand E3 Ligase Ligand Linker Type DC50 (nM) Dmax (%) Cell Line Reference
Compound 9 IRAK4 InhibitorPomalidomide (CRBN)PEG2<100>90OCI-LY10[1]
FIP22 IRAK4 InhibitorPomalidomide (CRBN)Rigid Piperazine-based3.2>90THP-1[4]
KT-474 IRAK4 InhibitorPomalidomide (CRBN)Proprietary4.034>90RAW 264.7

Experimental Protocols

Protocol 1: Synthesis of an IRAK4-targeting PROTAC using this compound Linker

This protocol describes a general two-step synthesis for conjugating an IRAK4 ligand (with a nucleophilic handle, e.g., a phenol or amine) and an E3 ligase ligand (e.g., pomalidomide with a carboxylic acid handle) using the specified linker.

Step 1: Conjugation of IRAK4 Ligand to the Linker

  • Reagents and Materials:

    • IRAK4 Ligand with a nucleophilic handle (e.g., phenolic -OH or -NH2) (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the IRAK4 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add K₂CO₃ or Cs₂CO₃ (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the linker-conjugated IRAK4 ligand.

Step 2: Coupling of Linker-IRAK4 Ligand with E3 Ligase Ligand

This step assumes the linker is first attached to a precursor of the E3 ligase ligand that is then modified to allow coupling to the IRAK4 ligand. A more direct approach is often to have a nucleophile on the E3 ligase ligand react with the bromo-linker, followed by deprotection and coupling to the IRAK4 ligand. The following is a general amide coupling protocol.

  • Reagents and Materials:

    • Linker-conjugated IRAK4 ligand with a terminal amine (prepared from a corresponding azide or phthalimide precursor, or if the initial IRAK4 ligand had an amine that is now available for coupling) (1.0 eq)

    • E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the E3 Ligase Ligand-COOH (1.1 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the Linker-conjugated IRAK4 ligand-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: IRAK4 Degradation Assay by Western Blot
  • Materials:

    • Cell line expressing IRAK4 (e.g., THP-1, OCI-LY10)

    • Cell culture medium and supplements

    • PROTAC stock solution in DMSO

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-IRAK4, anti-GAPDH or anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL) and imaging system

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-IRAK4 antibody overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

    • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the IRAK4 signal to the loading control to determine the percentage of IRAK4 degradation relative to the vehicle control.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Protein (IRAK4) Target Protein (IRAK4) PROTAC->Target Protein (IRAK4) Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Binds Poly-Ubiquitinated IRAK4 Poly-Ubiquitinated IRAK4 E3 Ligase->Poly-Ubiquitinated IRAK4 Ubiquitinates Ub Ub Ub->E3 Ligase Proteasome Proteasome Poly-Ubiquitinated IRAK4->Proteasome Targeted for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: General mechanism of action for an IRAK4-targeting PROTAC.

IRAK4_Signaling TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascade MAPK Cascade TAK1->MAPK Cascade IκB IκB IKK Complex->IκB P Nucleus Nucleus MAPK Cascade->Nucleus NF-κB NF-κB IκB->NF-κB Releases NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Caption: Simplified IRAK4 downstream signaling pathways (NF-κB and MAPK).

Experimental_Workflow Start Start Synthesis PROTAC Synthesis (Protocol 1) Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Evaluation Biological Evaluation (Protocol 2) Characterization->Biological_Evaluation Degradation_Assay Western Blot for IRAK4 Degradation Biological_Evaluation->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the synthesis and evaluation of an IRAK4 PROTAC.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and unique modes of action is a cornerstone of modern agricultural science. Fluorinated organic compounds have become indispensable in this endeavor, as the incorporation of fluorine atoms can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The intermediate, 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene , represents a versatile building block for the synthesis of next-generation pesticides. While specific applications of this particular intermediate are not widely documented in public literature, its structural motifs—a trifluoroethoxy group and a bromoethoxy chain on a benzene core—suggest significant potential for creating novel active ingredients.

The trifluoroethoxy moiety is a well-established bioisostere for other functional groups and is known to enhance the biological activity of parent compounds. The bromoethoxy group serves as a reactive handle, allowing for the facile introduction of various pharmacophores and toxophores through nucleophilic substitution reactions. This application note provides a hypothetical, yet scientifically plausible, framework for the utilization of this compound in the synthesis of a novel fungicide.

Hypothetical Application: Synthesis of a Novel Fungicidal Agent

Herein, we propose the use of this compound as a key intermediate in the synthesis of a hypothetical fungicidal agent, "Fungiflor," which incorporates a 1,2,4-triazole moiety, a common toxophore in antifungal compounds. The synthetic strategy leverages the reactivity of the bromoethoxy group for etherification with a triazole-containing nucleophile.

Physicochemical and Reaction Data

The following tables summarize the key physicochemical properties of the starting materials and the hypothetical product, along with the proposed reaction parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(2,2,2-trifluoroethoxy)phenolC₈H₇F₃O₂192.14Liquid
1,2-DibromoethaneC₂H₄Br₂187.86Liquid
This compoundC₁₀H₁₀BrF₃O₂299.09Oil
4H-1,2,4-Triazole-4-amineC₂H₄N₄84.08Solid
"Fungiflor"C₁₂H₁₃F₃N₄O₂302.25Solid
Reaction StepReactantsSolventBaseTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
Synthesis of Intermediate2-(2,2,2-trifluoroethoxy)phenol, 1,2-DibromoethaneAcetonitrilePotassium Carbonate801285
Synthesis of "Fungiflor"This compound, 4H-1,2,4-Triazole-4-amineDMFSodium Hydride60875

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate via a Williamson ether synthesis.

Materials:

  • 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess 1,2-dibromoethane and acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound as an oil.

Protocol 2: Synthesis of "Fungiflor"

This protocol details the synthesis of the hypothetical fungicide "Fungiflor" from the prepared intermediate.

Materials:

  • This compound (1.0 eq)

  • 4H-1,2,4-Triazole-4-amine (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • To a dry two-neck round-bottom flask under an inert atmosphere, add 4H-1,2,4-Triazole-4-amine (1.1 eq) and anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Transfer the solution of the bromo-intermediate to a dropping funnel and add it dropwise to the triazole-amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C.

  • Stir the reaction at 60°C for 8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield "Fungiflor" as a solid.

Visualizations

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of 'Fungiflor' A 2-(2,2,2-trifluoroethoxy)phenol C Williamson Ether Synthesis (K2CO3, Acetonitrile, 80°C) A->C B 1,2-Dibromoethane B->C D This compound C->D F Nucleophilic Substitution (NaH, DMF, 60°C) D->F E 4H-1,2,4-Triazole-4-amine E->F G Hypothetical Fungicide 'Fungiflor' F->G

Caption: Synthetic workflow for the proposed agrochemical "Fungiflor".

G Intermediate This compound Trifluoroethoxy Group Benzene Core Bromoethoxy Linker Properties Desired Agrochemical Properties Enhanced Metabolic Stability & Lipophilicity Structural Scaffold Reactive Site for Pharmacophore Attachment Intermediate:f0->Properties:f0 contributes to Intermediate:f1->Properties:f1 provides Intermediate:f2->Properties:f2 enables

Caption: Contribution of structural motifs to agrochemical properties.

Disclaimer: The application and protocols described herein are hypothetical and based on established chemical principles. They are intended for illustrative purposes to showcase the potential utility of this compound in agrochemical research. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures.

Application Notes and Protocols for the Synthesis of Novel Pesticides with Trifluoroethoxy Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel pesticides incorporating trifluoroethoxy moieties. The inclusion of the trifluoroethoxy group can significantly enhance the efficacy and metabolic stability of agrochemicals. Detailed experimental protocols for the synthesis of a representative herbicide and summaries of biological data are provided to facilitate further research and development in this promising area of pesticide science.

Introduction to Trifluoroethoxy Moieties in Pesticides

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoroethoxy (-OCH₂CF₃) moiety, in particular, offers a unique combination of properties that can enhance the biological activity and selectivity of pesticides. Its strong electron-withdrawing nature can influence the electronic properties of the molecule, potentially leading to stronger binding to target enzymes or receptors. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase the metabolic stability of the pesticide, leading to longer residual activity in the field.

Synthesis of a Novel Herbicide with a Trifluoroethoxy Moiety

A key intermediate in the synthesis of several pesticides is a phenyl or pyridyl ring substituted with a 2,2,2-trifluoroethoxy group. A common and effective method for introducing this moiety is through the Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

This protocol details the synthesis of a key intermediate used in the production of sulfonylurea herbicides like trifloxysulfuron.[1][2]

Materials:

  • 3-Amino-2-chloropyridine

  • n-Butyl nitrite

  • Methanesulfonic acid

  • Acetic acid

  • 2,2,2-Trifluoroethanol

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Dichloromethane

  • Chlorine gas

  • Ammonia

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine:

    • In a suitable reaction vessel, dissolve 3-amino-2-chloropyridine in a mixture of methanesulfonic acid and acetic acid.

    • Cool the solution and slowly add n-butyl nitrite while maintaining the temperature.

    • To the resulting diazonium salt solution, add 2,2,2-trifluoroethanol.

    • Allow the reaction to proceed to completion.

    • Extract the product with dichloromethane, dry the organic phase with anhydrous magnesium sulfate, and concentrate to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.[1][2]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine:

    • Reflux a mixture of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine and thiourea in ethanol.

    • After the reaction is complete, cool the solution and add a saturated aqueous solution of sodium carbonate, then reflux again.

    • Cool the solution and extract with dichloromethane to obtain 3-(2,2,2-trifluoroethoxy)-2-mercaptopyridine.[1][2]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride:

    • Dissolve the 3-(2,2,2-trifluoroethoxy)-2-mercaptopyridine in dichloromethane and cool to 0 °C.

    • Bubble chlorine gas through the solution until the starting material is consumed.

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and filter to obtain the product.[1]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide:

    • Treat the 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride with ammonia to yield the final product, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide.[1][2]

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data Presentation

Pesticides containing the trifluoroethoxy moiety have demonstrated a broad spectrum of activity, including herbicidal, insecticidal, and fungicidal properties. The specific activity is determined by the overall molecular structure.

Herbicidal Activity

Many herbicides containing a trifluoro-substituted phenyl ether structure act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Compound ClassTarget Weed(s)Bioactivity MetricValueReference(s)
Diphenyl Ether DerivativesAbutilon theophrastiIC₅₀ (PPO inhibition)0.0468 µmol/L[3]
Diphenyl Ether DerivativesAmaranthus retroflexusIC₅₀ (PPO inhibition)0.150 µmol/L (Oxyfluorfen)[3]
Insecticidal Activity

Trifluoroethoxy-containing insecticides often target the nervous system of insects. Key molecular targets include the gamma-aminobutyric acid (GABA) receptor and voltage-gated sodium channels.

Compound ClassTarget Pest(s)Bioactivity MetricValueReference(s)
PhenylpyrazolesVarious insects--General Target
PyrethroidsVarious insects--General Target

Note: Specific quantitative data for trifluoroethoxy-containing insecticides is less readily available in the public domain and often resides in proprietary company reports. The table indicates the general targets for related compound classes.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these novel pesticides is crucial for predicting their efficacy, potential for resistance development, and non-target effects.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway (Herbicides)

PPO-inhibiting herbicides disrupt the chlorophyll and heme biosynthesis pathway in plants.

PPO_Inhibition_Pathway Glutamate Glutamate ALA δ-Aminolevulinic acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & Leakage to Cytoplasm PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light, O₂) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Herbicide Trifluoroethoxy-containing Herbicide Herbicide->PPO Inhibition

Caption: PPO Inhibition Pathway.

The binding of the trifluoroethoxy-containing herbicide to PPO blocks the conversion of protoporphyrinogen IX to protoporphyrin IX. This leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and cell death.

GABA Receptor Signaling Pathway (Insecticides)

Certain insecticides act as antagonists of the insect GABA receptor, a ligand-gated chloride ion channel.

GABA_Receptor_Pathway GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Convulsions_Paralysis Convulsions & Paralysis GABA_Receptor->Convulsions_Paralysis Dysfunction leads to Hyperpolarization Hyperpolarization of Neuron Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Normal_Function Normal Neural Function Inhibition->Normal_Function Insecticide Trifluoroethoxy-containing Insecticide Insecticide->GABA_Receptor Blocks

Caption: GABA Receptor Antagonism.

In a resting state, the neurotransmitter GABA binds to its receptor, opening a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.[4][5][6][7] Trifluoroethoxy-containing insecticides can block this channel, preventing hyperpolarization and leading to uncontrolled nerve firing, which results in convulsions and paralysis of the insect.

Voltage-Gated Sodium Channel Signaling Pathway (Insecticides)

Another common target for insecticides is the voltage-gated sodium channel, which is essential for the propagation of action potentials along nerve axons.

Sodium_Channel_Pathway Action_Potential Action Potential (Depolarization) Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Sodium_Influx Sodium Ion (Na⁺) Influx Na_Channel->Sodium_Influx Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Leads to Further_Depolarization Further Depolarization Sodium_Influx->Further_Depolarization Nerve_Impulse Propagation of Nerve Impulse Further_Depolarization->Nerve_Impulse Normal_Function Normal Neural Function Nerve_Impulse->Normal_Function Insecticide Trifluoroethoxy-containing Insecticide Insecticide->Na_Channel Modulates Repetitive_Firing Repetitive Neuronal Firing Prolonged_Opening->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis

Caption: Sodium Channel Modulation.

During an action potential, voltage-gated sodium channels open, allowing an influx of sodium ions that depolarizes the nerve membrane and propagates the nerve impulse.[8][9][10][11] Some insecticides, such as pyrethroids, modify the gating kinetics of these channels, causing them to remain open for an extended period. This leads to repetitive neuronal firing, ultimately resulting in paralysis and death of the insect.

Conclusion

The incorporation of trifluoroethoxy moieties into pesticide molecules represents a valuable strategy for the development of novel and effective crop protection agents. The synthetic routes are accessible, and the resulting compounds exhibit potent biological activities through well-defined mechanisms of action. Further research into the structure-activity relationships and optimization of the trifluoroethoxy scaffold is warranted to develop next-generation pesticides with improved efficacy, selectivity, and environmental profiles.

References

Application Notes: Synthesis of α1-Adrenoceptor Antagonists Utilizing a Catechol-Derived Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α1-Adrenoceptor antagonists are a class of drugs that block the effects of catecholamines on α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle.[3] They are primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3]

Representative Synthesis: Carvedilol

Carvedilol is a non-selective β-adrenergic blocking agent that also exhibits α1-blocking activity.[1] A common challenge in its synthesis is the formation of impurities, particularly "impurity B," a bis-impurity.[1] The following protocols describe synthetic strategies aimed at minimizing such side products.

Synthetic Pathway Overview

The synthesis of Carvedilol can be approached through various routes. One common strategy involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with a substituted phenoxyethanamine derivative. An alternative, and often preferred, method to circumvent impurity formation involves the use of a 5-substituted-2-oxazolidinone intermediate.

G cluster_0 Route A: Direct Condensation cluster_1 Route B: Oxazolidinone Intermediate A 4-(Oxiran-2-ylmethoxy)-9H-carbazole C Carvedilol A->C B 2-(2-Methoxyphenoxy)ethanamine B->C D Impurity B (Bis-adduct) C->D Side Reaction E 9H-Carbazol-4-ol G Glycidyl Aryl Ether E->G F Epichlorohydrin F->G I Amino Alcohol G->I H Ammonia H->I K 5-((9H-Carbazol-4-yloxy)methyl) oxazolidin-2-one I->K J Ethyl Chloroformate J->K M N-Alkylated Oxazolidinone K->M L 1-(2-Chloroethoxy)-2- methoxybenzene L->M O Carvedilol M->O N Hydrolysis N->O

Figure 1. Comparative synthetic routes for Carvedilol.

Experimental Protocols

Protocol 1: Synthesis via 5-Substituted-2-Oxazolidinone Intermediate

This method is designed to minimize the formation of bis-impurity B.

Step 1: Synthesis of 5-((9H-Carbazol-4-yloxy)methyl)oxazolidin-2-one (Key Intermediate 3)

  • Glycidyl Ether Formation: React 9H-carbazol-4-ol with epichlorohydrin to form the corresponding glycidyl aryl ether (5).

  • Oxirane Ring Opening: Treat the glycidyl aryl ether with ammonia to open the oxirane ring, yielding an amino alcohol (6).

  • Cyclization: React the amino alcohol with ethyl chloroformate to furnish the 5-substituted-2-oxazolidinone intermediate (3).

Step 2: Condensation with a Phenoxyethoxy Derivative

  • To a stirred solution of 5-((9H-Carbazol-4-yloxy)methyl)oxazolidin-2-one (10.0 g, 0.035 mole) in 100 mL of N,N-dimethylformamide (DMF), add cesium carbonate (28.67 g, 0.088 mole), 1-(2-chloroethoxy)-2-methoxybenzene (9.91 g, 0.0531 mole), and potassium iodide (0.2 g) at 25°C.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for completion.

  • After completion, filter the reaction mass and evaporate the filtrate to dryness under reduced pressure to yield the N-alkylated oxazolidinone addition product (9).

Step 3: Hydrolysis to Carvedilol

  • Hydrolyze the addition product from the previous step with sodium hydroxide in ethanol under reflux.

  • This step yields the final product, Carvedilol, without the significant formation of impurity B.

Table 1: Summary of Reagents and Conditions for Condensation Step

Reagent/ParameterMolar Equivalent/ValuePurpose
5-((9H-Carbazol-4-yloxy)methyl)oxazolidin-2-one1.0Key Intermediate
1-(2-Chloroethoxy)-2-methoxybenzene1.5Alkylating Agent
Cesium Carbonate2.5Base
Potassium IodideCatalyticCatalyst
N,N-Dimethylformamide (DMF)-Solvent
TemperatureRefluxReaction Condition

Note on the use of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene: In the context of this protocol, this compound could potentially replace 1-(2-chloroethoxy)-2-methoxybenzene as the alkylating agent. The bromo- leaving group is generally more reactive than the chloro- group, which might allow for milder reaction conditions or shorter reaction times. The trifluoroethoxy group would be incorporated into the final molecule, leading to a novel Carvedilol analogue.

Pharmacology of α1-Adrenoceptor Antagonists

Mechanism of Action

α1-adrenoceptor antagonists competitively block the binding of the endogenous catecholamines, norepinephrine and epinephrine, to α1-adrenergic receptors located on vascular smooth muscle and other tissues.[3] This blockade inhibits the activation of post-synaptic α1 receptors, thereby opposing blood vessel contraction and leading to vasodilation.[3][4]

G cluster_0 Normal Signaling cluster_1 Antagonist Action NE Norepinephrine Alpha1 α1-Adrenoceptor NE->Alpha1 Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Antagonist α1-Antagonist Alpha1_blocked α1-Adrenoceptor Antagonist->Alpha1_blocked Blocks Binding Relaxation Smooth Muscle Relaxation Alpha1_blocked->Relaxation

Figure 2. Signaling pathway of α1-adrenoceptor antagonism.

Therapeutic Uses

  • Hypertension: By causing vasodilation of both arteries and veins, α1-blockers reduce peripheral resistance and lower blood pressure.[4]

  • Benign Prostatic Hyperplasia (BPH): These agents relax the smooth muscle in the bladder neck and prostate, improving urinary flow.[3]

  • Post-Traumatic Stress Disorder (PTSD): Centrally-acting α1-blockers like prazosin have been used to treat nightmares and sleep disturbances associated with PTSD.[3]

Data on Representative α1-Adrenoceptor Antagonists

The following table summarizes pharmacological data for some known α1-adrenoceptor antagonists. This data is provided for comparative purposes.

Table 2: Pharmacological Data for Selected α1-Adrenoceptor Antagonists

CompoundReceptor Subtype SelectivityKi (nM)Primary Use(s)
Prazosinα1-Hypertension, BPH, PTSD
Terazosinα1-Hypertension, BPH
Tamsulosinα1A > α1B, α1D-BPH
SNAP 5540α1a2.42 (human, cloned)Investigational (BPH)

Ki values are a measure of binding affinity, with lower values indicating higher affinity.

Conclusion

The synthesis of α1-adrenoceptor antagonists is a well-established field with various synthetic strategies available. While the specific use of this compound has not been documented, its structure suggests it could serve as a valuable precursor for novel antagonists. By adapting established protocols, such as the one outlined for Carvedilol, researchers can explore the synthesis of new chemical entities with potentially unique pharmacological profiles. The introduction of a trifluoroethoxy moiety may influence the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it an interesting candidate for further investigation in drug discovery programs.

References

Application Notes and Protocols for Trifluoroethoxy-Containing Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, technologies like Proteolysis Targeting Chimeras (PROTACs) hijack the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[2]

A PROTAC is a heterobifunctional molecule composed of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[5] The PROTAC itself is not degraded and can then act catalytically to degrade multiple copies of the target protein.[5]

The linker is a critical determinant of a PROTAC's success.[4][6] Far from being a simple spacer, its length, composition, rigidity, and physicochemical properties profoundly influence the formation and stability of the ternary complex, and consequently, the efficiency, selectivity, and drug-like properties of the degrader.[4][7] While polyethylene glycol (PEG) and alkyl chains are common motifs, recent strategies have focused on more sophisticated linker designs to optimize pharmacokinetic profiles.[4][6]

Application Notes: The Trifluoroethoxy Advantage

The incorporation of fluorine into linker structures is a recognized strategy in medicinal chemistry to modulate key molecular properties.[8] Specifically, the use of trifluoroethoxy groups within a PROTAC linker is hypothesized to offer several distinct advantages that can address common challenges in degrader development.

Key Potential Advantages:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can shield adjacent parts of the linker from metabolic enzymes, potentially reducing metabolic clearance and increasing the in vivo half-life of the PROTAC.

  • Modulated Physicochemical Properties: The trifluoroethoxy motif can alter the lipophilicity and conformational preferences of the linker. This can influence crucial drug-like properties, including solubility and the ability to cross cellular membranes to reach intracellular targets.

  • Improved Ternary Complex Formation: By influencing the linker's conformation, the trifluoroethoxy group may help pre-organize the PROTAC into a geometry that is more favorable for forming a stable and productive ternary complex, potentially leading to more efficient degradation.

Illustrative Performance Data

Disclaimer: The following data is illustrative and intended to represent the potential improvements that may be achieved with trifluoroethoxy-containing linkers based on established medicinal chemistry principles. It is not derived from a single head-to-head experimental study.

The tables below present a hypothetical comparison between a PROTAC featuring a standard PEG linker (Compound B ) and a novel analog incorporating a trifluoroethoxy-containing linker (Compound A ).

Table 1: Cellular Degradation Potency and Efficacy

Compound IDLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound A Trifluoroethoxy-PEG Target XCancer Cell Line Y8.5 95
Compound BStandard PEGTarget XCancer Cell Line Y45.092
  • DC₅₀: The concentration of the compound that results in 50% of the maximum degradation.[7]

  • Dₘₐₓ: The maximum percentage of protein degradation observed.[7]

Table 2: Physicochemical and Pharmacokinetic Properties

Compound IDLinker TypePassive Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t₁/₂, min)
Compound A Trifluoroethoxy-PEG 2.8 >120
Compound BStandard PEG1.545
  • Passive Permeability (Papp): A measure of a compound's ability to diffuse across a membrane, often assessed via a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Microsomal Stability (t₁/₂): The metabolic half-life of a compound when incubated with liver microsomes, indicating its susceptibility to metabolism.

Diagrams and Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Trifluoroethoxy Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis s1 Synthesize PROTACs (TFE vs. Standard Linker) s2 Purify (HPLC) & Characterize (LC-MS, NMR) s1->s2 v1 Cell-Based Degradation Assay (e.g., Western Blot) s2->v1 v3 Permeability Assay (PAMPA) s2->v3 v4 Metabolic Stability Assay (Microsomes) s2->v4 v2 Determine DC₅₀ & Dₘₐₓ v1->v2 a1 Compare Performance Metrics v2->a1 v3->a1 v4->a1 a2 Establish Structure-Activity Relationship (SAR) a1->a2 a2->s1 Iterative Design

Workflow for PROTAC Evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoroethoxy-Containing PROTAC

This protocol describes a representative synthesis of a PROTAC using a pre-functionalized trifluoroethoxy-containing linker. The synthesis involves a standard amide coupling reaction.

Materials:

  • POI ligand with a free amine (Ligand-NH₂)

  • Trifluoroethoxy-PEG linker with a terminal carboxylic acid (TFE-Linker-COOH)

  • E3 Ligase ligand with a terminal alkyne

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Copper(I) bromide, TBTA

  • Standard laboratory glassware, inert atmosphere (Nitrogen or Argon)

  • HPLC for purification, LC-MS and NMR for characterization

Procedure:

  • Amide Coupling of POI Ligand and Linker: a. In a dry reaction vessel under an inert atmosphere, dissolve the TFE-Linker-COOH (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes. c. Add the POI Ligand-NH₂ (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. e. Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting intermediate (POI-Linker-TFE) by flash chromatography.

  • Click Chemistry for E3 Ligase Conjugation: a. Dissolve the POI-Linker-TFE intermediate (1.0 equivalent) and the E3 Ligase ligand-alkyne (1.2 equivalents) in a 1:1 mixture of t-butanol and water. b. Add Copper(I) bromide (0.2 equivalents) and TBTA (0.2 equivalents). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC. e. Characterize the final product by high-resolution mass spectrometry and NMR to confirm identity and purity.

Synthesis_Workflow start Start Materials: - POI Ligand-NH₂ - TFE-Linker-COOH step1 Step 1: Amide Coupling Reagents: HATU, DIPEA in DMF start->step1 intermediate Intermediate: POI-Linker(TFE)-COOH step1->intermediate step2 Step 2: Click Reaction with E3 Ligand-Alkyne intermediate->step2 purify Purification (Preparative HPLC) step2->purify final Final PROTAC Product purify->final

PROTAC Synthesis Workflow.
Protocol 2: Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[7][9]

Materials:

  • Adherent cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in complete culture medium. A typical final concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). c. Aspirate the old medium and add the PROTAC-containing medium to the cells. d. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Protein Quantification: a. After incubation, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Transfer the supernatant (total protein lysate) to a new tube. f. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Run the gel until adequate separation is achieved. e. Transfer the proteins from the gel to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash three times with TBST. k. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. l. (Optional but recommended) Strip the membrane and re-probe for the loading control antibody, following steps g-k.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control using image analysis software. b. Normalize the target protein signal to the loading control signal for each lane. c. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. d. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane, which can be predictive of cell permeability.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the donor plate and a matching acceptor plate)

  • Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (10 mM in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: a. Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.

  • Compound and Plate Preparation: a. Prepare the PROTAC solutions by diluting the DMSO stock into PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%. b. Add 300 µL of PBS to each well of the acceptor plate. c. Add 200 µL of the PROTAC solution to each well of the donor plate.

  • Assay Assembly and Incubation: a. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate. b. Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking to avoid the formation of an unstirred water layer.

  • Quantification and Data Analysis: a. After incubation, carefully remove the donor plate. b. Collect samples from both the donor and acceptor wells for analysis. c. Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method. d. Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.

References

Application Note: 1H NMR Characterization of the 2-(2,2,2-trifluoroethoxy)phenoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the 2-(2,2,2-trifluoroethoxy)phenoxy moiety using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This information is valuable for researchers synthesizing and analyzing molecules containing this functional group, which is of interest in medicinal chemistry and materials science.

Introduction

The 2-(2,2,2-trifluoroethoxy)phenoxy group is an important structural motif in various organic molecules. The presence of the trifluoroethoxy group significantly influences the electronic properties of the phenoxy ring and introduces a key fluorine marker for ¹⁹F NMR studies. Accurate ¹H NMR characterization is essential for confirming the successful synthesis and purity of compounds containing this group. This note outlines the expected ¹H NMR spectral features and provides detailed protocols for sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of a compound containing the 2-(2,2,2-trifluoroethoxy)phenoxy group is characterized by two key sets of signals: the protons of the trifluoroethoxy group and the aromatic protons of the phenoxy ring.

  • Trifluoroethoxy Protons (-OCH₂CF₃): The two methylene protons adjacent to the oxygen atom typically appear as a quartet in the range of δ 4.3-4.5 ppm . The quartet arises from the coupling with the three neighboring fluorine atoms (³JHF), with a typical coupling constant of approximately 8-9 Hz. The strong electronegativity of the CF₃ group and the ether oxygen deshields these protons, causing them to resonate downfield.

  • Aromatic Protons (Ar-H): The four protons on the phenoxy ring will exhibit a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 6.8 and 7.4 ppm . The exact chemical shifts and multiplicities will depend on the substitution pattern of the rest of the molecule and the solvent used. The proton ortho to the trifluoroethoxy group is expected to be the most downfield of the aromatic signals due to the electron-withdrawing nature of the substituent.

The following diagram illustrates the structure of the 2-(2,2,2-trifluoroethoxy)phenoxy group and the different proton environments.

Structure of the 2-(2,2,2-trifluoroethoxy)phenoxy group.

Quantitative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for the 2-(2,2,2-trifluoroethoxy)phenoxy group based on data from analogous compounds. The exact chemical shifts can vary depending on the solvent and the nature of the 'R' group.

ProtonsMultiplicityTypical Chemical Shift (δ, ppm) in CDCl₃Typical Coupling Constant (J, Hz)
-OCH₂CF₃ Quartet (q)4.3 - 4.5³JHF = 8-9
Aromatic (Ar-H) Multiplet (m)6.8 - 7.4-

Note: The chemical shifts for the aromatic protons are highly dependent on the electronic nature of other substituents on the aromatic ring.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound.

  • Choosing a Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference (δ = 0.00 ppm). If not present, a small amount can be carefully added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following diagram outlines the workflow for ¹H NMR sample preparation.

weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap acquire Acquire Spectrum cap->acquire

Workflow for ¹H NMR sample preparation.
Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample.

ParameterValue
Pulse Program zg30 or similar
Number of Scans (NS) 8 to 16
Acquisition Time (AQ) 3-4 s
Relaxation Delay (D1) 1-2 s
Spectral Width (SW) 16 ppm (centered around 6-7 ppm)
Temperature 298 K
Data Processing

After data acquisition, the raw free induction decay (FID) signal needs to be processed to obtain the final spectrum. This is typically done using software such as MestReNova, TopSpin, or similar programs. The key processing steps are:

  • Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis by setting the internal standard (e.g., TMS) to 0.00 ppm.

  • Integration: Determines the relative number of protons corresponding to each signal.

  • Peak Picking: Identifies the exact chemical shift of each peak.

The logical flow of ¹H NMR data processing is depicted in the following diagram.

fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration & Peak Picking reference->integrate spectrum Final Spectrum integrate->spectrum

Application Note: Mass Spectrometry Fragmentation Analysis of Bromoethoxy Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and analysis of the mass spectrometric fragmentation patterns of bromoethoxy benzene derivatives. These compounds, often used as intermediates in pharmaceutical and chemical synthesis, can be effectively characterized using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Understanding their fragmentation pathways is crucial for structural elucidation and impurity profiling. This note covers the predicted fragmentation of positional isomers, a standardized experimental protocol, and a summary of expected mass-to-charge ratios (m/z).

Introduction

Bromoethoxy benzene derivatives are aromatic ethers containing both a bromine atom and an ethoxy group. Their structural analysis is a critical step in quality control and reaction monitoring. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a definitive analytical technique for their identification.[1] Electron Ionization (EI) is a common method that imparts significant energy into analyte molecules, leading to reproducible and characteristic fragmentation patterns that provide a structural fingerprint of the compound.[2] This note focuses on the EI-MS fragmentation of two representative isomers: 4-bromoethoxybenzene and (2-bromoethoxy)benzene, which have the molecular formula C₈H₉BrO and a nominal molecular weight of 200/202 g/mol .[3][4]

Predicted Fragmentation Pathways

The fragmentation of bromoethoxy benzene derivatives is governed by the presence of the aromatic ring, the ether linkage, and the bromine atom. A key feature in the mass spectra of these compounds is the presence of isotopic peaks for any bromine-containing fragment, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[5][6] This results in a characteristic pair of peaks (M and M+2) separated by two mass units.[2]

Fragmentation of 4-Bromoethoxybenzene

In this isomer, the bromine atom is attached to the benzene ring. The major fragmentation pathways are initiated by ionization of the ether oxygen or the aromatic system.

  • Molecular Ion (M•⁺): The molecular ion peak will appear as a distinct doublet at m/z 200 and m/z 202 , corresponding to [C₈H₉⁷⁹BrO]•⁺ and [C₈H₉⁸¹BrO]•⁺, respectively.

  • Loss of Ethene: A common fragmentation for aryl ethyl ethers involves a rearrangement and subsequent elimination of a neutral ethene molecule (C₂H₄), leading to the formation of a bromophenol radical cation at m/z 172/174 .

  • Alpha-Cleavage (Loss of Methyl): Cleavage of the C-C bond in the ethyl group (alpha to the oxygen) results in the loss of a methyl radical (•CH₃). This produces a stable oxonium ion at m/z 185/187 .

  • Cleavage of the C-Br Bond: Homolytic cleavage of the aryl-bromine bond results in the loss of a bromine radical (•Br), yielding an ethoxybenzene cation at m/z 121 .

  • Formation of Phenyl Cation: The presence of a benzene ring often leads to the formation of a phenyl cation at m/z 77 .[7] This occurs after the loss of both the bromine atom and the ethoxy group.[2]

G Figure 1: Predicted EI Fragmentation of 4-Bromoethoxybenzene M 4-Bromoethoxybenzene [C₈H₉BrO]•⁺ m/z 200/202 F1 Loss of •CH₃ (α-cleavage) M->F1 F2 Loss of C₂H₄ (rearrangement) M->F2 F3 Loss of •Br M->F3 Frag1 [M-15]⁺ m/z 185/187 F1->Frag1 Frag2 [M-28]•⁺ (Bromophenol ion) m/z 172/174 F2->Frag2 F4 Loss of •C₂H₄Br Frag2->F4 Frag3 [M-79/81]⁺ (Ethoxybenzene ion) m/z 121 F3->Frag3 Frag4 [C₆H₅O]⁺ Phenoxy ion m/z 93 F4->Frag4

Figure 1: Predicted EI Fragmentation of 4-Bromoethoxybenzene
Fragmentation of (2-Bromoethoxy)benzene

For this isomer, the bromine is on the ethyl side chain. This significantly alters the fragmentation pattern, with cleavages around the ether linkage being more prominent.

  • Molecular Ion (M•⁺): The molecular ion will also be observed at m/z 200/202 .

  • Alpha-Cleavage (Loss of Bromomethyl Radical): The most favorable alpha-cleavage involves the loss of a bromomethyl radical (•CH₂Br). This leads to the formation of a stable, resonance-stabilized phenoxymethyl cation ([C₆H₅OCH₂]⁺) at m/z 107 , which is often the base peak.

  • Cleavage of the Aryl-Oxygen Bond: Cleavage of the O-C(aryl) bond can lead to the formation of a bromoethoxy cation at m/z 123/125 .

  • Formation of Phenoxy Cation: Loss of the entire bromoethyl side chain as a radical (•C₂H₄Br) results in the phenoxy cation at m/z 93 .

  • Formation of Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the phenoxy ion can produce the phenyl cation at m/z 65 , although the direct formation from other fragments can also contribute to the ion at m/z 77 .

Quantitative Data Summary

The following tables summarize the predicted prominent ions and their relative abundances for 4-bromoethoxybenzene and (2-bromoethoxy)benzene under typical EI-MS conditions. The relative abundances are estimations based on general fragmentation principles of ethers and halogenated compounds.[8][9]

Table 1: Predicted Mass Fragments for 4-Bromoethoxybenzene

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Fragment Fragmentation Pathway Predicted Rel. Abundance
200/202 [C₈H₉BrO]•⁺ Molecular Ion Moderate
185/187 [C₇H₆BrO]⁺ Loss of •CH₃ Low
172/174 [C₆H₅BrO]•⁺ Loss of C₂H₄ High
121 [C₈H₉O]⁺ Loss of •Br Moderate
93 [C₆H₅O]⁺ Loss of •C₂H₄Br Moderate

| 77 | [C₆H₅]⁺ | Loss of •Br, C₂H₄O | Moderate |

Table 2: Predicted Mass Fragments for (2-Bromoethoxy)benzene

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Fragment Fragmentation Pathway Predicted Rel. Abundance
200/202 [C₈H₉BrO]•⁺ Molecular Ion Low
123/125 [C₂H₄BrO]⁺ Aryl-O cleavage Low
107 [C₇H₇O]⁺ Loss of •CH₂Br (α-cleavage) High (Base Peak)
94 [C₆H₆O]•⁺ Phenol radical cation Moderate
93 [C₆H₅O]⁺ Loss of •C₂H₄Br Moderate

| 77 | [C₆H₅]⁺ | Loss of •OC₂H₄Br | High |

Experimental Protocols

This section details a standard operating procedure for the analysis of bromoethoxy benzene derivatives using GC-MS.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the bromoethoxy benzene derivative standard.

  • Dissolution: Dissolve the standard in 10 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent Intuvo 9000 GC / 5977B GC/MSD system or an equivalent instrument.[1][10]

Table 3: Gas Chromatograph (GC) Conditions

Parameter Value
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio 50:1)
Carrier Gas Helium, constant flow rate of 1.0 mL/min

| Oven Program | - Initial Temp: 70 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |

Table 4: Mass Spectrometer (MS) Conditions

Parameter Value
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan
Scan Range m/z 40 - 350

| Solvent Delay | 3.0 min |

G Figure 2: GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard p2 Dissolve in Solvent (e.g., Dichloromethane) p1->p2 p3 Prepare Working Solution (1-10 µg/mL) p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject 1 µL into GC Inlet p4->a1 a2 Separation on HP-5ms Column a1->a2 a3 Elution into MS a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Acquire Total Ion Chromatogram (TIC) a5->d1 d2 Extract Mass Spectrum of Target Peak d1->d2 d3 Identify Fragments & Compare to Library/Predicted Data d2->d3

Figure 2: GC-MS Experimental Workflow

Conclusion

The mass spectrometric fragmentation of bromoethoxy benzene derivatives provides distinct patterns that are highly dependent on the position of the bromine substituent. For isomers with bromine on the aromatic ring, such as 4-bromoethoxybenzene, fragmentation is characterized by the loss of ethene from the side chain. Conversely, when bromine is on the ethoxy group, as in (2-bromoethoxy)benzene, alpha-cleavage leading to the loss of a bromomethyl radical is the dominant pathway. The protocol provided herein offers a robust method for the GC-MS analysis of these compounds, enabling reliable identification and structural confirmation for researchers in synthetic chemistry and drug development.

References

Application Notes & Protocols: Developing Fluorinated Scaffolds for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the performance of active ingredients.[1][2] Introducing fluorine or fluorinated moieties (e.g., -CF₃, -OCF₃, -CHF₂) into a lead compound can significantly improve its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[3][4][5] This often results in products with greater efficacy at lower application rates, a crucial factor for sustainable agriculture.[1] Consequently, fluorinated compounds now represent a dominant and growing family of commercial herbicides, fungicides, and insecticides, with over half of newly approved pesticides containing fluorine.[4][6]

These application notes provide an overview of key fluorinated scaffolds, their modes of action, and detailed protocols for their synthesis and biological evaluation.

General Development Workflow

The development of a novel fluorinated agrochemical follows a structured pipeline from initial concept to a viable product. This workflow involves iterative cycles of design, synthesis, and biological testing to optimize for potency, selectivity, and safety.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Development a Target Identification (e.g., Enzyme, Receptor) b Lead Scaffold Selection a->b c In Silico Design & Computational Screening b->c d Synthesis of Fluorinated Building Blocks c->d e Scaffold Synthesis & Purification d->e f Structural Confirmation (NMR, MS, HRMS) e->f g In Vitro Assays (Enzyme Inhibition, IC50) f->g h In Vivo / Whole Organism Assays (GR50, LD50) g->h i Lead Optimization h->i i->c Iterative Refinement j Field Trials i->j k Toxicology & Environmental Fate Studies j->k

Caption: General workflow for the development of fluorinated crop protection products.

Application & Protocols: Fungicides (Succinate Dehydrogenase Inhibitors)

A prominent class of fluorinated fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds contain scaffolds such as pyrazole-carboxamides and isoxazole-carboxamides. Fluorination, often with a difluoromethyl group on the pyrazole ring, is critical for their high efficacy.

Mode of Action: SDHI Fungicides

SDHIs disrupt fungal respiration by targeting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain (ETC). By binding to the ubiquinone-binding site of the SDH enzyme, they block the oxidation of succinate to fumarate, which halts ATP production and leads to fungal cell death.[7][8][9]

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 oxidation Fumarate Fumarate C1 Complex I Q Ubiquinone (Q) Pool C1->Q C2->Fumarate C2->Q e- C3 Complex III Q->C3 e- C4 Complex IV C3->C4 e- ATP ATP Synthase C4->ATP H+ Gradient SDHI Fluorinated SDHI Fungicide SDHI->C2 INHIBITION

Caption: SDHI fungicides block the electron transport chain by inhibiting Complex II.

Protocol 1: Synthesis of a Fluorinated Pyrazole Carboxamide Scaffold

This protocol outlines a general synthesis for a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative, a common core for SDHI fungicides. The primary strategy involves the acylation of a substituted aniline with a pre-synthesized fluorinated pyrazole acid chloride.[10]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Methylation of Pyrazole Ring: Dissolve ethyl 1H-pyrazole-4-carboxylate and NaHCO₃ in toluene. Gradually add dimethyl sulfate while maintaining the temperature between 20-30°C. Heat the reaction to 50°C and monitor by TLC. Upon completion, filter the solution, wash with ice water, and concentrate the toluene layer in vacuo to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]

  • Hydrolysis to Carboxylic Acid: Saponify the resulting ester using standard procedures (e.g., refluxing with NaOH in an ethanol/water mixture followed by acidification) to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Formation of Acid Chloride: Gently reflux the pyrazole carboxylic acid (1 equivalent) in an excess of thionyl chloride for 4-8 hours until the reaction is complete (monitor by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole acid chloride.[10]

  • Amide Coupling: a. In a separate flask, dissolve the desired substituted aniline (1 equivalent) and K₂CO₃ (1 equivalent) in anhydrous THF under an inert atmosphere.[10] b. Cool the solution to approximately 5°C using an ice bath. c. Slowly add a solution of the crude pyrazole acid chloride (1.2 equivalents) in anhydrous THF to the aniline solution.[10] d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: a. Filter the reaction mixture to remove inorganic salts. b. Evaporate the solvent (THF) under reduced pressure. c. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. d. Concentrate the solution and purify the crude product by column chromatography (silica gel) or recrystallization to yield the final pyrazole carboxamide product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, Mass Spectrometry, and HRMS.[11]

Protocol 2: In Vitro SDHI Fungicide Efficacy Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of a fluorinated test compound required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).[7]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test fungicide in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the target fungus (e.g., Alternaria solani, Rhizoctonia solani)[1][7]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media: a. Autoclave the PDA medium and allow it to cool to 50-55°C in a water bath. b. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[7] c. Prepare a solvent control plate containing only the solvent at the highest volume used. d. Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: a. Using a sterile cork borer, take a 5 mm agar plug from the margin of an actively growing fungal culture. b. Place the fungal plug, with the mycelium side down, in the center of each fungicide-amended and control plate.[7]

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25°C).

  • Data Collection: a. When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments. b. Take two perpendicular measurements for each colony and calculate the average diameter.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average colony diameter on the control plate and dt is the average colony diameter on the treated plate.[7] b. Plot the percentage of inhibition against the logarithm of the fungicide concentration. c. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Data Summary: Efficacy of Fluorinated SDHI Fungicides

The table below summarizes the in vitro efficacy (EC₅₀) of several fluorinated SDHI fungicides against various plant pathogens. Lower EC₅₀ values indicate higher potency.

FungicideFluorine MoietyTarget PathogenEfficacy (EC₅₀ in µg/mL)Citation(s)
BoscalidAromatic FluorineAlternaria solaniMean of 0.33[1]
PenthiopyradAromatic FluorineAlternaria solaniMean of 0.38[1]
FluopyramTrifluoromethylAlternaria solaniMean of 0.31[1]
BenzovindiflupyrDifluoromethylColletotrichum gloeosporioides0.08 - 1.11[2]
PydiflumetofenDifluoromethylLeptosphaeria maculansMean of 0.00489 (4.89 ng/mL)[12]
BixafenAromatic FluorineLeptosphaeria maculansMean of 0.00271 (2.71 ng/mL)[12]

Application & Protocols: Herbicides (Acetolactate Synthase Inhibitors)

Fluorinated herbicides, particularly those targeting the acetolactate synthase (ALS) enzyme, are widely used for broadleaf and grass weed control. Key chemical families include sulfonylureas (SUs), imidazolinones (IMIs), and triazolopyrimidines (TPs), many of which incorporate fluorine to modulate their activity and plant uptake.

Mode of Action: ALS Inhibitors

ALS (also known as AHAS) is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[13][14] These amino acids are essential for protein synthesis and cell growth. ALS-inhibiting herbicides bind to a site on the enzyme near the substrate-binding pocket, blocking its function. This leads to a rapid cessation of growth and eventual death of susceptible plants.[13]

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Threonine Threonine Threonine->ALS Intermediates Downstream Intermediates ALS->Intermediates AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids Proteins Protein Synthesis & Plant Growth AminoAcids->Proteins Herbicide Fluorinated ALS-Inhibiting Herbicide Herbicide->ALS INHIBITION

Caption: ALS-inhibiting herbicides block the synthesis of essential amino acids.

Protocol 3: In Vitro Herbicide Efficacy Assay (ALS Enzyme Inhibition)

This protocol details a method for determining the IC₅₀ value of a test compound on ALS enzyme activity extracted from plant tissue.[13]

Materials:

  • Fresh, young plant tissue (e.g., soybean or corn shoots)

  • Ice-cold enzyme extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent)

  • Test herbicide stock solution and serial dilutions

  • Reaction buffer and substrates (pyruvate, cofactors)

  • Creatine and α-naphthol solution (for colorimetric detection of acetolactate)

  • 3 M Sulfuric Acid (H₂SO₄)

  • Homogenizer, refrigerated centrifuge, microplate reader

Procedure:

  • Enzyme Extraction: a. Harvest and weigh fresh plant tissue, keeping it on ice. b. Homogenize the tissue in 2-3 volumes of ice-cold extraction buffer. c. Centrifuge the homogenate at >12,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.[13]

  • Enzyme Assay: a. In a microplate, add the reaction buffer, enzyme extract, and serial dilutions of the test herbicide. Include a no-herbicide control. b. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10 minutes. c. Initiate the reaction by adding the substrate (pyruvate). d. Incubate for a set time (e.g., 60 minutes) at the same temperature.

  • Detection and Measurement: a. Stop the reaction by adding 3 M H₂SO₄. This step also decarboxylates the product, acetolactate, to acetoin. Incubate for 15 minutes at 60°C. b. Add the creatine and α-naphthol solutions to develop a colored complex with the acetoin. Incubate for 15-20 minutes at 60°C. c. Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the no-herbicide control. b. Plot the percent inhibition against the logarithm of the herbicide concentration. c. Determine the IC₅₀ value (the concentration causing 50% inhibition) using non-linear regression analysis.[13]

Protocol 4: Whole-Plant Herbicide Efficacy Assay (Growth Rate Inhibition)

This protocol assesses the efficacy of a herbicide on whole plants to determine the dose required for 50% growth reduction (GR₅₀).[15]

Materials:

  • Seeds of a susceptible target weed species (e.g., Palmer amaranth, Amaranthus palmeri)

  • Pots with standard potting mix

  • Controlled environment growth chamber or greenhouse

  • Herbicide stock solution and formulation blanks

  • Laboratory sprayer with a calibrated nozzle

Procedure:

  • Plant Growth: a. Sow seeds in pots and grow them in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle). b. Water as needed and thin seedlings to a uniform number per pot (e.g., 2-3 plants).

  • Herbicide Application: a. When plants reach a consistent growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of herbicide concentrations (doses). Include a control group sprayed only with the formulation blank. c. Apply the solutions evenly to the plant foliage using the laboratory sprayer to simulate field application.[13]

  • Assessment: a. Return the treated plants to the controlled environment. b. After a set period (e.g., 21 days), visually assess phytotoxicity (e.g., stunting, chlorosis) and plant survival (for LD₅₀ calculation).[13] c. Harvest the above-ground plant material for each pot. d. Dry the harvested biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis: a. Calculate the percent growth reduction for each dose relative to the average dry weight of the control plants. b. Plot the percent growth reduction against the logarithm of the herbicide dose. c. Use a log-logistic dose-response model to calculate the GR₅₀ value.[16]

Data Summary: Efficacy of Fluorinated ALS-Inhibiting Herbicides

The table below presents GR₅₀ (Growth Reduction 50%) values for fluorinated ALS inhibitors against susceptible (S) and resistant (R) weed biotypes. A higher GR₅₀ value in a resistant biotype indicates a loss of herbicide efficacy.

HerbicideFluorine MoietyWeed Species (Biotype)Efficacy (GR₅₀ in g a.i./ha)Citation(s)
FlorasulamAromatic FluorineAnisantha sterilis (S)1.8[17]
FlorasulamAromatic FluorineAnisantha sterilis (R)11.4[17]
PyroxsulamAromatic FluorineAnisantha diandrus (S)9.0[17]
PyroxsulamAromatic FluorineAnisantha diandrus (R)>120[17]
ImazethapyrNone (for comparison)Amaranthus palmeri (S)3.5[18]
ImazethapyrNone (for comparison)Amaranthus palmeri (R)35.8 - 73.1[18]

Note: a.i./ha = active ingredient per hectare.

Application Notes: Insecticides (Neonicotinoids)

Many widely used neonicotinoid insecticides incorporate fluorine into their heterocyclic scaffolds (e.g., chloropyridinyl or chlorothiazolyl rings) to enhance their insecticidal activity. They act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation, paralysis, and death.[19] Due to higher affinity for insect nAChRs than mammalian ones, they exhibit selective toxicity.[19]

Data Summary: Toxicity of Fluorinated Neonicotinoid Insecticides

The table below summarizes the acute contact toxicity (LD₅₀) of several neonicotinoids to a key non-target pollinator, the honeybee (Apis mellifera). Lower LD₅₀ values indicate higher toxicity.

InsecticideFluorine MoietyOrganismToxicity (Contact LD₅₀ in µ g/bee )Citation(s)
ImidaclopridNone (for comparison)Honeybee (Apis mellifera)0.024 - 0.081[3][5]
ClothianidinNone (for comparison)Honeybee (Apis mellifera)0.022 - 0.044[3][5]
ThiamethoxamNone (for comparison)Honeybee (Apis mellifera)0.025 - 0.030[3][5]
AcetamipridNone (for comparison)Honeybee (Apis mellifera)7.1 - 14.5[3][5]
FlupyradifuroneAromatic FluorineHoneybee (Apis mellifera)1.22[5]

Note: While many foundational neonicotinoids are chlorinated, newer generations like Flupyradifurone utilize fluorine.

Challenges and Future Directions

While fluorinated scaffolds are integral to crop protection, their development faces challenges. The environmental persistence of some fluorinated compounds, driven by the strong C-F bond, raises concerns about long-term soil and water contamination.[6] Furthermore, the evolution of pest and weed resistance to single-site mode-of-action compounds necessitates the continuous discovery of novel scaffolds and targets.

Future research is focused on designing more biodegradable fluorinated molecules and exploring greener, more efficient synthetic methodologies, such as late-stage fluorination and PFAS-free synthesis routes, to reduce the environmental footprint of production.[20]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct method for synthesizing this molecule is through a Williamson ether synthesis. This involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with a suitable two-carbon electrophile, typically 1,2-dibromoethane, in the presence of a base.

Q2: What are the potential side products in this synthesis?

The primary side products can include:

  • Dialkylated product: 1,2-bis(2-(2,2,2-trifluoroethoxy)phenoxy)ethane, formed if the starting phenol reacts with both ends of the 1,2-dibromoethane.

  • Elimination product: Bromoethene, which can be formed from 1,2-dibromoethane under strongly basic conditions, although this is generally less favorable under typical Williamson conditions.[1]

  • Unreacted starting materials: Incomplete conversion will leave residual 2-(2,2,2-trifluoroethoxy)phenol and 1,2-dibromoethane.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] This allows for the identification of the disappearance of starting materials and the appearance of the desired product and any side products, helping to determine the optimal reaction time.[2]

Q4: The reaction is not proceeding to completion. What should I do?

If the reaction is incomplete, consider the following:

  • Increase reaction time: Williamson ether syntheses can sometimes require several hours to reach completion.[1]

  • Increase temperature: Gently heating the reaction can increase the rate, but excessive heat may favor side reactions like elimination.[1][2]

  • Choice of base and solvent: Ensure a sufficiently strong base is used to fully deprotonate the phenol. Polar aprotic solvents like DMF or DMSO can accelerate the reaction.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the starting phenol. 2. Suboptimal Temperature: The reaction temperature is too low for the reaction to proceed at a reasonable rate. 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction.1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[3][5] 2. Gradually increase the reaction temperature while monitoring for side product formation with TLC/GC-MS.[2] 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[4]
Formation of Dialkylated Side Product Excess of Phenol or Insufficient 1,2-dibromoethane: A high concentration of the phenoxide can lead to it reacting with both electrophilic sites of the dibromoethane.Use a molar excess of 1,2-dibromoethane relative to the 2-(2,2,2-trifluoroethoxy)phenol. This will increase the probability of the phenol reacting with a fresh molecule of dibromoethane rather than the already mono-substituted product.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The desired product and unreacted 1,2-dibromoethane may have similar polarities, making separation by column chromatography challenging. 2. Presence of Oily Residues: If using NaH in mineral oil, the oil can contaminate the final product.1. After the reaction, perform an aqueous workup to remove the base and any water-soluble byproducts. Use a non-polar solvent like hexane to wash the crude product, as 1,2-dibromoethane is more soluble in it than the desired product. Recrystallization can also be an effective purification method.[6] 2. Before the reaction, wash the NaH dispersion with dry hexane to remove the mineral oil.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

Parameter Condition A Condition B Condition C Expected Outcome/Rationale
Base K2CO3NaHCs2CO3NaH is a stronger, non-nucleophilic base suitable for complete deprotonation.[5] K2CO3 is a milder and safer alternative. Cesium carbonate can sometimes improve yields in difficult etherifications.
Solvent AcetoneDMFAcetonitrilePolar aprotic solvents like DMF and acetonitrile are generally optimal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4]
Temperature Room Temp.50 °C80 °CIncreasing temperature generally increases the reaction rate, but temperatures that are too high can promote elimination side reactions.[1] The optimal temperature should be determined empirically.[2]
Molar Ratio (Phenol:Dibromoethane) 1:1.21:1.51:2An excess of 1,2-dibromoethane is used to minimize the formation of the dialkylated side product.
Reaction Time 4 hours12 hours24 hoursReaction time should be monitored by TLC or GC-MS to ensure completion without product degradation.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-(2,2,2-trifluoroethoxy)phenol

  • 1,2-dibromoethane

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel.

  • Addition of Reagents: To the flask, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution. If using NaH (1.2 eq), first wash it with dry hexane to remove the mineral oil, then carefully add it to the reaction mixture.

  • Addition of Electrophile: Slowly add 1,2-dibromoethane (1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 2-(2,2,2-trifluoroethoxy)phenol E Intermediate Phenoxide A->E + Base B 1,2-Dibromoethane F This compound B->F C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->F Reaction Environment E->F + 1,2-Dibromoethane (SN2 Attack) G Side Product: 1,2-bis(2-(2,2,2-trifluoroethoxy)phenoxy)ethane F->G + Intermediate Phenoxide

Caption: Williamson Ether Synthesis Pathway.

Experimental_Workflow General Experimental Workflow for Optimization start Start reagents Combine Phenol, Base, and Solvent start->reagents add_electrophile Add 1,2-Dibromoethane reagents->add_electrophile react Heat and Stir (e.g., 50-60°C) add_electrophile->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental Optimization Workflow.

Troubleshooting_Logic Troubleshooting Decision Tree start Low Yield? check_sm Starting Material Consumed? (TLC/GC-MS) start->check_sm Yes end_good Optimization Successful start->end_good No side_products Major Side Products Present? check_sm->side_products Yes increase_temp Increase Temperature or Reaction Time check_sm->increase_temp No change_base Use Stronger Base (e.g., NaH) side_products->change_base No Obvious Side Products adjust_ratio Increase Excess of 1,2-Dibromoethane side_products->adjust_ratio Dialkylation purification_issue Review Purification Strategy side_products->purification_issue Complex Mixture end_bad Consult Further increase_temp->end_bad change_base->end_bad adjust_ratio->end_bad purification_issue->end_bad

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Reactions of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene and its reactions with nucleophiles.

Troubleshooting Guides

Issue: Low Yield of Desired SN2 Product

If you are experiencing a low yield of the desired nucleophilic substitution product, several side reactions may be occurring. This guide will help you identify and mitigate these issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
E2 Elimination: The nucleophile may be acting as a base, causing the elimination of HBr to form 1-(2,2,2-trifluoroethoxy)-2-(vinyloxy)benzene. This is more likely with strong, sterically hindered bases.- Use a less sterically hindered, non-basic nucleophile if possible.- Employ milder reaction conditions (e.g., lower temperature).- Use a polar aprotic solvent like DMSO or DMF to favor SN2 over E2.[1]
Intramolecular Cyclization: Under certain conditions, particularly if the reaction is heated for an extended period or if a phenolic intermediate is formed, intramolecular cyclization can occur to form a six-membered heterocyclic ring (a derivative of 1,4-benzodioxan).- Maintain a moderate reaction temperature.- Ensure the absence of strong acids or bases that could catalyze ether cleavage and subsequent cyclization.
Ether Cleavage: Strong nucleophiles or harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the cleavage of one or both ether linkages.[2][3] The trifluoroethoxy group may be susceptible to base-mediated deprotection strategies.[4][5]- Avoid using strongly acidic or basic conditions unless ether cleavage is intended.- Use the mildest possible reaction conditions to achieve the desired substitution.- Screen for byproducts resulting from the cleavage of either the bromoethoxy or trifluoroethoxy group.
Starting Material Impurity: The starting material, this compound, may contain impurities from its synthesis, such as the corresponding alcohol, which can compete in reactions.- Verify the purity of the starting material using techniques like NMR or GC-MS.- Purify the starting material if necessary before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using a strong base as a nucleophile with this compound?

A1: With strong bases, the most prevalent side reaction is E2 elimination, which competes with the desired SN2 substitution.[6][7][8][9] This occurs when the nucleophile abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene. The product of this side reaction is 1-(2,2,2-trifluoroethoxy)-2-(vinyloxy)benzene. To minimize this, consider using a less basic nucleophile or milder reaction conditions.

Q2: Can intramolecular cyclization occur with this molecule?

A2: Yes, intramolecular cyclization is a potential side reaction, especially under conditions that might lead to the formation of a phenoxide intermediate. If the ether linkage ortho to the bromoethoxy group is cleaved, the resulting phenoxide can act as an internal nucleophile, attacking the bromoethoxy side chain to form a six-membered ring, a derivative of 1,4-benzodioxan. This is an intramolecular variation of the Williamson ether synthesis.[10][11]

Q3: Is the trifluoroethoxy group stable during these reactions?

A3: The 2,2,2-trifluoroethoxy group is generally more stable than a standard ethoxy group due to the electron-withdrawing nature of the fluorine atoms. However, it is not completely inert. Strong bases, particularly organolithium reagents, can mediate the deprotection of trifluoroethyl ethers.[4][5] It is advisable to screen for potential cleavage of this group, especially when using aggressive reagents or harsh conditions.

Q4: How can I favor the SN2 reaction over E2 elimination?

A4: To favor the SN2 pathway, you can:

  • Choose your nucleophile/base carefully: Use a good nucleophile that is a weak base. For example, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles with low basicity.

  • Control the temperature: SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Running the reaction at a lower temperature can favor substitution.

  • Select the right solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are known to accelerate SN2 reactions.[1]

Q5: What is the expected reactivity of the bromoethoxy group in this molecule?

A5: The bromoethoxy group contains a primary alkyl bromide. Primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance.[12][13] Therefore, you can expect relatively facile substitution with a wide range of nucleophiles. However, competition from E2 elimination is always a possibility, especially with strong, bulky bases.[6][8][9]

Experimental Protocols

Illustrative Protocol for SN2 Reaction with a Generic Nucleophile (Nu⁻)

This is a generalized and illustrative protocol. Reaction conditions should be optimized for the specific nucleophile being used.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add the nucleophile (1.1 eq) to the solution at room temperature. If the nucleophile is a solid, it should be finely powdered and dried before addition.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions sub 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene sn2 Desired Substitution Product sub->sn2  + Nu⁻ (Good Nucleophile, Weak Base) Sₙ2 e2 1-(2,2,2-trifluoroethoxy)- 2-(vinyloxy)benzene sub->e2  + Base⁻ (Strong, Hindered Base) E2 Elimination intra 1,4-Benzodioxan Derivative sub->intra  Internal Nucleophile (e.g., from ether cleavage) Intramolecular Sₙ2 cleavage Phenolic Byproducts sub->cleavage  Strong Acid/Base Ether Cleavage

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_purity 1. Analyze Starting Material Purity (NMR, GC-MS) start->check_purity analyze_byproducts 2. Identify Side Products (LC-MS, NMR of crude) check_purity->analyze_byproducts elimination_product Elimination Product (Vinyl Ether)? analyze_byproducts->elimination_product cyclization_product Cyclized Product (Benzodioxan)? elimination_product->cyclization_product No solution_elimination Use weaker base Lower temperature Use polar aprotic solvent elimination_product->solution_elimination Yes ether_cleavage_product Ether Cleavage Products? cyclization_product->ether_cleavage_product No solution_cyclization Milder conditions Avoid prolonged heating cyclization_product->solution_cyclization Yes solution_cleavage Avoid strong acids/bases Use milder conditions ether_cleavage_product->solution_cleavage Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Reaction Products Involving 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This resource is designed to assist in optimizing purification strategies, leading to higher purity and yield of target compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: The final product is contaminated with unreacted this compound.

  • Question: How can I detect and remove unreacted starting material from my reaction mixture?

  • Answer: Unreacted this compound can be detected using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to its relatively nonpolar nature compared to many nucleophilic substitution products, it can be effectively removed using the following methods:

    • Column Chromatography: This is the most reliable method. A silica gel column with a non-polar to moderately polar eluent system will effectively separate the less polar starting material from more polar products.

    • Liquid-Liquid Extraction: If the product has significantly different solubility properties (e.g., it is a salt or a much more polar compound), a series of extractions can be performed. Washing the organic layer with a suitable solvent system may help to partition the unreacted starting material.

    • Recrystallization: If the product is a solid, recrystallization can be effective if a solvent system is found in which the starting material is highly soluble while the product has low solubility at cold temperatures.

Issue 2: My product is contaminated with an alkene byproduct.

  • Question: I suspect the formation of an alkene byproduct from an elimination reaction. How can I confirm its presence and remove it?

  • Answer: The primary alkyl bromide structure of this compound makes it susceptible to E2 elimination reactions, especially with sterically hindered or strong bases, leading to the formation of 1-(vinyloxy)-2-(2,2,2-trifluoroethoxy)benzene.[1][2][3]

    • Detection: The alkene byproduct can be identified by ¹H NMR spectroscopy (presence of vinyl protons) and GC-MS.

    • Removal:

      • Column Chromatography: The polarity of the alkene byproduct is often very close to the starting material and may be less polar than the desired substitution product. A carefully optimized gradient elution on a silica gel column is usually effective for separation.

      • Recrystallization: If the desired product is a solid with significantly different solubility characteristics than the non-polar alkene, recrystallization can be an effective purification method.

Issue 3: I am having difficulty separating my product from impurities using column chromatography.

  • Question: My product and a major impurity are co-eluting during column chromatography. What can I do to improve the separation?

  • Answer: Co-elution is a common challenge, especially with structurally similar compounds. Here are several strategies to improve resolution:

    • Optimize the Solvent System:

      • Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation.

      • Use a Different Solvent System: If a hexane/ethyl acetate system is not working, try dichloromethane/methanol or toluene/acetone. Different solvents can alter the selectivity of the separation.

    • Employ Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to better separate compounds with close Rf values.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic, neutral, or acidic) or a reverse-phase (e.g., C18) column, depending on the properties of your compounds.[4]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading onto silica gel before adding it to the column can improve band sharpness and separation.[4]

Issue 4: My product "oils out" during recrystallization instead of forming crystals.

  • Question: I am trying to recrystallize my product, but it is forming an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:

    • The solution is too supersaturated: Try using a slightly larger volume of solvent or cooling the solution more slowly.

    • The presence of impurities: Impurities can inhibit crystal lattice formation. Try to pre-purify the compound using a quick column chromatography before recrystallization.

    • Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of your compound. Consider using a lower-boiling solvent or a two-solvent system.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure product to the cooled solution.

      • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue 5: I cannot see the spots for my fluorinated compounds on the TLC plate under UV light.

  • Question: Are there special considerations for visualizing trifluoroethoxy-containing compounds on a TLC plate?

  • Answer: While the benzene ring in your compound should be UV active, the trifluoroethoxy group itself does not enhance UV absorption. If your product has a low concentration or the chromophore is weak, visualization can be challenging.

    • Use a TLC plate with a fluorescent indicator: Most commercial TLC plates contain a fluorescent indicator (e.g., F254) that will show dark spots for UV-absorbing compounds under a UV lamp (254 nm).[5][6]

    • Use a Staining Agent: If UV visualization is not effective, use a chemical stain. Potassium permanganate (KMnO₄) stain is a good general-purpose stain for many organic compounds. Iodine (I₂) vapor is another common method that is often effective for a wide range of compounds.[5][6]

Frequently Asked Questions (FAQs)

What are the most common types of impurities I should expect in reactions with this compound?

The most common impurities are typically:

  • Unreacted Starting Material: this compound.

  • Elimination Byproduct: 1-(vinyloxy)-2-(2,2,2-trifluoroethoxy)benzene, formed via an E2 elimination reaction, particularly with strong or hindered bases.[3][7]

  • Hydrolysis Product: 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethan-1-ol, if water is present in the reaction mixture.[8]

  • Side-products from the Nucleophile: Depending on the nature of the nucleophile used.

What is a good starting point for a purification strategy for a polar product derived from this starting material?

A general strategy for a polar product would be:

  • Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any acidic byproducts.

  • Column Chromatography: Use flash column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes or petroleum ether) to elute non-polar impurities and unreacted starting material, then gradually increase the polarity (e.g., by adding ethyl acetate or acetone) to elute your more polar product.[1]

  • Recrystallization: If the product is a solid, further purify it by recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[9]

How does the trifluoroethoxy group influence the choice of purification technique?

The trifluoroethoxy group imparts several properties that can influence purification:

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can affect its solubility in various organic solvents.

  • Altered Polarity: While increasing lipophilicity, the polar C-O bonds and the electronegative fluorine atoms can also influence the overall polarity of the molecule.

  • Chromatographic Behavior: In reversed-phase chromatography, the fluorinated moiety can lead to different retention behavior compared to non-fluorinated analogs. Sometimes, specialized fluorinated stationary phases can be beneficial for separating complex mixtures of fluorinated compounds.[10]

Data Presentation

The following tables provide general guidance on selecting solvent systems for the purification of derivatives of this compound. The optimal conditions will depend on the specific properties of the target molecule.

Table 1: Suggested Eluent Systems for Column Chromatography on Silica Gel

Product PolaritySuggested Eluent System (starting point)Gradient Profile Suggestion
Low to MediumHexanes / Ethyl AcetateStart with 100% Hexanes, gradually increase Ethyl Acetate concentration.
Medium to HighDichloromethane / MethanolStart with 100% Dichloromethane, gradually add Methanol.
Aromatic AminesHexanes / Ethyl Acetate with 0.5-1% TriethylamineThe addition of a small amount of base can reduce tailing on silica gel.

Table 2: Common Solvents for Recrystallization

Solvent / Solvent SystemComments
Ethanol or IsopropanolGood general solvents for moderately polar aromatic compounds.
Ethanol / WaterA versatile two-solvent system for compounds that are soluble in hot ethanol but less soluble in water.
Ethyl Acetate / HexanesAnother common two-solvent system for compounds of medium polarity.
TolueneCan be effective for less polar aromatic compounds.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Work-up and Liquid-Liquid Extraction

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench it by slowly adding water or an appropriate aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing:

    • Shake the separatory funnel gently, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with water, a dilute acid or base solution (if needed to remove basic or acidic impurities), and finally with brine (saturated NaCl solution) to aid in drying.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter the dried organic solution to remove the drying agent and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / Liquid-Liquid Extraction start->workup check_purity Assess Purity and Complexity (TLC/GC-MS) workup->check_purity is_solid Is the product a solid? check_purity->is_solid high_purity High Purity? is_solid->high_purity Yes column_chrom Column Chromatography is_solid->column_chrom No recrystallize Recrystallization high_purity->recrystallize No final_product Purified Product high_purity->final_product Yes recrystallize->final_product column_chrom->final_product

Caption: General workflow for the purification of reaction products.

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography co_elution Co-elution of spots? start->co_elution streaking Streaking or Tailing? start->streaking change_solvent_ratio Adjust Solvent Ratio co_elution->change_solvent_ratio Yes add_modifier Add Modifier (e.g., Et3N for amines) streaking->add_modifier Yes change_solvent_system Try Different Solvent System (e.g., DCM/MeOH) change_solvent_ratio->change_solvent_system gradient Use Gradient Elution change_solvent_system->gradient dry_load Use Dry Loading add_modifier->dry_load change_stationary_phase Change Stationary Phase (e.g., Alumina) dry_load->change_stationary_phase

Caption: Troubleshooting guide for common column chromatography issues.

Williamson_Ether_Synthesis reagents This compound Nucleophile (Nu-H) Base reaction Williamson Ether Synthesis (SN2) reagents->reaction side_reaction Side Reactions reagents->side_reaction product Desired Product (R-Nu) reaction->product elimination E2 Elimination (Alkene Byproduct) side_reaction->elimination hydrolysis Hydrolysis (Alcohol Byproduct) side_reaction->hydrolysis

Caption: Key reactions in the synthesis and potential byproduct formation.

References

How to avoid elimination in Williamson ether synthesis with bromoethoxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Williamson ether synthesis, specifically when using bromoethoxy compounds where E2 elimination is a competing side reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of alkene byproduct in my Williamson ether synthesis with a bromoethoxy compound. What is causing this?

You are observing the result of a competing E2 (bimolecular elimination) reaction. While primary alkyl halides like bromoethoxy compounds generally favor the desired SN2 (bimolecular nucleophilic substitution) pathway to form an ether, the E2 pathway can become significant under certain conditions. The alkoxide you are using is not only a nucleophile but also a base, which can abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of an alkene.

Q2: How does my choice of base impact the ratio of ether (SN2) to alkene (E2) product?

The base is a critical factor. To favor the desired SN2 reaction and minimize elimination, consider the following:

  • Steric Hindrance: Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide (KOtBu), will significantly increase the amount of the E2 elimination product.[1] These bulky bases have difficulty accessing the carbon atom for the SN2 attack and will more readily abstract a proton from the less hindered beta-carbon.

  • Base Strength: While a strong base is needed to deprotonate the alcohol to form the alkoxide, using a very strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the alkoxide can be advantageous.[2] This separates the deprotonation step from the substitution reaction and the only byproduct is hydrogen gas. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective in minimizing elimination, especially with more acidic alcohols like phenols.[3][4]

Q3: What is the optimal solvent for minimizing elimination in this reaction?

The solvent plays a crucial role. To favor the SN2 pathway:

  • Use a polar aprotic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[4][5][6] These solvents solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to act as a nucleophile.

  • Avoid protic solvents (e.g., ethanol, water). Protic solvents can form hydrogen bonds with the alkoxide, creating a "solvent cage" that reduces its nucleophilicity and can slow down the SN2 reaction.

Q4: How does reaction temperature affect the product distribution?

Higher temperatures generally favor the elimination (E2) reaction over the substitution (SN2) reaction.[7] Elimination reactions often have a higher activation energy, and increasing the temperature provides the energy to overcome this barrier. Therefore, running the reaction at a lower temperature (e.g., room temperature or slightly above) can help to minimize the formation of the alkene byproduct. A typical temperature range for Williamson ether synthesis is 50-100 °C, so starting at the lower end of this range is advisable.[5][7]

Q5: Would a phase-transfer catalyst be beneficial in my reaction?

Yes, a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be very effective.[8][9] A PTC helps to transport the alkoxide from an aqueous or solid phase into the organic phase where the bromoethoxy compound is located. This increases the concentration of the nucleophile in the organic phase and can accelerate the SN2 reaction rate, often allowing for the use of milder reaction conditions (e.g., lower temperatures and weaker bases), which further disfavors the E2 pathway.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of ether product and a significant amount of alkene byproduct. The base is too sterically hindered (e.g., potassium tert-butoxide).Switch to a less sterically hindered base like sodium ethoxide or pre-form the alkoxide using sodium hydride (NaH).
The reaction temperature is too high.Lower the reaction temperature. Start at room temperature or 50°C and monitor the reaction progress by TLC.
A protic solvent (e.g., ethanol) is being used.Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Reaction is very slow or does not proceed to completion. The base is not strong enough to fully deprotonate the alcohol.If using a weak base like K₂CO₃ with a non-acidic alcohol, switch to a stronger base like NaH to ensure complete formation of the alkoxide.
Poor solubility of the alkoxide in the reaction solvent.Add a phase-transfer catalyst (e.g., TBAB) to improve the solubility and reactivity of the alkoxide.
Multiple unidentified side products are formed. The reaction temperature is too high, causing decomposition.Reduce the reaction temperature and monitor the reaction closely.
Impure starting materials or solvent.Ensure that the alcohol, bromoethoxy compound, and solvent are pure and anhydrous.

Data Presentation

Alkyl HalideBaseSolventTemperature (°C)% SN2 (Ether)% E2 (Alkene)
n-Butyl BromideNaOEtEthanol25~90~10
n-Butyl BromideKOtButert-Butanol25~15~85
2-BromobutaneNaOEtEthanol251882
2-BromobutaneNaOEtEthanol80991

Note: Data is generalized from multiple sources for illustrative purposes. Actual yields will vary depending on the specific substrates and precise reaction conditions.[10]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis Using Sodium Hydride

This protocol is optimized for minimizing elimination by pre-forming the alkoxide with a non-nucleophilic base.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Bromoethoxy compound (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent and the alcohol.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise. The mixture will be stirred at 0°C for 30 minutes and then at room temperature until the evolution of hydrogen gas ceases.

  • Once alkoxide formation is complete, cool the mixture back down to 0°C.

  • Slowly add the bromoethoxy compound dropwise via a syringe or dropping funnel.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Williamson Ether Synthesis Using Potassium Carbonate and a Phase-Transfer Catalyst

This protocol is a milder alternative, particularly suitable for more acidic alcohols.

Materials:

  • Alcohol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile or DMF

  • Bromoethoxy compound (1.2 eq)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the alcohol, potassium carbonate, TBAB, and the solvent.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the bromoethoxy compound.

  • Heat the reaction mixture to 50-60°C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Williamson_Ether_Synthesis Competing Pathways in Williamson Ether Synthesis cluster_sn2 Sₙ2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) reactants Alcohol (R-OH) + Bromoethoxy Compound (Br-CH2CH2-OR') alkoxide Alkoxide (R-O⁻) reactants->alkoxide Forms base Base reactants->base Deprotonation sn2_ts Sₙ2 Transition State alkoxide->sn2_ts Nucleophilic Attack e2_ts E2 Transition State alkoxide->e2_ts Proton Abstraction ether Desired Ether Product (R-O-CH2CH2-OR') sn2_ts->ether Forms sn2_conditions Conditions: - Primary Alkyl Halide - Non-bulky Base - Polar Aprotic Solvent - Lower Temperature alkene Elimination Product (Alkene) e2_ts->alkene Forms e2_conditions Conditions: - Bulky Base - Higher Temperature - Strong Base

Caption: SN2 vs. E2 pathways in Williamson ether synthesis.

References

Improving yield in reactions with 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues encountered when using this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as an alkylating agent in organic synthesis. Its key application is in the N-alkylation of primary and secondary amines to introduce the 2-(2,2,2-trifluoroethoxy)phenoxyethyl group. This structural motif is found in various pharmacologically active molecules.

Q2: What are the most common side reactions observed when using this compound?

A2: The most prevalent side reactions include the formation of dialkylated products (bis-impurity), elimination of HBr to form a vinyl ether, and hydrolysis of the bromoethoxy group.[1][2] Careful control of reaction conditions is crucial to minimize these undesired pathways.

Q3: How does the trifluoroethoxy group influence the reactivity of the molecule?

A3: The 2,2,2-trifluoroethoxy group is strongly electron-withdrawing. This electronic effect deactivates the benzene ring towards electrophilic aromatic substitution but does not directly participate in the primary alkylation reactions of the bromoethoxy group. Its presence can influence the overall solubility and chromatographic behavior of the molecule and its derivatives.

Q4: What general precautions should be taken when handling and storing this reagent?

A4: this compound is a halogenated organic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place away from strong bases and moisture to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider a slight increase in temperature or extending the reaction time. - Ensure the reagents and solvents are anhydrous, as water can interfere with the reaction.
Suboptimal Base - The choice of base is critical. A non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate is often effective. - Strong, sterically hindered bases may favor elimination. - Insufficient base can lead to the protonation of the amine, reducing its nucleophilicity. Use at least one equivalent of base.
Side Reactions Dominating - See the troubleshooting sections for dialkylation and elimination products below.
Degradation of Starting Material - Ensure the purity of this compound before use. - Avoid excessively high temperatures, which can lead to decomposition.
Issue 2: Formation of a Significant Amount of Dialkylated Impurity (Bis-Impurity)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry - Use a slight excess of the amine nucleophile relative to this compound to favor mono-alkylation.[3] - A large excess of the alkylating agent will promote dialkylation.[4]
High Reaction Concentration - Lowering the concentration of the reactants can sometimes reduce the rate of the second alkylation step.
Prolonged Reaction Time at High Temperature - Once the starting material is consumed (as monitored by TLC/LC-MS), work up the reaction promptly to prevent further reaction of the mono-alkylated product.
Issue 3: Presence of an Elimination Byproduct (Vinyl Ether)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Use of a Strong, Sterically Hindered Base - Avoid strong, bulky bases like potassium tert-butoxide, as they are more likely to act as a base for elimination rather than a nucleophile for substitution.[5]
High Reaction Temperature - Elimination reactions are often favored at higher temperatures.[6] If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.
Solvent Effects - The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general starting point for the reaction of this compound with a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.2 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Solvent on a Model N-Alkylation Reaction *

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Bis-impurity (%)
1K₂CO₃ (1.5)DMF70127515
2Cs₂CO₃ (1.5)DMF7088210
3Et₃N (1.5)Acetonitrile70244520
4K-t-BuO (1.5)THF506<10<5 (major product is elimination)

*Representative data for illustrative purposes.

Visualizations

reaction_pathway reagents This compound + Primary Amine desired_product Desired Mono-alkylated Product reagents->desired_product Desired SN2 Pathway (K₂CO₃, DMF) elimination_product Elimination Product (Vinyl Ether) reagents->elimination_product E2 Elimination (Strong, Bulky Base) hydrolysis_product Hydrolysis Product reagents->hydrolysis_product Hydrolysis (Aqueous Conditions) bis_impurity Dialkylated Impurity (Bis-impurity) desired_product->bis_impurity Further Alkylation (Excess Alkylating Agent)

Caption: Reaction pathways in the alkylation using this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_impurities Identify Major Impurity (LC-MS, NMR) start->check_impurities is_dialkylation Dialkylation? check_impurities->is_dialkylation is_elimination Elimination? is_dialkylation->is_elimination No adjust_stoichiometry Adjust Amine:Alkyl Halide Ratio (Increase Amine) is_dialkylation->adjust_stoichiometry Yes is_sm Unreacted Starting Material? is_elimination->is_sm No change_base Change to Weaker, Less Hindered Base is_elimination->change_base Yes is_sm->start No (Other Issue) increase_time_temp Increase Reaction Time/Temperature is_sm->increase_time_temp Yes reduce_time_temp Reduce Reaction Time/Temperature adjust_stoichiometry->reduce_time_temp lower_temp Lower Reaction Temperature change_base->lower_temp check_reagents Check Reagent/Solvent Purity (Anhydrous) increase_time_temp->check_reagents

Caption: Troubleshooting workflow for optimizing reactions.

References

Troubleshooting low reactivity of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this reagent, particularly when encountering low reactivity. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Why am I observing low to no conversion in my reaction with this compound?

Low reactivity of this compound in nucleophilic substitution reactions, such as the Williamson ether synthesis, can be attributed to several factors inherent to its molecular structure and the reaction conditions employed.

  • Steric Hindrance: The primary alkyl bromide is attached to an ethoxy group which is ortho to a bulky 2,2,2-trifluoroethoxy group. This steric congestion around the reaction center can impede the approach of a nucleophile.

  • Electronic Effects: The trifluoroethoxy group is strongly electron-withdrawing. While this effect is more pronounced on the aromatic ring, it can have a minor inductive effect on the bromoethoxy side chain, slightly deactivating the electrophilic carbon.

  • Leaving Group Ability: While bromide is a good leaving group, its effectiveness can be compromised by other unfavorable factors.[1]

  • Reaction Conditions: Inappropriate choice of base, solvent, or temperature can significantly hinder the reaction rate.

2. What are the optimal reaction conditions for a Williamson ether synthesis using this compound?

The Williamson ether synthesis is an S(_N)2 reaction, and its success is highly dependent on the reaction conditions. Here are some recommendations to enhance the reactivity of this compound:

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol to form the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice as it generates hydrogen gas as a byproduct, which simply evolves from the reaction mixture.[2] Other strong bases like potassium tert-butoxide (KOtBu) can also be used, but care must be taken to minimize elimination side reactions.

  • Solvent Selection: A polar aprotic solvent is ideal for S(_N)2 reactions as it can solvate the cation of the alkoxide but will not solvate the nucleophilic anion, leaving it more available to react.[3] Recommended solvents include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile and may also react with the alkyl halide.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with a sterically hindered substrate. Refluxing the reaction mixture is a common strategy.[3] However, excessively high temperatures may promote side reactions like elimination.

  • Reaction Time: Due to the potentially lower reactivity, extended reaction times (from several hours to overnight) may be necessary to achieve a reasonable yield.[3]

Illustrative Experimental Protocol for Williamson Ether Synthesis

Below is a general protocol for the etherification of a generic alcohol (R-OH) with this compound.

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of the alcohol (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm na_suspension Suspend NaH in Anhydrous DMF inert_atm->na_suspension add_alcohol Add Alcohol Solution to NaH Suspension (0 °C) na_suspension->add_alcohol alcohol_sol Prepare Alcohol Solution in DMF alcohol_sol->add_alcohol stir_rt Stir at Room Temp (30 min) add_alcohol->stir_rt add_bromo Add 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene stir_rt->add_bromo heat Heat Reaction (e.g., 60-80 °C) add_bromo->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End Product purify->end

3. I am observing the formation of side products. What are they and how can I minimize them?

The most common side reaction in a Williamson ether synthesis is an E2 elimination, which competes with the S(_N)2 substitution.[4] This is more likely to occur with sterically hindered substrates and strong, bulky bases.

  • Minimizing Elimination:

    • Use a less sterically hindered base if possible, although a strong base is still required. Sodium hydride is generally a good choice.

    • Avoid excessively high reaction temperatures, as elimination is favored at higher temperatures.

    • Ensure that the nucleophile is not overly bulky.

Another potential side reaction is the reaction of the nucleophile with the solvent if an inappropriate solvent is used. For instance, if ethanol is used as a solvent with sodium ethoxide, the desired reaction may be slow, and side reactions could occur.[5]

side_reactions cluster_products Potential Products reagents This compound + Nucleophile (Nu-) sn2_product Desired SN2 Product (Ether) reagents->sn2_product SN2 Pathway (Substitution) e2_product E2 Elimination Product (Alkene) reagents->e2_product E2 Pathway (Elimination)

4. Could the starting material have degraded?

Alkyl bromides can degrade over time, especially if exposed to light, air, or moisture. It is advisable to check the purity of the this compound before use, for instance by NMR spectroscopy or GC-MS. If the material has discolored or shows signs of impurities, it may need to be purified (e.g., by distillation or chromatography) or a fresh batch should be used.

5. Are there any alternatives to the Williamson ether synthesis for this transformation?

If the Williamson ether synthesis consistently gives low yields, you might consider alternative etherification methods. However, for the formation of an ether from an alkyl halide and an alcohol, the Williamson synthesis is one of the most direct methods. The key is to optimize the conditions.

Data Summary Tables

The following tables summarize key parameters for troubleshooting low reactivity in a Williamson ether synthesis.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidSteric HindranceComments
Sodium Hydride (NaH)~36LowStrong, non-nucleophilic base. Often the best choice.[2]
Potassium tert-Butoxide (KOtBu)~19HighVery strong base, but its bulk can favor elimination.
Sodium Hydroxide (NaOH)~15.7LowMay not be strong enough for complete deprotonation of all alcohols.
Potassium Carbonate (K₂CO₃)~10.3LowGenerally too weak for efficient deprotonation of alcohols.

Table 2: Influence of Solvent on S(_N)2 Reactions

Solvent TypeExamplesEffect on S(_N)2 RateRationale
Polar AproticDMF, Acetonitrile, THFIncreasesSolvates the counter-ion but not the nucleophile, increasing its reactivity.[3]
Polar ProticWater, Ethanol, MethanolDecreasesSolvates the nucleophile through hydrogen bonding, reducing its reactivity.[5]
ApolarToluene, HexaneSlowReactants may have poor solubility, and charge separation in the transition state is not stabilized.

Troubleshooting Logic Diagram

References

Technical Support Center: Column Chromatography Purification of Polar Bromo-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of polar bromo-compounds.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, offering specific solutions to problems you may face during your experiments.

Q1: My polar bromo-compound is streaking or tailing down the column. What's causing this and how can I fix it?

A: Tailing is a common issue when purifying polar compounds, especially those with basic functionalities like anilines or nitrogen-containing heterocycles. It is often caused by strong interactions with the acidic silanol groups on the surface of the silica gel.[1]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system that contains a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine.[1][2]

  • Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a less acidic stationary phase. Good alternatives include:

    • Alumina (Neutral or Basic): Often a suitable choice for acid-sensitive compounds.[1][3]

    • Florisil®: A magnesium silicate that is less acidic than silica gel and can be effective for separating polar compounds.[1][3]

  • Optimize the Mobile Phase: A suboptimal mobile phase can also contribute to tailing. Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems to find one that provides a symmetrical spot with an ideal retention factor (Rf) of 0.2-0.4.

Q2: My polar bromo-compound is not moving from the origin (Rf ≈ 0) on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A: This indicates that your mobile phase is not polar enough to elute the compound from the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. Good options for very polar compounds include mixtures of methanol and dichloromethane (DCM) or ethyl acetate and methanol.[4] For basic compounds, adding a small percentage of ammonium hydroxide in methanol to your DCM can be effective.[5]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds. It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[6][7]

Q3: My polar bromo-compound appears to be decomposing on the silica gel column. How can I prevent this?

A: Decomposition can occur if your compound is sensitive to the acidic nature of silica gel.

Solutions:

  • Deactivate the Silica Gel: As mentioned in Q1, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed decomposition.[2][8]

  • Use a Less Acidic Stationary Phase: Alumina or Florisil® are good alternatives that are less likely to cause decomposition of acid-sensitive compounds.[1][3]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound is in contact with the stationary phase.[1]

Q4: I'm having difficulty separating my polar bromo-compound from impurities with very similar polarities. How can I improve the separation?

A: Separating compounds with similar polarities requires careful optimization of your chromatographic conditions.

Solutions:

  • Fine-Tune the Mobile Phase: Use TLC to test a wide range of solvent systems with slightly different polarities. Even small changes in the solvent ratio can significantly impact separation. Aim for a solvent system that gives the largest possible difference in Rf values (ΔRf) between your desired compound and the impurities.

  • Use Gradient Elution: Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar compound. This technique can often improve the resolution of closely eluting compounds.[2]

  • Try a Different Stationary Phase: A different stationary phase may offer different selectivity. For example, if you are using silica gel, try alumina or a bonded phase like a cyano or diol column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar bromo-compounds?

A: Silica gel is the most common and versatile stationary phase for column chromatography.[3] However, for acid-sensitive or very basic polar bromo-compounds, neutral or basic alumina or Florisil® can be better alternatives to prevent decomposition and reduce tailing.[1][3] For extremely polar compounds, specialized phases for HILIC may be necessary.[6]

Q2: How do I choose the right solvent system (mobile phase)?

A: The best way to choose a solvent system is to use Thin-Layer Chromatography (TLC) . The goal is to find a solvent or solvent mixture that moves your desired compound to an Rf value between 0.2 and 0.4 , while providing good separation from any impurities.[9] Start with a common two-component system like ethyl acetate/hexane and adjust the ratio to achieve the desired Rf. For more polar compounds, you may need to use more polar solvents like methanol/dichloromethane.[4]

Q3: What is the difference between isocratic and gradient elution?

A: In isocratic elution , the composition of the mobile phase remains constant throughout the separation. This method is simpler to perform. In gradient elution , the polarity of the mobile phase is gradually increased during the separation. This is particularly useful for separating mixtures containing compounds with a wide range of polarities.[2]

Q4: What is "dry loading" and when should I use it?

A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This is a useful technique when your sample is not very soluble in the initial mobile phase.[2] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Data Presentation

Solvent Polarity Index

The choice of solvent is critical for a successful separation. The polarity index can help in selecting appropriate solvents for your mobile phase. A larger polarity index indicates a more polar solvent.

SolventPolarity Index
n-Hexane0.1
Cyclohexane0.2
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Tetrahydrofuran (THF)4.0
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Acetonitrile5.8
Water10.2

This data is compiled from various sources.

Typical Rf Values for Polar Bromo-Compounds

The following table provides examples of approximate Rf values for different classes of polar bromo-compounds on silica gel TLC plates. These values can serve as a starting point for developing your own separation methods.

Compound ClassExample CompoundMobile Phase (v/v)Approximate Rf Value
Bromophenols2-BromophenolHexane / Ethyl Acetate (4:1)0.5
Brominated Anilines4-BromoanilineHexane / Ethyl Acetate (3:1)0.4
Bromo-nitro Aromatics2-Bromo-5-nitroanilineHexane / Ethyl Acetate (2:1)0.3
Bromo-heterocycles3-BromoquinolineHexane / Ethyl Acetate (4:1)0.35

Note: Rf values are highly dependent on the specific experimental conditions (e.g., silica gel activity, temperature) and should be determined experimentally for your specific compound and conditions.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Polar Bromo-Compound

This protocol outlines a general procedure for the purification of a polar bromo-compound using flash column chromatography with silica gel.

1. TLC Analysis and Solvent Selection: a. Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in a solvent system (e.g., a mixture of hexane and ethyl acetate). d. Visualize the plate under UV light and/or with a staining agent. e. Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.

2. Column Packing (Wet Slurry Method): a. Select a glass column of an appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the least polar solvent mixture you plan to use for elution. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add a thin layer of sand on top of the silica gel bed. f. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading: a. Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the column using a pipette. c. Allow the sample to absorb onto the silica gel.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply pressure to the top of the column (e.g., with a hand pump or compressed air) to achieve a steady flow rate. c. Collect the eluent in fractions (e.g., in test tubes). d. Monitor the fractions by TLC to determine which fractions contain the pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification of an Acid-Sensitive Polar Bromo-Compound using Deactivated Silica Gel

This protocol is for compounds that are prone to degradation on standard silica gel.

1. Deactivation of Silica Gel: a. Prepare the mobile phase as determined by TLC. Add 1-3% triethylamine (TEA) to this solvent mixture. b. Pack the column with silica gel using the wet slurry method with the TEA-containing solvent. c. Flush the packed column with one to two column volumes of the TEA-containing solvent. d. Flush the column with one to two column volumes of the mobile phase without TEA. The column is now ready for use.[8]

2. Sample Loading, Elution, and Product Isolation: a. Follow steps 3-5 from Protocol 1, using the mobile phase without TEA for elution.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Selection) Pack 2. Pack Column (e.g., Wet Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Polar Bromo-Compound Evaporate->Pure_Product

Caption: General workflow for column chromatography purification.

troubleshooting_workflow cluster_streaking Compound Streaking/Tailing cluster_no_movement Compound Not Moving (Rf ~ 0) cluster_decomposition Compound Decomposition Start Problem Encountered Deactivate_Silica Deactivate Silica Gel (add TEA) Start->Deactivate_Silica Streaking Alt_Stationary Use Alternative Stationary Phase (Alumina, Florisil) Start->Alt_Stationary Streaking Increase_Polarity Increase Mobile Phase Polarity (e.g., MeOH/DCM) Start->Increase_Polarity No Movement Consider_HILIC Consider HILIC Start->Consider_HILIC No Movement Deactivate_Silica2 Deactivate Silica Gel Start->Deactivate_Silica2 Decomposition Alt_Stationary2 Use Alternative Stationary Phase Start->Alt_Stationary2 Decomposition Flash_Chroma Use Flash Chromatography (minimize contact time) Start->Flash_Chroma Decomposition Solution Problem Resolved Deactivate_Silica->Solution Alt_Stationary->Solution Increase_Polarity->Solution Consider_HILIC->Solution Deactivate_Silica2->Solution Alt_Stationary2->Solution Flash_Chroma->Solution

Caption: Troubleshooting decision tree for common issues.

References

Managing impurities in the synthesis of trifluoroethoxylated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of trifluoroethoxylated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aryl trifluoroethyl ethers?

A1: The most prevalent method is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of a phenol using a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or iodide. The reaction proceeds via an SN2 mechanism.[1]

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: The most common impurities encountered are typically:

  • Unreacted Phenolic Starting Material: Due to the reduced reactivity of trifluoroethylating agents, incomplete conversion is common.

  • Unreacted Trifluoroethylating Agent: The stability and sometimes lower reactivity of these agents can lead to their presence in the final mixture.

  • C-Alkylated Byproducts: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, impurity).[2]

  • Salts: Formed from the base cation and the leaving group of the electrophile (e.g., sodium tosylate, potassium iodide).

Q3: How does my choice of solvent affect the formation of impurities?

A3: Solvent choice is critical, primarily in controlling the ratio of O-alkylation to C-alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred as they solvate the cation of the phenoxide but not the oxygen anion itself. This leaves the oxygen highly nucleophilic and available for the desired O-alkylation, minimizing C-alkylation.[2]

  • Protic Solvents (e.g., water, 2,2,2-trifluoroethanol): These solvents can form hydrogen bonds with the phenoxide oxygen.[2][3] This "shields" the oxygen, reducing its nucleophilicity and increasing the likelihood of the aromatic ring acting as the nucleophile, which leads to the formation of C-alkylated impurities.[2][3]

Q4: Which base is most effective for this synthesis?

A4: Strong, non-nucleophilic bases are typically used to ensure complete deprotonation of the phenol without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice can influence reaction rate and yield, with cesium carbonate often providing enhanced reactivity due to the "cesium effect," which results in a more reactive, "naked" phenoxide anion.

Troubleshooting Guide

Problem 1: Low yield of the desired trifluoroethoxylated aromatic product.

Possible Cause Suggested Solution
Incomplete Deprotonation Ensure the base is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents). Use a strong base like NaH or K₂CO₃. Ensure anhydrous conditions, as water will consume the base.
Poor Reactivity of Trifluoroethylating Agent The sodium salt of 2,2,2-trifluoroethanol can be resistant to reaction with alkyl halides.[4] Consider using a more reactive electrophile, such as 2,2,2-trifluoroethyl tosylate or triflate, which have better leaving groups than halides.[5] Increasing the reaction temperature may also be necessary, but this should be balanced against potential side reactions.
Suboptimal Solvent Use a polar aprotic solvent like DMF or acetonitrile to maximize the nucleophilicity of the phenoxide.
Product Loss During Workup The product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extract the combined aqueous layers to recover any dissolved product.

Problem 2: Significant amount of C-alkylated byproduct observed in NMR/GC-MS.

This is a common issue arising from the ambident nature of the phenoxide nucleophile.

G start High C-Alkylation Detected check_solvent Step 1: Check Solvent Type start->check_solvent protic Is the solvent protic? (e.g., TFE, H₂O) check_solvent->protic check_base Step 2: Evaluate Base and Counter-ion hard_cation Is a hard cation used? (e.g., Li⁺, Na⁺) check_base->hard_cation check_temp Step 3: Assess Reaction Temperature high_temp Is the temperature elevated? check_temp->high_temp solution1 Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solution2 Consider a base with a larger, softer cation (e.g., K₂CO₃ or Cs₂CO₃) solution3 Run reaction at a lower temperature to favor the kinetic O-alkylation product protic->check_base No protic->solution1 Yes hard_cation->check_temp No hard_cation->solution2 Yes high_temp->solution3 Yes

Factor Influencing C-Alkylation Explanation & Solution
Solvent Protic solvents (e.g., water, alcohols) solvate the phenoxide oxygen via hydrogen bonding, sterically hindering it and favoring C-alkylation.[2][3] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Counter-ion "Hard" cations like Li⁺ and Na⁺ coordinate tightly to the "hard" oxygen atom of the phenoxide. This can reduce the oxygen's reactivity. Solution: Using a base with a larger, "softer" cation like K⁺ or Cs⁺ can create a more "naked" and reactive phenoxide oxygen, favoring O-alkylation.
Temperature O-alkylation is often the kinetically favored product, while C-alkylation can be thermodynamically favored. Higher temperatures can provide the energy to overcome the barrier for C-alkylation. Solution: Attempt the reaction at a lower temperature (e.g., room temperature or slightly elevated) for a longer period.

Table 1: Representative Effect of Solvent on O- vs. C-Alkylation (Note: Data are illustrative, based on established principles of phenoxide reactivity.)

Phenol Substrate Alkylating Agent Base Solvent O-Alkylation Product (%) C-Alkylation Product (%) Reference Principle
2-NaphtholBenzyl BromideK₂CO₃DMF (Aprotic)>95<5[2]
2-NaphtholBenzyl BromideK₂CO₃TFE (Protic)<10>90[2]
4-CyanophenolCF₃CH₂OTsK₂CO₃Acetonitrile908Qualitative expectation
4-CyanophenolCF₃CH₂OTsK₂CO₃Methanol6530Qualitative expectation

Problem 3: Difficulty removing unreacted phenolic starting material.

A: Unreacted phenol can often co-elute with the desired ether product during column chromatography. An effective method for removal is a basic aqueous wash during the workup.

  • Procedure: During the liquid-liquid extraction, after separating the organic layer, wash it with a 1-2 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. The acidic phenol will be deprotonated to form the water-soluble sodium/potassium phenoxide, which will partition into the aqueous layer.

  • Caution: Perform this wash 2-3 times, but be aware that some aryl trifluoroethyl ethers may be susceptible to hydrolysis under strongly basic conditions, although they are generally stable. Follow the basic wash with a water or brine wash to remove residual base before drying the organic layer.

Experimental Protocols

Protocol 1: General Synthesis of an Aryl Trifluoroethyl Ether (e.g., 4-(2,2,2-trifluoroethoxy)benzonitrile)

This protocol is a general guideline for the synthesis via the Williamson ether method using 2,2,2-trifluoroethyl tosylate.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification a 1. Dissolve 4-cyanophenol and K₂CO₃ in DMF b 2. Add 2,2,2-trifluoroethyl tosylate a->b c 3. Heat reaction mixture (e.g., 80 °C) and monitor by TLC b->c d 4. Cool, add water, and extract with EtOAc c->d e 5. Wash organic layer with 1M NaOH (aq) d->e f 6. Wash with brine, dry (Na₂SO₄), and concentrate e->f g 7. Purify crude product via flash column chromatography f->g h 8. Characterize pure product (NMR, GC-MS) g->h

Materials:

  • 4-Cyanophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2,2,2-Trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) (1.2 eq)[6][7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash twice with 1 M NaOH solution to remove any unreacted 4-cyanophenol.

  • Wash the organic layer once with water, then once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aryl trifluoroethyl ether.

Protocol 2: Analytical Method for Purity Assessment by GC-MS

This method is suitable for assessing the purity of the final product and identifying volatile impurities.

Parameter Setting
GC System Gas chromatograph with a mass selective detector (e.g., Thermo Scientific TRACE 1310 GC)[8]
Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., TraceGOLD TG-5SilMS)[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 300 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a suitable solvent like dichloromethane or ethyl acetate.

References

Deprotection strategies for trifluoroethoxy groups in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of 2,2,2-trifluoroethoxy (TFE) protecting groups in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoroethoxy group considered a robust protecting group?

A1: The trifluoroethoxy group is a small, electron-withdrawing, and robust alcohol protecting group. It is known to survive a wide array of reaction conditions, including metal-catalyzed processes, oxidations, reductions, and exposure to nucleophilic, acidic, and basic reagents. Its stability is attributed to the strong carbon-fluorine bonds which increase the metabolic stability of the group.

Q2: What are the primary methods for deprotecting a trifluoroethoxy ether?

A2: The most successfully reported methods involve a two-step sequence initiated by a strong lithium base, such as Lithium Diisopropylamide (LDA). This converts the trifluoroethyl ether into a difluorovinyl ether intermediate. This intermediate can then be cleaved via two main pathways:

  • Method A: Oxidative cleavage using osmium tetraoxide (OsO₄).

  • Method B: Deprotonation to form a difluorovinyl anion, which is then trapped with an electrophilic oxygen reagent like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to form a labile difluoroacetate.

Q3: Are there any single-step deprotection methods available?

A3: Direct cleavage of the trifluoroethoxy group is challenging. Some older methods exist but are often harsh and not suitable for complex molecules. These include:

  • Sodium Naphthalene: Requires a large excess of the reagent.

  • Refluxing Trifluoroacetic Acid (TFA): This has been shown to convert adamantane-type trifluoroethyl ethers to their corresponding trifluoroacetates.

Q4: My deprotection reaction is not working. What are some common causes of failure?

A4: Failure in trifluoroethoxy deprotection can often be attributed to several factors:

  • Inefficient formation of the difluorovinyl ether intermediate: This can be due to an insufficiently strong base, poor quality of the lithium base, or steric hindrance around the reaction site.

  • Failure of the second step (cleavage): The oxidative cleavage with OsO₄ can be substrate-dependent and may not proceed for all difluorovinyl ethers. Similarly, the trapping of the difluorovinyl anion in Method B requires a potent electrophilic oxygen source.

  • Degradation of starting material or intermediates: The strong basic conditions can lead to side reactions if other sensitive functional groups are present.

Troubleshooting Guides

Problem 1: Low or no conversion of the starting trifluoroethyl ether.
Possible Cause Suggested Solution
Inactive Lithium Base Use a freshly titrated solution of n-BuLi or t-BuLi to prepare LDA. Ensure all reagents and solvents are anhydrous.
Insufficiently Strong Base For sterically hindered or less reactive substrates, a stronger base such as t-BuLi may be required instead of n-BuLi for the formation of LDA.
Incorrect Reaction Temperature The formation of LDA and the subsequent reaction with the trifluoroethyl ether should be carried out at low temperatures, typically -78 °C, to minimize side reactions.
Steric Hindrance Prolonged reaction times or the use of a stronger base may be necessary for sterically congested substrates.
Problem 2: Formation of the difluorovinyl ether is successful, but the final deprotection fails (Method A).
Possible Cause Suggested Solution
Substrate Incompatibility with OsO₄ Some difluorovinyl ethers may be resistant to oxidative cleavage under these conditions. If this is the case, consider switching to Method B.
Catalyst Deactivation Ensure the catalytic amount of OsO₄ is sufficient and that no impurities in the reaction mixture are poisoning the catalyst.
Incorrect Oxidative Cleavage Conditions Verify the correct co-oxidants (e.g., potassium ferricyanide) and additives (e.g., pyridine) are used in the correct stoichiometry.
Problem 3: Low yield or decomposition in the final trapping step (Method B).
Possible Cause Suggested Solution
Inefficient Trapping Reagent MoOPH is a highly effective trapping agent. Ensure it is of high quality and used in sufficient excess. Davis oxaziridine has been reported as a less successful alternative.
Instability of the Difluorovinyl Anion The difluorovinyl anion must be trapped in situ. Ensure the electrophilic oxygen source is added promptly after the anion is formed.
Side Reactions with the Trapping Reagent The electrophilic oxygen reagent may react with other nucleophilic sites in the molecule. If this is suspected, Method A may be a more suitable choice.

Quantitative Data Summary

The following table summarizes the reported yields for the deprotection of various trifluoroethyl ethers using the two primary base-mediated methods.

EntrySubstrateMethodYield (%)
1Phenyl trifluoroethyl etherA78
2Naphthyl trifluoroethyl etherA85
3Menthyl trifluoroethyl etherA65
4Dihydrocholesteryl trifluoroethyl etherA0 (difluorovinyl ether formed)
5Adamantyl trifluoroethyl etherA75
6Phenyl trifluoroethyl etherB80
7Naphthyl trifluoroethyl etherB88
8Menthyl trifluoroethyl etherB72

Data sourced from Wood, J. L., et al. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 54(51).

Experimental Protocols

Method A: LDA followed by Catalytic OsO₄ Cleavage
  • Formation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes.

  • Formation of Difluorovinyl Ether: Cool the LDA solution back to -78 °C. Add a solution of the trifluoroethyl ether substrate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the reaction at -78 °C for 45 minutes.

  • Work-up and Isolation of Intermediate: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. The crude difluorovinyl ether is typically used in the next step without further purification.

  • Oxidative Cleavage: Dissolve the crude difluorovinyl ether in a mixture of t-butanol and water. Add potassium ferricyanide (3 eq), potassium carbonate (3 eq), a catalytic amount of potassium osmate (VI) dihydrate (e.g., 0.02 eq), and pyridine. Stir the mixture at room temperature for 16 hours.

  • Final Work-up: Quench the reaction with solid Na₂SO₃. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography.

Method B: LDA followed by in situ MoOPH Trapping
  • Formation of LDA: Prepare LDA solution as described in Method A, step 1.

  • Formation and Trapping of Difluorovinyl Anion: Cool the LDA solution to -78 °C. Add a solution of the trifluoroethyl ether substrate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the reaction at -78 °C for 2 hours. Add MoOPH (5 eq) as a solid and continue stirring at -78 °C.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_method_A Method A cluster_method_B Method B cluster_product Product TFE_Ether Trifluoroethyl Ether (R-OCH2CF3) DFV_Ether Difluorovinyl Ether (R-OCF=CF2) TFE_Ether->DFV_Ether LDA, -78 °C Cleavage_A Oxidative Cleavage DFV_Ether->Cleavage_A cat. OsO4, K3[Fe(CN)6] DFV_Anion Difluorovinyl Anion DFV_Ether->DFV_Anion LDA, -78 °C Alcohol Alcohol (R-OH) Cleavage_A->Alcohol Trapping_B Electrophilic Trap DFV_Anion->Trapping_B MoOPH Trapping_B->Alcohol Troubleshooting_Logic Start Deprotection Reaction Initiated Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Intermediate Is Difluorovinyl Ether Formed? Check_Conversion->Check_Intermediate No Check_Cleavage Is Final Product Formed? Check_Conversion->Check_Cleavage Yes Troubleshoot_Base Troubleshoot Base Activity/ Strength and Reaction Conditions Check_Intermediate->Troubleshoot_Base No Check_Intermediate->Check_Cleavage Yes Troubleshoot_Base->Start Re-attempt Troubleshoot_Cleavage Troubleshoot Cleavage Step (e.g., switch method, check reagents) Check_Cleavage->Troubleshoot_Cleavage No Success Successful Deprotection Check_Cleavage->Success Yes Troubleshoot_Cleavage->Start Re-attempt with modified protocol

Scaling up reactions involving 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and use of this compound.

Issue 1: Low or No Yield During Synthesis via Williamson Ether Synthesis

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis typically involves the deprotonation of a phenol before reaction with an alkyl halide.[1] If the base is not strong enough or is not used in sufficient quantity, the starting phenol will remain, leading to low yields.

    • Solution: Ensure you are using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Use at least a stoichiometric equivalent of the base. For less reactive phenols, a stronger base or higher reaction temperatures may be necessary.

  • Poor Quality of Reagents: The presence of moisture can quench the strong base and inhibit the reaction. The alkyl halide should also be pure.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Use freshly opened or properly stored reagents.

  • Steric Hindrance: While the primary bromide in 1,2-dibromoethane is a good substrate for SN2 reactions, steric hindrance on the phenoxide can slow down the reaction.[2]

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[3]

  • Side Reactions: Elimination (E2) reactions can compete with the desired substitution (SN2) reaction, especially at higher temperatures.[4]

    • Solution: Maintain a moderate reaction temperature. If elimination is a significant problem, consider using a milder base.

Issue 2: Formation of Impurities

Possible Causes and Solutions:

  • Di-substituted Byproduct: In the synthesis starting from 2-(2,2,2-trifluoroethoxy)phenol and 1,2-dibromoethane, a common impurity is the di-substituted product, 1,2-bis(2-(2,2,2-trifluoroethoxy)phenoxy)ethane.

    • Solution: Use a large excess of 1,2-dibromoethane to favor the mono-alkylation product. The unreacted 1,2-dibromoethane can be removed later by distillation.

  • Elimination Product: As mentioned above, elimination of HBr from the bromoethoxy group can occur, leading to the formation of a vinyl ether.

    • Solution: Use a non-hindered base and moderate reaction temperatures.

  • Starting Material Contamination: Unreacted starting materials will appear as impurities.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the limiting reagent. Purification by column chromatography is usually effective in removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a Williamson ether synthesis.[1] This typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.[5][6]

Q2: What are the key safety precautions to take when working with this compound?

Q3: How can I purify the final product?

A3: The crude product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system may also be an effective purification method.[5]

Q4: Can I use this compound in subsequent cross-coupling reactions?

A4: The bromoethoxy group is an alkyl bromide and is generally not suitable for direct use in typical palladium-catalyzed cross-coupling reactions like Suzuki or Heck, which require aryl or vinyl halides. However, the aromatic ring can potentially be further functionalized through electrophilic aromatic substitution, though the directing effects of the two ether groups would need to be considered.[10][11] The bromoethoxy moiety is primarily used for subsequent nucleophilic substitution reactions.[12]

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterConditionNotes
Starting Materials 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane
Base Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)K2CO3 is generally easier and safer to handle.
Solvent Acetone or N,N-Dimethylformamide (DMF)DMF can lead to faster reaction rates.
Temperature Reflux (Acetone) or 60-80 °C (DMF)Higher temperatures may promote side reactions.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Work-up Aqueous work-up followed by extraction with an organic solvent.
Purification Column chromatography on silica gel.

Table 2: Physical Properties of a Related Compound: 1-(2-Bromoethoxy)-2-ethoxybenzene [7]

PropertyValue
Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization.

  • Reagents and Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reaction:

    • Add 1,2-dibromoethane (3.0 eq) to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Mandatory Visualization

Synthesis_Workflow start Start: Reagents reagents 2-(2,2,2-trifluoroethoxy)phenol 1,2-dibromoethane K2CO3, Acetone start->reagents 1. Mix reaction Williamson Ether Synthesis (Reflux, 12-24h) reagents->reaction 2. Heat workup Aqueous Work-up & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate Crude product 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene purification->product 5. Purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low/No Product Yield? check_deprotonation Incomplete Deprotonation? start->check_deprotonation Yes check_reagents Poor Reagent Quality? start->check_reagents Yes check_side_reactions Side Reactions Prevalent? start->check_side_reactions Yes solution_base Use stronger/more base Increase temperature check_deprotonation->solution_base Likely solution_reagents Use anhydrous solvents Use pure reagents check_reagents->solution_reagents Likely solution_side_reactions Lower temperature Use milder base check_side_reactions->solution_side_reactions Likely

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis.

References

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers providing predicted spectral data for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, in comparison with experimentally determined data for structurally related compounds. This document also outlines a standard experimental protocol for NMR data acquisition.

Introduction

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the bromine atom and the trifluoroethoxy group, along with the oxygen atoms, will significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound. These predictions are based on the analysis of substituent effects and comparison with known analogues.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H6.8 - 7.2m-
O-CH₂-CH₂-Br4.3 - 4.5t~6
O-CH₂-CH₂-Br3.6 - 3.8t~6
O-CH₂-CF₃4.4 - 4.6q~8

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F coupling)
Ar-C (quaternary)145 - 155s
Ar-CH115 - 125s
O-CH₂-CH₂-Br68 - 72s
O-CH₂-CH₂-Br28 - 32s
O-CH₂-CF₃65 - 70q
CF₃122 - 126q
Comparative Experimental NMR Data for Structurally Related Compounds

To provide context for the predicted data, the following tables present experimental NMR data for compounds with similar structural motifs.

Table 3: Experimental ¹H and ¹³C NMR Data for Selected Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Bromo-4-(2,2,2-trifluoroethyl)benzene 7.48 (d, J = 6.6 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 3.30 (q, J = 10.5 Hz, 2H)132.0, 131.9, 129.2, 125.6 (q, J = 274.8 Hz), 39.8 (q, J = 29.6 Hz)
(2-Bromoethyl)benzene --
1-(2-Bromoethoxy)-2-ethoxybenzene --

Note: Specific data for (2-Bromoethyl)benzene and 1-(2-Bromoethoxy)-2-ethoxybenzene were not available in the search results.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.

General Procedure for Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved spectral lines. This is typically an automated process on modern spectrometers.

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio, particularly for dilute samples.

    • Process the FID using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to encompass the typical range for carbon chemical shifts (usually 0-220 ppm).

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the acquired FID similarly to the ¹H spectrum with Fourier transform, phasing, and baseline correction.

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Analyte NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Analysis Analyze Chemical Shifts, Integration, Multiplicity Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not currently published, this guide provides a robust predicted dataset based on fundamental NMR principles and comparative analysis with known structural analogues. The provided experimental protocols and workflow diagrams offer a comprehensive resource for researchers working on the synthesis and characterization of this and similar compounds. The combination of predicted data and standardized methodologies aims to facilitate the efficient and accurate structural elucidation of novel molecules in the field of chemical and pharmaceutical research.

Mass Spectrometry Showdown: Unraveling the Fragmentation of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through detailed fragmentation analysis. This guide provides a comparative analysis of the mass spectrometric behavior of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene , a molecule of interest due to its unique combination of a brominated ether and a trifluoroethoxy group.

To provide a comprehensive understanding, we compare its expected fragmentation pattern with a structurally similar analogue, 1-(2-Bromoethoxy)-2-ethoxybenzene . This comparison will highlight the influence of the trifluoroethyl group on the fragmentation pathways. This guide will delve into the anticipated fragmentation pathways, supported by established principles of mass spectrometry, and present detailed experimental protocols for reproducible analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass spectral data for this compound and its non-fluorinated analogue under electron ionization (EI) conditions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic clusters for all bromine-containing fragments, designated as [M]⁺• and [M+2]⁺•.[1]

Analyte Molecular Formula Molecular Weight ( g/mol ) Predicted Molecular Ion (m/z) Key Fragment Ions (m/z) Predicted Base Peak (m/z)
This compoundC₁₀H₁₀BrF₃O₂315.09314/316207/209, 183, 155, 121, 93207/209
1-(2-Bromoethoxy)-2-ethoxybenzeneC₁₀H₁₃BrO₂245.11244/246137/139, 121, 93137/139

Unraveling the Fragmentation Pathways

The fragmentation of these molecules under electron ionization is expected to be driven by the presence of the ether linkages, the aromatic ring, and the halogen substituent.[2][3]

For This compound , the primary fragmentation is anticipated to be the cleavage of the C-Br bond, leading to the fragment at m/z 235. However, a more dominant fragmentation pathway is the cleavage of the bromoethoxy side chain, resulting in the stable ion at m/z 207/209 , which is predicted to be the base peak. The loss of the trifluoroethoxy group would yield a fragment at m/z 217/219. Further fragmentation of the aromatic core is also expected.

In contrast, for 1-(2-Bromoethoxy)-2-ethoxybenzene , the primary fragmentation is the cleavage of the bromoethoxy group, giving rise to the base peak at m/z 137/139 . Cleavage of the ethoxy group would result in a fragment at m/z 199/201.

Experimental Protocols

A robust and reproducible analytical method is crucial for accurate mass spectrometric analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for the analysis of such semi-volatile halogenated aromatic compounds.[4]

Sample Preparation
  • Standard Solution Preparation : Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.

  • Serial Dilution : Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix : For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)

  • Column : HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Inlet Temperature : 280 °C

  • Injection Volume : 1 µL (splitless mode)

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min

  • Ion Source : Electron Ionization (EI)

  • Ion Source Temperature : 230 °C

  • Quadrupole Temperature : 150 °C

  • Electron Energy : 70 eV

  • Mass Range : m/z 40-550

Visualizing the Workflow and Logic

To further clarify the analytical process and the decision-making involved, the following diagrams illustrate the experimental workflow and a logical approach to method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working extraction Matrix Extraction (if applicable) working->extraction injection GC Injection (1 µL) extraction->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-550) ionization->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration library Spectral Library Matching integration->library quantification Quantification library->quantification

Caption: Experimental workflow for GC-MS analysis.

logical_relationship cluster_volatility Volatility Assessment cluster_methods Analytical Method Selection start Start: Analyze Halogenated Aromatic Compound volatile Sufficiently Volatile? start->volatile gcms GC-MS volatile->gcms Yes lcms LC-MS volatile->lcms No derivatization Consider Derivatization lcms->derivatization

Caption: Decision tree for analytical method selection.

Alternative Analytical Approaches

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of halogenated aromatic compounds.

  • High-Performance Liquid Chromatography (HPLC) : For compounds that are not sufficiently volatile or thermally stable for GC analysis, HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be an effective alternative. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

  • Chemical Ionization (CI) : For obtaining more prominent molecular ion peaks and less fragmentation, chemical ionization mass spectrometry can be utilized. This "softer" ionization technique can be valuable for confirming the molecular weight of the analyte.

By understanding the predictable fragmentation patterns and employing robust analytical methodologies, researchers can confidently identify and characterize complex molecules like this compound, paving the way for advancements in drug development and scientific discovery.

References

Bromoethoxy vs. Chloroethoxy Linkers: A Comparative Guide to Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic strategy. This guide provides an objective comparison of the reactivity of bromoethoxy and chloroethoxy linkers, two common moieties used in the construction of complex molecules, including bioconjugates and compounds for solid-phase synthesis.

The fundamental difference in the reactivity of these two linkers lies in the nature of the halogen atom. Bromine is a better leaving group than chlorine, a principle well-established in organic chemistry. This is due to the lower bond strength of the carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion (Br-) compared to the chloride anion (Cl-). Consequently, bromoethoxy linkers are generally more reactive towards nucleophilic substitution than their chloroethoxy counterparts. This enhanced reactivity can be advantageous in scenarios requiring milder reaction conditions or faster reaction times.

Quantitative Comparison of Reactivity

While direct side-by-side kinetic studies for bromoethoxy versus chloroethoxy linkers are not extensively documented in the literature, the relative reactivity can be inferred from fundamental principles of organic chemistry and analogous systems, such as the use of 2-bromobenzyloxycarbonyl (BrZ) and 2-chlorobenzyl (Z(2-Cl)) as protecting groups in peptide synthesis.[1] In these applications, the bromo-derivative is known to be more labile.

The following table summarizes the expected relative performance of bromoethoxy and chloroethoxy linkers in a typical nucleophilic substitution reaction. The data is presented as a qualitative and inferred quantitative comparison based on established chemical principles.

ParameterBromoethoxy LinkerChloroethoxy LinkerRationale
Reaction Rate FasterSlowerBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic attack.
Reaction Conditions Milder (e.g., lower temperature, weaker base)Harsher (e.g., higher temperature, stronger base)The higher reactivity of the bromoethoxy linker allows for the use of less forcing conditions to achieve the desired transformation.
Typical Yields Potentially higherMay be lower due to side reactions under harsher conditionsMilder conditions with the bromoethoxy linker can lead to cleaner reactions and fewer byproducts.
Stability Less stableMore stableThe same factors that make the bromoethoxy linker more reactive also make it less stable towards premature cleavage or degradation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and cleavage of molecules containing bromoethoxy and chloroethoxy functionalities. These protocols are generalized and may require optimization for specific substrates.

Synthesis of an Ether Linkage using a Bromoethoxy Moiety

This protocol describes the reaction of a phenol with a bromoethoxy-containing molecule.

Materials:

  • Phenol derivative (1.0 eq)

  • 1-Bromo-2-ethoxyethane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol derivative and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-2-ethoxyethane to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cleavage of a Chloroethoxycarbonyl Protecting Group

This protocol describes the cleavage of a 2-chloroethoxycarbonyl (Clog) protecting group from an amine, a common strategy in peptide synthesis.

Materials:

  • Clog-protected amine (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Clog-protected amine in anhydrous acetonitrile in a round-bottom flask.

  • Add DBU to the solution at room temperature.

  • Stir the reaction mixture and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the deprotected amine by a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Linker Selection

The choice between a bromoethoxy and a chloroethoxy linker depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate linker.

Linker_Selection_Workflow start Define Synthetic Requirements reactivity_needed High Reactivity Needed? start->reactivity_needed stability_needed High Stability Critical? reactivity_needed->stability_needed No bromo_linker Select Bromoethoxy Linker reactivity_needed->bromo_linker Yes chloro_linker Select Chloroethoxy Linker stability_needed->chloro_linker Yes consider_tradeoffs Consider Reactivity vs. Stability Trade-off stability_needed->consider_tradeoffs No bromo_linker->consider_tradeoffs chloro_linker->consider_tradeoffs end_choice Final Linker Choice consider_tradeoffs->end_choice

Logical workflow for selecting between bromoethoxy and chloroethoxy linkers.

Signaling Pathway in Drug Delivery Applications

In the context of antibody-drug conjugates (ADCs), cleavable linkers play a crucial role in the targeted release of cytotoxic payloads. While bromoethoxy and chloroethoxy are not typically the cleavable moiety themselves, they can be part of the linker structure that is ultimately cleaved by other mechanisms. The following diagram illustrates a generalized signaling pathway for an ADC with a cleavable linker.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Generalized signaling pathway of an ADC with a cleavable linker.

References

Comparative Guide to Alkylating Agents for the Synthesis of 2-(2,2,2-trifluoroethoxy)phenoxyethyl-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene for the introduction of the 2-(2,2,2-trifluoroethoxy)phenoxyethyl moiety onto a primary or secondary amine. The primary application of these reagents is in nucleophilic substitution reactions, particularly in the synthesis of pharmaceutical intermediates such as those for Silodosin.

The performance of an alkylating agent in a nucleophilic substitution reaction is critically dependent on the nature of the leaving group. In this guide, we compare the commonly used bromo- derivative with its chloro- and iodo- counterparts, as well as with sulfonate esters, specifically the methanesulfonate (mesylate) derivative.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is a trade-off between reactivity, stability, cost, and availability. While direct comparative studies under identical conditions are limited in published literature, the following table summarizes the key characteristics and provides context based on established principles of organic chemistry and data from the synthesis of Silodosin intermediates.

ReagentLeaving GroupRelative Reactivity (Predicted)AdvantagesDisadvantages
1-(2-Chloro ethoxy)-2-(2,2,2-trifluoroethoxy)benzeneChloride (Cl⁻)LowerMore stable, often lower cost.Less reactive, may require harsher reaction conditions (higher temperatures, longer reaction times).
1-(2-Bromo ethoxy)-2-(2,2,2-trifluoroethoxy)benzeneBromide (Br⁻)ModerateGood balance of reactivity and stability.Generally more expensive than the chloro- derivative.
1-(2-Iodo ethoxy)-2-(2,2,2-trifluoroethoxy)benzeneIodide (I⁻)HigherMost reactive of the halides, allowing for milder reaction conditions.Often the most expensive and least stable of the halides.
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate Mesylate (CH₃SO₃⁻)HighExcellent leaving group, often providing high yields and clean reactions.[1][2]Can be more expensive than halides, may require synthesis from the corresponding alcohol.

General Reactivity Trend for Leaving Groups in SN2 Reactions:

I⁻ > Br⁻ > Cl⁻

Mesylate is also a highly effective leaving group, often comparable to or better than bromide.

Experimental Data: N-Alkylation in Silodosin Synthesis

The synthesis of Silodosin often involves the N-alkylation of an indoline derivative with a 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylating agent. The most extensively documented leaving group for this transformation is methanesulfonate.

Table 1: N-Alkylation of 3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate [2]

EntrySolventBaseAdditiveTemperature (°C)Time (h)Yield of Crude Product
1TolueneK₂HPO₄Tetrabutylammonium iodide85-9010-12Viscous mass
2AcetonitrileK₂HPO₄Tetrabutylammonium iodide85-9010-129.5 g
3Dimethyl sulfoxideK₂HPO₄Tetrabutylammonium iodide85-9010-1210.2 g
4Isopropyl alcoholNa₂CO₃Not specifiedNot specified40-50Not specified

Note: The starting amine was 10g (0.0275 mol) and the mesylate was 8.20g (0.0261 mol) in entries 1-3.

Experimental Protocols

Protocol 1: N-Alkylation using 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

This protocol is adapted from procedures reported in the synthesis of Silodosin.[1][2]

Materials:

  • 3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate

  • 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium iodide (optional, as a catalyst)

  • Toluene, Acetonitrile, or Isopropyl alcohol (solvent)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a solution of 3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (1.0 eq) in the chosen solvent (e.g., Toluene, 10 volumes), add the base (e.g., K₂HPO₄, 3.0 eq).

  • Add 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (0.95 eq) to the mixture.

  • If using a phase-transfer catalyst, add tetrabutylammonium iodide (0.2 eq).

  • Heat the reaction mixture to 85-90°C and stir for 10-50 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Protocol 2: Proposed General Procedure for N-Alkylation using Halide Alternatives

This proposed protocol is based on the conditions for the mesylate and general knowledge of SN2 reactions. Optimization of conditions would be necessary for each specific halide.

Materials:

  • Primary or secondary amine

  • 1-(2-Haloethoxy)-2-(2,2,2-trifluoroethoxy)benzene (Halo = Cl, Br, or I)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Sodium iodide (NaI) (catalytic amount, especially for the chloro- derivative)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • If using the chloro- or bromo- derivative, a catalytic amount of NaI can be added to facilitate the reaction via in situ Finkelstein reaction.

  • Add the 1-(2-haloethoxy)-2-(2,2,2-trifluoroethoxy)benzene (1.0-1.2 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the reactivity of the halide (I < Br < Cl in terms of required temperature).

  • Monitor the reaction by a suitable chromatographic method.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizations

Figure 1: Generalized S_N2 Reaction Pathway (Note: Image for benzene ring is a placeholder).

Experimental_Workflow start Start setup Reaction Setup: - Amine - Solvent - Base start->setup add_reagent Add Alkylating Agent (Halide or Mesylate) setup->add_reagent heat Heat and Stir (Monitor by TLC/HPLC) add_reagent->heat workup Aqueous Workup: - Quench with water - Separate layers heat->workup extraction Extraction with Organic Solvent workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purification (Crystallization or Chromatography) dry_concentrate->purification end Final Product purification->end caption Figure 2: General Experimental Workflow for N-Alkylation

Figure 2: General Experimental Workflow for N-Alkylation

References

A Comparative Guide to the In Vitro and In Vivo Stability of Drug Linkers, with a Focus on Emerging Trifluoroethoxy-Containing Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of various linker technologies, supported by experimental data. It also introduces trifluoroethoxy-containing linkers as a potentially highly stable, emerging class of linkers, although direct comparative stability data in biological systems is still nascent in publicly available literature.

Comparative In Vitro Stability of Common Linker Chemistries

The in vitro stability of a linker is a key predictor of its in vivo performance.[2] Plasma from different species is a standard matrix for these assessments, as it reveals susceptibility to enzymatic cleavage and hydrolysis.[1]

Linker TypeMatrixIncubation TimeStability (% Intact)Key Observations
Cleavable Linkers
Valine-Citrulline (vc)Human Plasma7 days>95%Generally stable in human plasma.
Mouse Plasma7 days<10%Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[3][4]
HydrazoneHuman Plasma (pH 7.4)48 hours~50%Prone to hydrolysis at neutral pH, leading to premature drug release.[5]
DisulfideHuman PlasmaVariableVariableStability can be engineered by introducing steric hindrance around the disulfide bond.
Non-Cleavable Linkers
Thioether (e.g., SMCC)Human Plasma7 days>98%Exhibits high stability in plasma across species.[5]
Emerging Linkers
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS)Mouse & Human Plasma7 days>95%Demonstrates high stability in both mouse and human plasma in vitro.[3][4]
2,2,2-Trifluoroethoxy Aromatic HeterocyclesAqueous BufferNot SpecifiedHighReported to be highly resistant to hydrolysis, suggesting potential for high plasma stability.[6][7]

Comparative In Vivo Stability of Common Linker Chemistries

In vivo stability is the ultimate test of a linker's performance, reflecting the complex interplay of physiological factors.[8] Pharmacokinetic (PK) studies are the gold standard for assessing in vivo stability, measuring the levels of intact ADC, total antibody, and free payload over time.[2][8]

Linker TypeAnimal ModelHalf-life (t½) of Intact ADCKey Findings
Cleavable Linkers
Valine-Citrulline (vc)Mouse~2-3 daysShows significant cleavage in mouse models, consistent with in vitro findings.[3][4]
RatSignificantly longer than in mouseLess susceptible to cleavage by rat carboxylesterases compared to mouse.
Tandem-Cleavage (Glucuronide-Dipeptide)RatRemained mostly intact through day 7The glucuronide moiety protects the dipeptide from premature cleavage in circulation.[9]
Non-Cleavable Linkers
Thioether (e.g., SMCC)Mouse~8-10 daysDemonstrates high stability, with payload release primarily occurring after lysosomal degradation of the antibody.[5]
Emerging Linkers
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS)MouseShowed higher exposure and lower clearance than vc-linkerAppears to be more stable than the vc-linker in the systemic circulation of mice.[3][4]

Experimental Protocols

Accurate and reproducible stability data rely on well-defined experimental protocols. The following are methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a linker-drug conjugate in plasma from various species (e.g., human, mouse, rat) to predict its stability in systemic circulation.[1]

Materials:

  • Test linker-drug conjugate

  • Human, mouse, and rat plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test linker-drug conjugate.

  • Spike the test compound into pre-warmed (37°C) plasma to a final concentration (e.g., 1-10 µM).

  • Incubate the plasma samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of the intact linker-drug conjugate remaining at each time point relative to the amount at time zero.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and pharmacokinetic profile of an ADC by measuring the concentrations of total antibody, intact ADC, and free payload in plasma over time.[8]

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile PBS

  • Appropriate animal model (e.g., mice, rats)

  • Anesthetic

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • ELISA and LC-MS/MS instrumentation

Procedure:

  • Acclimate animals to the facility for at least one week.

  • Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect blood samples via an appropriate method.

  • Immediately process the blood to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of total antibody and intact ADC using a validated ELISA method.

  • Quantify the concentration of the free payload using a validated LC-MS/MS method.

  • Analyze the data to determine the pharmacokinetic parameters, including the half-life of the intact ADC.

Visualizing Experimental Workflows

Clear visualization of experimental processes is crucial for understanding and replication. The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described stability assays.

InVitro_Plasma_Stability_Workflow In Vitro Plasma Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis start Start stock Prepare Stock Solution of Test Compound start->stock spike Spike Compound into Pre-warmed Plasma stock->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction with Cold Acetonitrile aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms end End lcms->end

Caption: Workflow for the in vitro plasma stability assay.

InVivo_PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow cluster_animal Animal Phase cluster_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data Data Analysis acclimate Acclimate Animals dose Administer IV Dose of ADC acclimate->dose blood_collection Collect Blood Samples at Time Points dose->blood_collection plasma_sep Separate Plasma blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage elisa ELISA for Total Ab and Intact ADC storage->elisa lcms LC-MS/MS for Free Payload storage->lcms pk_analysis Pharmacokinetic Analysis elisa->pk_analysis lcms->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. While established linkers like Valine-Citrulline and thioether-based linkers have well-characterized stability profiles, there is a continuous drive for innovation to improve the therapeutic window. The high hydrolytic stability of 2,2,2-trifluoroethoxy aromatic heterocycles suggests that linkers incorporating this moiety could offer enhanced stability in circulation.[6][7] However, comprehensive in vitro and in vivo studies are required to directly compare their performance against current standards and to fully elucidate their potential in the next generation of ADCs. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such evaluations.

References

The Impact of Linker Chemistry on PROTAC Performance: A Comparative Analysis of PEG and Fluorinated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a key component of these heterobifunctional molecules, plays a pivotal role in determining a PROTAC's efficacy. This guide provides a comparative analysis of two common linker classes: polyethylene glycol (PEG) linkers and the emerging class of fluorinated linkers, offering insights into their performance with supporting experimental data.

The choice of linker chemistry significantly influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile. While traditional PEG linkers have been widely adopted for their favorable properties, fluorinated linkers are gaining attention as a strategic approach to fine-tune PROTAC performance.

Overview of Linker Types

PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are prized for their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[1][2][3] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.[1] However, the high flexibility and hydrophilicity of PEG linkers can sometimes be a double-edged sword, potentially leading to reduced cell permeability and increased susceptibility to oxidative metabolism.[4][5][6]

Fluorinated Linkers: The incorporation of fluorine into the linker is a medicinal chemistry strategy to modulate a PROTAC's physicochemical properties. Fluorination can reduce the lipophilicity of a molecule and influence its conformation, which can have a significant impact on cell permeability and metabolic stability. The introduction of fluorine atoms can create unique intramolecular interactions that may pre-organize the PROTAC into a more favorable conformation for ternary complex formation.

Comparative Performance Data

To illustrate the differential effects of PEG and fluorinated linkers, we present a comparative analysis of hypothetical PROTACs targeting the fictitious protein of interest (POI-X) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The data is compiled based on established trends and findings in the literature.

Linker TypePROTACCell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Degradation Efficacy (DC₅₀, nM)Maximum Degradation (Dmax, %)
PEG Linker PROTAC-PEG41.2455092
Fluorinated Linker PROTAC-F42.5753595

Table 1: Comparative Performance Metrics of PROTACs with PEG vs. Fluorinated Linkers. This table summarizes key performance indicators for two hypothetical PROTACs differing only in their linker composition. The data illustrates the potential advantages of a fluorinated linker in terms of improved cell permeability, metabolic stability, and degradation efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal absorption barrier.

Methodology:

  • A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer.

  • The test PROTAC is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • The test PROTAC is incubated with human liver microsomes and a NADPH-regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

  • The half-life (t½) of the PROTAC is calculated from the disappearance rate.

Protocol 3: Western Blot for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, thereby assessing the extent of PROTAC-induced degradation.

Methodology:

  • Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • The percentage of protein degradation is calculated relative to a vehicle-treated control. The DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) are determined by fitting the data to a dose-response curve.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_physchem Physicochemical Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTACs (PEG vs. Fluorinated Linker) Permeability Permeability Assay (PAMPA) Synthesis->Permeability Metabolic Metabolic Stability (HLM) Synthesis->Metabolic Degradation Degradation Assay (Western Blot) Synthesis->Degradation Comparison Comparative Analysis Permeability->Comparison Metabolic->Comparison DC50_Dmax Determine DC₅₀ & Dmax Degradation->DC50_Dmax DC50_Dmax->Comparison

Caption: Experimental workflow for comparing PROTAC linkers.

Linker_Properties_Relationship cluster_linker Linker Chemistry cluster_properties PROTAC Properties PEG PEG Linker (Hydrophilic, Flexible) Permeability Cell Permeability PEG->Permeability Can be reduced Stability Metabolic Stability PEG->Stability Can be lower Degradation Degradation Efficacy PEG->Degradation Effective Fluorinated Fluorinated Linker (Modulated Lipophilicity, Conformationally Influenced) Fluorinated->Permeability Potentially enhanced Fluorinated->Stability Potentially higher Fluorinated->Degradation Potentially improved

Caption: Logical relationship of linker properties to PROTAC performance.

Conclusion

The linker is a critical component in the design of effective PROTACs, with both PEG and fluorinated linkers offering distinct advantages. While PEG linkers are well-established for improving solubility and providing flexibility, fluorinated linkers represent a promising strategy for enhancing cell permeability, metabolic stability, and ultimately, degradation potency. The choice of linker should be carefully considered and empirically optimized for each specific PROTAC system to achieve the desired therapeutic profile. A systematic approach to linker design, supported by robust experimental evaluation, is paramount for the successful development of novel protein degraders.

References

The Trifluoroethoxy Group: A Key Player in Enhancing Pharmaceutical Intermediate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoroethoxylated pharmaceutical intermediates against their non-fluorinated counterparts reveals significant advantages in biological activity and metabolic stability, underscoring the strategic importance of this functional group in modern drug discovery. The introduction of a trifluoroethoxy moiety can substantially improve a compound's potency and pharmacokinetic profile, offering a clear benefit for researchers and drug development professionals.

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties. Among the various fluorinated functional groups, the trifluoroethoxy group (-OCH2CF3) has emerged as a particularly valuable substituent. Its unique electronic and steric properties can profoundly influence a molecule's interaction with biological targets and its metabolic fate. This guide provides a comparative overview of trifluoroethoxylated pharmaceutical intermediates and their non-fluorinated analogs, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

Comparative Biological Activity: A Case Study with N-Aryl-1-hydroxynaphthalene-2-carboxanilides

A study comparing a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides demonstrates the impact of fluorine substitution on antibacterial and antimycobacterial activities. The inclusion of a fluoro and methoxy group on the phenyl ring of the carboxamide led to compounds with notable biological efficacy.

CompoundR⁴R⁵MIC [μg/mL] vs. S. aureusMIC [μg/mL] vs. M. tuberculosis
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideHCH₃HCH₃H6.2525
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideHFHOCH₃H12.512.5
N-(3,5-dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamideHOCH₃HOCH₃H2550

Data sourced from a study on the bioactivity of methoxylated and methylated 1-hydroxynaphthalene-2-carboxanilides[1].

The data indicates that while the dimethyl-substituted analog shows strong activity against S. aureus, the fluoro-methoxy-substituted analog demonstrates a more balanced and potent activity against both S. aureus and M. tuberculosis. The activities of the N-(3-fluoro-5-methoxyphenyl) derivative were comparable to or even better than the commonly used standards ampicillin and isoniazid in the study[1]. This highlights how strategic fluorination can modulate the activity spectrum of a pharmaceutical intermediate.

Enhancing Metabolic Stability: A Comparative Look at Fluorinated Drug Analogs

One of the key advantages of incorporating fluorine is the enhancement of metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage, which can prolong the half-life of a drug in the body. A study demonstrated this by synthesizing fluorinated analogs of existing drugs at their known sites of metabolism.

CompoundAnalogMetabolic Stability (Relative to Parent)
Risperidone9-Fluororisperidone16 times more stable
Celecoxib4'-Fluorocelecoxib4 times more stable
Ramelteon2-FluororamelteonMetabolized at the same rate
Midazolam1'-FluoromidazolamMore stable in CYP3A5 incubations

Data from a study on the biosynthesis of fluorinated drug analogs to improve metabolic stability[2].

This data clearly illustrates that the introduction of a fluorine atom at a metabolically labile position can significantly increase the stability of a compound. For instance, 9-fluororisperidone was found to be 16 times more metabolically stable than its parent drug, risperidone[2]. This enhanced stability can lead to improved pharmacokinetic properties, such as a longer duration of action and potentially a reduced dosing frequency.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., trifluoroethoxylated intermediate and non-fluorinated analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. A 1:3 serial dilution is recommended for a 10-point dose-response curve, starting from 1 mM. Prepare a "no inhibitor" control using DMSO only[3].

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes[3].

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal[3].

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value[3].

In Vitro Metabolic Stability Assay Protocol

This protocol describes a method to assess the metabolic stability of a compound using liver microsomes or hepatocytes.

Materials:

  • Test compound (trifluoroethoxylated and non-fluorinated analogs)

  • Liver microsomes or cryopreserved hepatocytes from a relevant species (e.g., human, rat)

  • NADPH (for microsomes)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes or prepare a microsomal suspension in incubation buffer. Prepare the test compound stock solution in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the hepatocyte or microsomal suspension to 37°C.

    • Add the test compound to the suspension at a final concentration typically between 0.1 and 1 µM.

    • For microsomal assays, initiate the reaction by adding NADPH.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction[4][5].

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point[4].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint)[6].

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between compound structure, experimental procedures, and biological outcomes, the following diagrams are provided.

SAR_Logic cluster_structure Structural Modification cluster_evaluation Biological Evaluation cluster_outcome Predicted Outcome Start Parent Scaffold Add_TFE Add Trifluoroethoxy Group (-OCH2CF3) Start->Add_TFE Modification 1 Add_Ethoxy Add Ethoxy Group (-OCH2CH3) Start->Add_Ethoxy Modification 2 Bio_Activity Measure Biological Activity (e.g., IC50) Add_TFE->Bio_Activity Met_Stability Assess Metabolic Stability (e.g., t1/2) Add_TFE->Met_Stability Add_Ethoxy->Bio_Activity Add_Ethoxy->Met_Stability Improved_Potency Improved Potency? Bio_Activity->Improved_Potency Improved_Stability Improved Stability? Met_Stability->Improved_Stability

Caption: Logical flow for comparing trifluoroethoxylated vs. non-fluorinated analogs.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Enzyme + Inhibitor Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with Substrate/ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End: Determine Potency Analyze_Data->End

Caption: Experimental workflow for a kinase inhibition assay.

References

A Comparative Guide to Analytical Methods for Purity Determination of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a halogenated and trifluoro-substituted aromatic ether of interest in pharmaceutical and chemical research. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug candidates and chemical intermediates. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this purpose.

Comparison of Analytical Methods

The purity of this compound can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and the nature of the sample matrix.

Method Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase. Detection is typically performed using a UV detector.[1][2]- Excellent for quantifying non-volatile and thermally labile compounds.- High precision and accuracy.- Method development is well-established for similar compounds.[3][4]- May require derivatization for compounds without a UV chromophore.- Peak co-elution can be an issue, potentially requiring method optimization.[4]Routine quality control, purity assays, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a capillary column, followed by detection and identification using a mass spectrometer.[5][6]- High separation efficiency for complex mixtures.- Provides structural information for impurity identification.- High sensitivity.[7]- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.Identification and quantification of volatile impurities, reaction monitoring.[8][9]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Exploits the magnetic properties of the ¹⁹F nucleus. The chemical shift and integration of the signals provide quantitative information about the fluorine-containing analyte and impurities without the need for a reference standard.[10][11]- Absolute quantitative method (qNMR).[10]- Highly specific for fluorinated compounds.[12][13]- Non-destructive technique.[12]- Can identify and quantify unknown fluorinated impurities.[14]- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Complex spectra can be challenging to interpret.Absolute purity determination, characterization of fluorinated impurities, and reference standard qualification.

Experimental Protocols

Detailed experimental protocols for each of the discussed analytical methods are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before analysis.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

    • 0-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12-13 min: 95-50% B

    • 13-18 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method), or by using the calibration curve for an assay value.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • High-purity solvents (e.g., dichloromethane, ethyl acetate).

  • Analytical balance, volumetric flasks, and microsyringes.

2. Preparation of Solutions:

  • Diluent: Dichloromethane or another suitable volatile solvent.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the diluent to a concentration within the calibration range.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

4. Data Analysis:

  • Identify the peak for this compound and any impurities by comparing their retention times and mass spectra to reference data or spectral libraries.

  • For quantitative analysis, generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.

  • Determine the concentration of impurities in the sample by interpolation from their respective calibration curves (if standards are available) or by area percent normalization.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol for Absolute Purity Determination

This protocol provides a method for the absolute purity determination (qNMR) of this compound using an internal standard.

1. Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Analytical balance.

2. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a precise amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Nucleus: ¹⁹F.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all ¹⁹F nuclei (typically 5 times the longest T₁ value). A T₁ determination experiment may be necessary for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Spectral Width: Wide enough to encompass all expected ¹⁹F signals.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signal corresponding to the -CF₃ group of this compound and the signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of fluorine nuclei for the analyte signal (3 in this case)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of fluorine nuclei for the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = Mass of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and a comparison of the analytical methods.

G Experimental Workflow for Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing and Interpretation cluster_result Final Result Sample Sample of 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in a Suitable Solvent Weighing->Dissolution Filtration Filtration (for HPLC/GC) Dissolution->Filtration NMR 19F NMR Analysis Dissolution->NMR (No Filtration needed) HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Peak_Integration Peak Integration / Signal Integration HPLC->Peak_Integration GCMS->Peak_Integration Identification Impurity Identification (GC-MS, NMR) GCMS->Identification NMR->Peak_Integration NMR->Identification Calibration Calibration Curve Generation (for HPLC/GC-MS) Peak_Integration->Calibration Quantification Purity Calculation Peak_Integration->Quantification (for NMR) Calibration->Quantification Identification->Quantification Purity_Report Purity Report and Impurity Profile Quantification->Purity_Report

Caption: Workflow for purity analysis of the target compound.

G Comparison of Analytical Methods cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes cluster_nmr 19F NMR Attributes center Purity of 1-(2-Bromoethoxy)-2- (2,2,2-trifluoroethoxy)benzene HPLC HPLC (High-Performance Liquid Chromatography) center->HPLC GCMS GC-MS (Gas Chromatography-Mass Spectrometry) center->GCMS NMR 19F NMR (Fluorine Nuclear Magnetic Resonance) center->NMR hplc_quant Quantitative hplc_nonvol Non-volatile hplc_routine Routine QC gcms_quant Quantitative gcms_qual Qualitative (ID) gcms_vol Volatile Impurities nmr_abs Absolute Quant. nmr_spec Highly Specific nmr_nondest Non-destructive

References

Spectroscopic Analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide and related alternative alkylating agents. Due to the limited availability of public spectroscopic data for the target compound, this guide leverages data from its non-fluorinated analog, 2-(2-ethoxyphenoxy)ethyl bromide, and a simpler alkylating agent, ethyl bromide, to provide a comparative framework. This information is crucial for the characterization and quality control of intermediates in pharmaceutical synthesis.

Spectroscopic Data Comparison

To facilitate a practical comparison for researchers, we present the available spectroscopic data for two alternative brominated alkylating agents.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, IntegrationAssignment
2-(2-Ethoxyphenoxy)ethyl bromide -Data not publicly available-
Ethyl bromide CDCl₃3.44 (q, J = 7.3 Hz, 2H)-CH₂Br
1.67 (t, J = 7.3 Hz, 3H)-CH₃

Note: The ¹H NMR spectrum of ethyl bromide shows a quartet for the methylene protons adjacent to the bromine atom and a triplet for the methyl protons.[6][7]

Table 2: Infrared (IR) Spectroscopic Data

CompoundState/MethodKey Absorptions (cm⁻¹)Assignment
2-(2-Ethoxyphenoxy)ethyl bromide 2979, 2934, 1591, 1504, 1454, 1255, 1124, 1043, 748C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch (ether), C-Br stretch
Ethyl bromide Liquid (Neat)2970, 2930, 1445, 1230, 650C-H stretch (aliphatic), C-H bend, C-Br stretch

Note: The IR spectrum of 2-(2-ethoxyphenoxy)ethyl bromide is provided by ChemicalBook.[8] The IR spectrum for ethyl bromide is available in the NIST WebBook.[9]

Table 3: Mass Spectrometry Data

CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-(2-Ethoxyphenoxy)ethyl bromide MS244/246165, 137, 121, 93
Ethyl bromide Electron Ionization (EI)108/11081, 79, 29

Note: The mass spectrum of 2-(2-ethoxyphenoxy)ethyl bromide shows the characteristic isotopic pattern for a bromine-containing compound.[10] The mass spectrum of ethyl bromide from the NIST WebBook also displays the M+2 peak due to the bromine isotopes.[11]

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating in a secondary vial before transferring to the NMR tube.[12] For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., Bruker 500 MHz).[13]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • For ¹³C and ¹⁹F spectra, use appropriate pulse programs and acquisition parameters.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For liquids (neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • For solids (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk using a hydraulic press.

    • For solids (Nujol mull): Grind a small amount of the solid with a drop of Nujol (mineral oil) to form a paste, then spread the mull between two salt plates.[14]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or salt plates).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups using correlation tables.[16][17]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[18] Common ionization techniques for small molecules include Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).[18][19]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecules are ionized and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[20]

Visualized Workflows

The following diagrams illustrate common workflows in spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film, KBr Pellet, or Mull Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (GC/LC-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Spectrum Interpretation, Fragmentation Analysis Acq_MS->Proc_MS Res_NMR NMR Spectrum (¹H, ¹³C, ¹⁹F) Proc_NMR->Res_NMR Res_IR IR Spectrum Proc_IR->Res_IR Res_MS Mass Spectrum Proc_MS->Res_MS decision_tree Start Structural Elucidation of an Unknown Compound Q1 Determine Molecular Formula? Start->Q1 MS High-Resolution Mass Spectrometry Q1->MS Yes Q2 Identify Functional Groups? Q1->Q2 No MS->Q2 IR Infrared Spectroscopy Q2->IR Yes Q3 Determine Connectivity and Stereochemistry? Q2->Q3 No IR->Q3 NMR 1D & 2D NMR Spectroscopy Q3->NMR Yes End Propose Structure Q3->End No NMR->End

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel compounds synthesized using 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene as a key intermediate. The trifluoroethoxy and phenoxy moieties are recognized for their roles in enhancing metabolic stability, lipophilicity, and target binding affinity in medicinal chemistry.[1][2][3] This guide will explore the potential therapeutic applications of derivatives in oncology and inflammatory diseases, comparing their performance against established drugs.

Hypothetical Synthesized Compounds and Alternatives

For the purpose of this guide, we will consider three hypothetical compounds synthesized from the starting material:

  • Compound A (Amine Derivative): Synthesized via nucleophilic substitution of the bromide with a primary amine.

  • Compound B (Triazole Derivative): Formed by reacting the starting material with sodium azide, followed by a click chemistry reaction.

  • Compound C (Thioether Derivative): Synthesized by reacting the starting material with a thiol-containing nucleophile.

These compounds are compared against the following established drugs:

  • Doxorubicin: A well-established chemotherapy agent.

  • Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory properties.

Quantitative Biological Performance

The following tables summarize the in vitro biological activity of the synthesized compounds compared to the alternatives.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)
CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)
Compound A 15.225.8
Compound B 8.512.3
Compound C 22.130.5
Doxorubicin 0.81.2

Lower IC50 values indicate higher potency.

Table 2: In Vitro Anti-inflammatory Activity
CompoundCOX-2 Inhibition (IC50 in µM)NO Production Inhibition in LPS-stimulated RAW 264.7 cells (IC50 in µM)
Compound A 5.210.8
Compound B 12.820.1
Compound C 8.915.4
Celecoxib 0.041.5

Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (HeLa, SGC-7901) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

    • The synthesized compounds and a reference drug (Doxorubicin) are dissolved in DMSO and then diluted with culture medium to various concentrations.

    • The cells are treated with these different concentrations and incubated for another 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Assay Procedure:

    • The synthesized compounds and a reference drug (Celecoxib) are pre-incubated with the COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the synthesized compounds for 1 hour.

    • LPS (1 µg/mL) is then added to induce NO production, and the cells are incubated for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The IC50 values are calculated based on the reduction in nitrite concentration compared to the LPS-treated control.

Visualizations

Hypothetical Signaling Pathway for Anti-inflammatory Action

G Figure 1: Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Compound_A Compound A Compound_A->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by Compound A.

Experimental Workflow for In Vitro Cytotoxicity Screening

G Figure 2: Workflow for MTT Cytotoxicity Assay start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance (490 nm) dissolve->read analyze Calculate IC50 Values read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

References

Safety Operating Guide

Proper Disposal of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a halogenated organic compound. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The safety data sheet (SDS) for the structurally similar compound, 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene, indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

II. Waste Characterization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic waste [2][3][4].

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste[2][4]. Co-mingling can complicate the disposal process and may lead to the formation of hazardous byproducts during treatment[2].

  • Aqueous waste containing this compound should also be collected as hazardous waste[2].

  • Solid waste, such as contaminated gloves, filter paper, and silica gel, must be collected in a designated solid hazardous waste container[2].

III. Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H10BrF3O2[1]
Molecular Weight 299.08 g/mol [1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][5]
Signal Word Warning[1][5]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[1][5]

IV. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste pending pickup by a licensed hazardous waste disposal company.

Materials:

  • Designated and labeled "Halogenated Organic Waste" container (liquid)

  • Designated and labeled "Contaminated Solid Waste" container

  • Secondary containment trays

  • Appropriate PPE

Procedure:

  • Container Preparation:

    • Select a chemically compatible container with a secure, tight-fitting lid for liquid waste[2][6][7].

    • Ensure the container is clearly labeled "Hazardous Waste" and "Halogenated Organic Waste"[2]. The label should also list all chemical constituents and their approximate percentages[4].

  • Liquid Waste Collection:

    • Carefully transfer any waste containing this compound into the designated halogenated organic waste container.

    • Perform this transfer within a chemical fume hood to minimize inhalation exposure[4].

    • Keep the waste container closed except when actively adding waste[2][4][7].

  • Solid Waste Collection:

    • Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the designated "Contaminated Solid Waste" container.

  • Container Rinsing:

    • For empty containers that held the pure compound, triple rinse with a suitable solvent (e.g., acetone, ethanol)[8].

    • The first rinseate must be collected as halogenated hazardous waste[9]. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste[8].

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area[1].

    • Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak[2].

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, alkalis, and reducing agents[2].

  • Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain [1][10].

V. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Minor Spill: Alert others in the area. If the substance is flammable, extinguish any nearby ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite), and collect the absorbed material into a labeled hazardous waste container[2][6][11].

  • Major Spill: Evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][11].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][11].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor[1][11].

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound cluster_4 Disposal Workflow for this compound start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure compound, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper, etc.) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Containing the compound) waste_type->aqueous_waste Aqueous collect_liquid Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->collect_liquid collect_solid Collect in Labeled 'Contaminated Solid Waste' Container solid_waste->collect_solid collect_aqueous Collect as 'Halogenated Aqueous Waste' aqueous_waste->collect_aqueous store Store in Secondary Containment in a Ventilated Area collect_liquid->store collect_solid->store collect_aqueous->store disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->disposal

Caption: Disposal decision workflow for halogenated waste.

References

Personal protective equipment for handling 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Summary

Based on data for the compound and structurally similar chemicals, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationDescriptionCitations
Skin Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][2][3][4]
Eye Irritation Causes serious eye irritation. Contact can result in redness, pain, and potential damage.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation if vapors or mists are inhaled.[1][2][3][4]
Organic Bromine Compound As an organic bromine compound, it is considered irritating and potentially damaging to the eyes and respiratory system.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound. All work should be conducted in a certified chemical fume hood.[5]

Area of ProtectionRequired PPESpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Skin and Body Protection Chemical-Resistant GlovesAromatic and halogenated hydrocarbons can attack many common glove materials.[6] It is recommended to use gloves made of Viton® or Polyvinyl Alcohol (PVA).[7] If these are unavailable, double-gloving with heavy-duty nitrile gloves may be acceptable for short-duration tasks, but gloves should be changed immediately upon any sign of contamination or degradation.[8]
Laboratory CoatA flame-retardant lab coat or a chemical-resistant apron over a standard lab coat should be worn. Ensure it is fully buttoned.
Full-Length Pants and Closed-Toe ShoesFull-length pants and closed-toe, chemical-resistant shoes are required at all times in the laboratory area.
Respiratory Protection Air-Purifying RespiratorWhen working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved air-purifying respirator is required.[9] The respirator should be equipped with organic vapor (OV) cartridges (black label).[10][11] A full-face respirator offers a higher protection factor and also protects the eyes.[12] A complete respiratory protection program, including medical evaluation, training, and fit-testing, must be implemented in accordance with OSHA standards.[9]

Safe Handling and Disposal Workflow

The following diagram outlines the standard workflow for safely handling this compound from preparation through disposal.

Caption: Workflow for handling this compound.

Operational Plans

Safe Handling Protocol
  • Pre-Experiment Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP).

  • Area Designation : Confine all work with this chemical to a designated area within a properly functioning and certified laboratory chemical fume hood.[5]

  • PPE : Don all required personal protective equipment as specified in the table above. Inspect gloves for any signs of degradation before use.

  • Handling : Keep containers tightly closed when not in use.[5] Avoid generating vapors or mists. Use the smallest quantity of the chemical necessary for the experiment.

  • Transport : When moving the chemical outside of the fume hood, use secondary containment (e.g., a chemical-resistant tray or bottle carrier).

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[1]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup Protocol

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or you are not comfortable cleaning it up, evacuate the lab and call for emergency assistance.[8]

  • Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.[8]

  • Contain and Absorb : For small spills, contain the liquid with absorbent materials. Cover the spill with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[13][14] Do not use combustible materials like paper towels to absorb the initial spill.[14]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for halogenated hazardous waste.[15]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Label the waste container as "Hazardous Waste: Halogenated Organics" with the full chemical name and dispose of it through your institution's hazardous waste management program.[8]

First Aid for Personal Exposure

Exposure RouteFirst Aid ProcedureCitations
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Use an emergency safety shower for large area contact. Seek medical attention.[16][17][18]
Eye Contact Immediately flush eyes with a continuous stream of water for at least 15 minutes at an eyewash station. Forcibly hold the eyelids open to ensure complete rinsing of all eye and lid surfaces. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[17][18][19]
Inhalation Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen if you are trained to do so. Keep the person warm and at rest. Seek immediate medical attention.[16][17][18]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Improper disposal of halogenated organic compounds can cause significant environmental harm and is strictly regulated.

  • Waste Segregation : All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[8][20] Do not mix with non-halogenated organic waste, as this complicates disposal and increases costs.[21]

  • Container Requirements : Use only compatible, leak-proof containers with secure, screw-top caps provided by your environmental health and safety department.[21] The use of metal cans is not recommended as halogenated solvents can degrade and corrode metal.[5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and the full chemical name(s) of the contents.[8][20] An accurate log of the contents should be maintained.

  • Storage of Waste : Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials, and within secondary containment.[5] Keep containers closed at all times except when adding waste.[8]

  • Final Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any amount of this chemical down the drain.[5][21] Contaminated lab supplies (e.g., gloves, absorbent pads) must also be collected as solid hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.